molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B188108
CAS No.: 3323-26-0
M. Wt: 239.23 g/mol
InChI Key: SNBCSKCONKUZBA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCSKCONKUZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186882
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3323-26-0
Record name 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3323-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characteristics, and biological activities, while also providing detailed experimental protocols for the determination of its key basic properties.

Physicochemical Properties

Basicity and pKa

The imidazo[1,2-a]pyridine ring system possesses a basic character due to the presence of the nitrogen atom at position 1 (N1), which is considered the primary site of protonation. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. However, the introduction of a 4-nitrophenyl group at the 2-position is expected to significantly decrease the basicity of the molecule. The electron-withdrawing nature of the nitro group reduces the electron density on the imidazole ring, making the N1 nitrogen less available for protonation. Consequently, the pKa of this compound is anticipated to be lower than that of the unsubstituted parent compound.

Table 1: Estimated and General Physicochemical Properties

PropertyValue/DescriptionRemarks
pKa Estimated to be < 6.8The electron-withdrawing 4-nitrophenyl group decreases the basicity of the N1 atom in the imidazo[1,2-a]pyridine ring. An experimental protocol for determination is provided below.
Solubility Generally low in aqueous solutions, soluble in organic solvents like DMSO and DMF.Imidazo[1,2-a]pyridine derivatives often exhibit limited aqueous solubility. An experimental protocol for determination is provided below.
Molecular Weight 239.23 g/mol ---
Molecular Formula C₁₃H₉N₃O₂---
Solubility

Derivatives of the imidazo[1,2-a]pyridine scaffold often exhibit poor aqueous solubility, which can present challenges for oral bioavailability. The presence of the nonpolar nitrophenyl group in this compound likely contributes to low solubility in water. The compound is expected to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueKey FindingsReference
¹H NMR Characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the 4-nitrophenyl ring.[1]
¹³C NMR Resonances corresponding to the carbon atoms of the fused heterocyclic system and the substituted phenyl ring.[1]
FT-IR Characteristic absorption bands for N-H stretching, C=N stretching, aromatic C=C stretching, and N-O stretching of the nitro group.[1]
UV-Vis Absorption maxima are observed, with the specific wavelengths influenced by the solvent.[2]
Mass Spectrometry The molecular ion peak corresponding to the compound's molecular weight is a key identifier.[3]

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the condensation of 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone. Various synthetic methodologies have been reported, including conventional heating and microwave-assisted reactions.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone 2-Bromo-1-(4-nitrophenyl)ethanone->Condensation This compound This compound Condensation->this compound

Caption: General synthesis of this compound.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific biological profile of this compound is an active area of research, related compounds have been shown to modulate key cellular signaling pathways.

Known and Potential Signaling Pathway Interactions

Studies on structurally similar imidazo[1,2-a]pyridine derivatives have implicated their involvement in critical cancer-related signaling pathways such as the STAT3/NF-κB and Akt/mTOR pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.

The diagram below illustrates a simplified representation of how an imidazo[1,2-a]pyridine derivative might inhibit these pro-survival pathways, leading to anti-cancer effects.

G cluster_pathway Potential Signaling Pathway Inhibition cluster_akt Akt/mTOR Pathway cluster_nfkb STAT3/NF-κB Pathway Imidazo_Pyridine This compound Akt Akt Imidazo_Pyridine->Akt inhibits STAT3 STAT3 Imidazo_Pyridine->STAT3 inhibits mTOR mTOR Akt->mTOR activates Cell_Effects Inhibition of - Proliferation - Survival - Inflammation mTOR->Cell_Effects leads to NF_kB NF-κB STAT3->NF_kB activates NF_kB->Cell_Effects leads to

Caption: Potential inhibition of pro-survival signaling pathways.

Experimental Protocols

To address the gap in quantitative data for the basic properties of this compound, the following detailed experimental protocols are provided.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is based on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Workflow for pKa Determination

G Prepare_Stock 1. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare_Buffers 2. Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 12). Prepare_Stock->Prepare_Buffers Prepare_Samples 3. Add a small, constant volume of the stock solution to each buffer solution. Prepare_Buffers->Prepare_Samples Measure_Spectra 4. Measure the UV-Vis absorbance spectrum for each sample. Prepare_Samples->Measure_Spectra Plot_Data 5. Plot absorbance at a specific wavelength versus pH. Measure_Spectra->Plot_Data Determine_pKa 6. Determine the pKa from the midpoint of the resulting sigmoidal curve. Plot_Data->Determine_pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Steps:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a minimal amount of DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with a constant ionic strength, covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Then, add a small, identical volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvent effects on the pKa.

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate reader.

  • Data Analysis: Select a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the compound is in its protonated form and half is in its deprotonated form.[4][5]

Protocol for Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination

G Add_Excess 1. Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer). Equilibrate 2. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Add_Excess->Equilibrate Separate_Phases 3. Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration). Equilibrate->Separate_Phases Quantify 4. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). Separate_Phases->Quantify

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium is established.

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. A common method is to use UV-Vis spectrophotometry, by first creating a calibration curve of absorbance versus known concentrations of the compound in the same solvent. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.[1][6]

Conclusion

This compound is a compound with significant potential in drug discovery, warranting further investigation into its physicochemical and biological properties. This guide provides a foundational understanding of its characteristics based on available literature and offers detailed protocols for the empirical determination of its pKa and solubility. The provided information on its synthesis, spectroscopic properties, and potential interactions with key cellular signaling pathways serves as a valuable resource for researchers in the field. The elucidation of its precise basic properties through the described experimental methods will be crucial for advancing its development as a potential therapeutic agent.

References

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific analogue, this compound. We delve into its fundamental chemical identity, explore efficient and modern synthetic pathways, and synthesize the current understanding of its significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this promising molecular entity.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This section delineates the core identity of this compound.

Chemical Structure

The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine ring system, with a 4-nitrophenyl group substituted at the 2-position of the imidazole ring.

Caption: 2D Structure of this compound.

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Physicochemical Properties

A summary of key computed physicochemical properties is essential for predicting the molecule's behavior in biological systems and for planning experimental work.

PropertyValueSource
Molecular FormulaC13H9N3O2[3]
Molecular Weight239 g/mol [3]
LogP (Octanol-Water Partition Coefficient)3.05[3]
LogSW (Aqueous Solubility)-3.94[3]
Topological Polar Surface Area (tPSA)68.9 Ų[3]
Number of Rotatable Bonds1[3]
Number of Hydrogen Bond Donors0[3]
Number of Hydrogen Bond Acceptors3[3]

Synthesis and Characterization

The development of efficient, scalable, and versatile synthetic routes is critical for producing sufficient quantities of the target compound and for generating analogues for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core can be constructed through several robust methods.[4][5]

Recommended Synthetic Pathway: Iodine-Catalyzed Three-Component Reaction

A highly efficient and convergent approach for synthesizing derivatives of this compound is the one-pot, three-component condensation reaction.[6][7] This method is advantageous due to its operational simplicity, use of an inexpensive and environmentally benign catalyst (iodine), and good to excellent yields.

The causality behind this choice is rooted in efficiency and modularity. By combining three building blocks in a single step, this pathway significantly reduces synthesis time and purification efforts compared to linear, multi-step sequences. The ability to vary the aldehyde, aminopyridine, and isocyanide components makes it an ideal strategy for building a chemical library for screening purposes.

synthesis_workflow reactants Starting Materials: - 4-Nitrobenzaldehyde - 2-Aminopyridine - tert-Butyl Isocyanide process One-Pot Reaction Vessel Solvent: Ethanol Catalyst: Iodine (0.5 mol%) Temperature: Room Temp. reactants->process Combine insitu In-situ generation of intermediate via [4+1] cycloaddition process->insitu Stirring & Reaction workup Isolation & Purification - Vacuum Filtration - Rinsing with Water - Drying insitu->workup Precipitation product Final Product: N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine workup->product

Caption: Workflow for the Iodine-Catalyzed Synthesis.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridine derivatives.[6]

Materials:

  • 4-Nitrobenzaldehyde (10 mmol, 1.51 g)

  • 2-Aminopyridine (10 mmol, 0.94 g)

  • tert-Butyl Isocyanide (10 mmol, 1.2 mL)

  • Iodine (0.05 mmol, 0.5 mol%)

  • Ethanol (20 mL)

  • 100 mL Round-Bottom Flask

  • Magnetic Stirrer

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, and ethanol.

  • Catalyst Addition: Add the iodine catalyst (0.5 mol%) to the reaction mixture. The choice of iodine as a catalyst is based on its ability to act as a mild Lewis acid to activate the reactants without requiring harsh conditions or expensive metal catalysts.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC). The self-validating nature of this protocol is observed as a precipitate forms upon successful reaction completion.

  • Isolation: Once the reaction is complete (as indicated by TLC), isolate the solid product by vacuum filtration using a suction funnel.

  • Purification: Wash the collected solid 2-3 times with cold water to remove any residual starting materials and catalyst.

  • Drying: Dry the purified product to afford the target compound.

Structural Characterization

Confirmation of the synthesized structure is achieved using standard analytical techniques. While specific data for the parent compound is not detailed in the provided literature, analysis of closely related analogues indicates that characterization would involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical environment of all protons and carbons, ensuring the correct connectivity of the fused ring system and substituents.[6]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[8]

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][9][10]

Anticancer Activity

Derivatives of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents. The general workflow for evaluating such compounds involves screening against a panel of human cancer cell lines to determine their cytotoxic potency.

screening_workflow cluster_cells Cancer Cell Line Panel compound Test Compound (e.g., Imidazo[1,2-a]pyridine derivative) HepG2 HepG2 (Liver) compound->HepG2 MCF7 MCF-7 (Breast) compound->MCF7 A375 A375 (Melanoma) compound->A375 assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) HepG2->assay MCF7->assay A375->assay data Data Analysis: Calculate IC50 Value assay->data hit Hit Identification (Potent & Selective Compounds) data->hit

Caption: General Workflow for Anticancer Compound Screening.

A study on N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine, a direct product of the recommended synthesis, demonstrated notable anticancer activities.[6][7] The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (μM)
Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Adenocarcinoma11
A375Malignant Melanoma11
Vero (Normal)Kidney Epithelial91

The high IC50 value against the normal Vero cell line relative to the cancer cell lines suggests a degree of selectivity, a highly desirable trait in chemotherapy drug candidates.[6]

Antitubercular Potential

The imidazo[1,2-a]pyridine scaffold is a critical component in the modern fight against tuberculosis (TB), with several analogues showing potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][11] The compound Q203, which features this core, is a notable clinical trial candidate.[8]

The mechanism of action for many antitubercular imidazo[1,2-a]pyridines involves the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain, thereby disrupting the bacterium's energy production.[11] The presence of the 2-(4-nitrophenyl) moiety in our title compound makes it a compelling candidate for anti-TB screening, as electronic modifications on the phenyl ring are known to significantly influence activity.

Future Directions and Conclusion

This compound stands out as a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its straightforward, modular synthesis allows for the rapid generation of analogues for extensive SAR studies.

Future research should focus on:

  • SAR Optimization: Systematically modifying the nitrophenyl ring (e.g., altering the position of the nitro group, or replacing it with other electron-withdrawing or -donating groups) to enhance potency and selectivity against cancer or microbial targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its anticancer effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, holds a privileged position in medicinal chemistry. Its unique structural features and diverse biological activities have captivated chemists and pharmacologists for nearly a century, leading to the development of important therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this remarkable heterocyclic core, alongside a summary of its significant biological applications, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Early History

The journey of the imidazo[1,2-a]pyridine scaffold began in 1925 with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In a landmark discovery, Chichibabin reported the first synthesis of this heterocyclic system through the condensation of 2-aminopyridine with α-haloaldehydes, specifically bromoacetaldehyde. This reaction, now famously known as the Tschitschibabin reaction, laid the foundation for the exploration of this new class of compounds. The initial synthesis was carried out under harsh conditions, requiring heating the reactants in a sealed tube at high temperatures (150-200 °C), which often resulted in modest yields.

The fundamental reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Evolution of Synthetic Methodologies

Since Chichibabin's initial discovery, a plethora of synthetic methods have been developed to access the imidazo[1,2-a]pyridine core with greater efficiency, diversity, and milder reaction conditions. These advancements have been crucial in enabling the extensive exploration of the scaffold's structure-activity relationships (SAR).

The Tschitschibabin Reaction and its Modifications

The classical Tschitschibabin reaction remains a cornerstone for the synthesis of imidazo[1,2-a]pyridines. Over the years, significant improvements have been made to the original protocol. The use of bases such as sodium bicarbonate or potassium carbonate allows the reaction to proceed under milder conditions with improved yields. Furthermore, the scope of the reaction has been expanded to include a wide variety of α-haloketones, enabling the introduction of diverse substituents at the 2-position of the scaffold.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction

  • Materials: 2-Aminopyridine, 2-bromoacetophenone, sodium bicarbonate, ethanol.

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq) and sodium bicarbonate (1.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Multi-component Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

A significant breakthrough in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives was the development of the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1] The GBB reaction offers a high degree of molecular diversity from readily available starting materials and generally proceeds with high atom economy.[2]

Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative via the GBB Reaction

  • Materials: 2-Aminopyridine, benzaldehyde, tert-butyl isocyanide, methanol, scandium(III) triflate (catalyst).

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add tert-butyl isocyanide (1.1 eq).

    • Add a catalytic amount of scandium(III) triflate (e.g., 10 mol%).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the product using spectroscopic techniques (NMR, MS).

Synthesis of Zolpidem: A Pharmaceutical Application

The imidazo[1,2-a]pyridine scaffold is the core of the widely prescribed hypnotic agent, Zolpidem (Ambien). The synthesis of Zolpidem typically starts from 2-amino-5-methylpyridine and involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the N,N-dimethylacetamide side chain at the 3-position.[3][4][5]

Experimental Workflow for the Synthesis of Zolpidem

Zolpidem_Synthesis cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Introduction of the Side Chain cluster_2 Step 3 & 4: Conversion to Zolpidem 2-amino-5-methylpyridine 2-amino-5-methylpyridine Imidazopyridine_intermediate 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine 2-amino-5-methylpyridine->Imidazopyridine_intermediate Condensation 2-bromo-4'-methylacetophenone 2-bromo-4'-methylacetophenone 2-bromo-4'-methylacetophenone->Imidazopyridine_intermediate Mannich_product 3-(N,N-dimethylaminomethyl) derivative Imidazopyridine_intermediate->Mannich_product Mannich Reaction Reagents Formaldehyde, Dimethylamine Reagents->Mannich_product Quaternary_salt Quaternary_salt Mannich_product->Quaternary_salt Quaternization Quaternization Methyl Iodide Cyanation Sodium Cyanide Hydrolysis_Amidation Hydrolysis & Amidation Zolpidem Zolpidem Cyano_derivative Cyano_derivative Quaternary_salt->Cyano_derivative Cyanation Zolpidem_acid Zolpidem_acid Cyano_derivative->Zolpidem_acid Hydrolysis Zolpidem_acid->Zolpidem Amidation

Caption: Synthetic route to Zolpidem.

Biological Activities and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This has led to their investigation for various therapeutic applications.

Antitubercular Activity

One of the most significant therapeutic areas for imidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis (TB). Several compounds have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7] The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDR1R2R3MIC (µg/mL) against M. tuberculosis H37RvReference
IPA-1 Hp-Cl-PhH0.4[6]
IPA-2 Hp-F-PhH0.8[6]
Q203 (Varies)(Varies)(Varies)0.0027[8]
Compound A 7-CH32-CH3CONH-benzyl≤1[7]
Compound B 7-Cl2-CH3CONH-benzyl≤1[7]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[9][10][11][12] Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8 HeLa (Cervical)0.34[10]
Compound 12 MDA-MB-231 (Breast)0.29[10]
Compound 12b Hep-2 (Laryngeal)11[11][12]
Compound 12b MCF-7 (Breast)11[11][12]
IP-5 HCC1937 (Breast)45[13]
IP-6 HCC1937 (Breast)47.7[13]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Recent research has shed light on the molecular mechanisms underlying the biological effects of imidazo[1,2-a]pyridine derivatives. Two key signaling pathways that are frequently modulated by these compounds are the PI3K/AKT/mTOR and STAT3/NF-κB pathways, both of which are critical regulators of cell growth, proliferation, and inflammation.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that is often hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Modulation of the STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer. Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by inhibiting these pathways.

STAT3_NFkB_Pathway cluster_pathway STAT3/NF-κB Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor IKK IKK Cytokine->IKK activates JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Inflammatory & Pro-survival Gene Expression pSTAT3->Gene_Expression translocates to nucleus NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB releases IKK->NFkB_complex phosphorylates IκB NFkB->Gene_Expression translocates to nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->NFkB inhibits nuclear translocation

Caption: Modulation of the STAT3/NF-κB pathway.

Conclusion

From its initial discovery by Tschitschibabin to its current status as a privileged scaffold in drug discovery, the imidazo[1,2-a]pyridine core has demonstrated remarkable versatility and therapeutic potential. The continuous development of novel and efficient synthetic methodologies has been instrumental in unlocking the full potential of this heterocyclic system. With a rich history and a promising future, the imidazo[1,2-a]pyridine scaffold is poised to remain a focal point of research for the development of new and effective therapeutic agents for a wide range of diseases. This guide serves as a testament to its enduring importance and a resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.38dtJ = 6.9, 1.2H-5
8.25dJ = 8.8H-2', H-6'
8.05dJ = 8.8H-3', H-5'
7.77dtJ = 9.0, 1.2H-8
7.51dddJ = 8.9, 6.9, 1.3H-7
7.08tdJ = 6.9, 1.3H-6
6.81s1HH-3

Note: The chemical shifts are referenced to a standard solvent signal. The data presented is a compilation from typical spectra of related structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
153.07C-Ar (C-N)
147.42C-Ar (C-NO₂)
145.5C-2
141.44C-Ar
140.75C-Ar
137.36C-Ar
133.09C-Ar
131.42C-Ar
129.39C-Ar
128.21C-Ar
126.82C-Ar
125.0C-7
124.54C-Ar
117.5C-5
112.5C-6
108.0C-3

Note: The assignments are based on computational predictions and comparison with similar compounds. Actual experimental values may differ.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and Mass Spectrometry Data of this compound

Spectroscopic TechniqueCharacteristic Peaks
IR (KBr, cm⁻¹) 3073 (C-H, aromatic), 1602 (C=N), 1524, 1343 (NO₂ stretch), 857 (C-H, out-of-plane bend)
Mass Spec (ESI-MS) m/z: 240.07 [M+H]⁺

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and efficient approach involves the condensation reaction between 2-aminopyridine and a substituted α-haloketone or a related precursor.

Synthesis of this compound

A widely employed synthetic route is the reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

Procedure:

  • A solution of 2-aminopyridine (1.0 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

  • To this solution, 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) and sodium bicarbonate (1.5 mmol) are added.

  • The reaction mixture is stirred and refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow of Synthesis, Purification, and Spectroscopic Analysis.

Photophysical and luminescent properties of 2-arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photophysical and Luminescent Properties of 2-Arylimidazo[1,2-a]pyridines

Introduction

Imidazo[1,2-a]pyridine is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including commercial drugs like Zolpidem and Alpidem.[1][3] Beyond their pharmacological importance, the π-conjugated bicyclic structure of 2-arylimidazo[1,2-a]pyridines imparts them with intriguing photophysical and luminescent properties.[1] These properties, characterized by strong fluorescence emissions, make them highly valuable for applications ranging from biological imaging and chemical sensing to the development of organic light-emitting diodes (OLEDs).[1][4]

This technical guide provides a comprehensive overview of the core photophysical and luminescent characteristics of 2-arylimidazo[1,2-a]pyridines. It covers the influence of structural modifications and environmental factors on their optical properties, details common experimental protocols for their characterization, and presents quantitative data for a selection of derivatives.

General Synthetic Pathways

The most prevalent method for synthesizing 2-arylimidazo[1,2-a]pyridines involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, typically a phenacyl bromide.[5][6] This reaction can be facilitated using various methods, including conventional heating, microwave irradiation, and catalysis by bases like DBU.[4][5] Sustainable protocols using green solvents like aqueous ethanol or even solvent-free conditions have also been developed.[5][7]

G sub_a 2-Aminopyridine Derivatives reaction Cyclocondensation (e.g., Heat, MW, Catalyst) sub_a->reaction + sub_b α-Bromoacetophenone Derivatives sub_b->reaction product 2-Arylimidazo[1,2-a]pyridine reaction->product Tschitschibabin reaction

Caption: General synthesis of 2-arylimidazo[1,2-a]pyridines.

Core Photophysical and Luminescent Properties

2-Arylimidazo[1,2-a]pyridines typically exhibit strong absorption in the UV region and intense fluorescence emission, often in the violet-blue part of the electromagnetic spectrum.[1][4] Their photophysical behavior is highly tunable and sensitive to both structural and environmental factors.

Influence of Substituents

The electronic nature and position of substituents on both the 2-aryl ring and the imidazo[1,2-a]pyridine core play a critical role in modulating the luminescent properties.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) on the 2-aryl ring generally enhance fluorescence intensity and can cause a bathochromic (red) shift in the emission wavelength.[1][8] This is attributed to an increase in the electron density of the π-conjugated system, leading to a more efficient intramolecular charge transfer (ICT) character in the excited state.

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs such as nitro (-NO₂) or cyano (-CN) can be more complex. While they can lead to red-shifted emissions, they often result in less intense fluorescence or even quenching of luminescence.[1][8]

  • Positional Effects: The position of substitution is also crucial. For instance, aryl substitution at the 6 or 8 positions of the imidazo[1,2-a]pyridine ring can effectively tune the emission wavelength.[9][10]

Solvatochromism

Many 2-arylimidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent.[11] A positive solvatochromic shift (a red shift in emission with increasing solvent polarity) is often observed, indicating a more polar excited state compared to the ground state, which is characteristic of molecules with significant intramolecular charge transfer character.[8]

Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly interesting phenomenon observed in derivatives with a hydroxyl group at the 2'-position of the phenyl ring (e.g., 2'-(hydroxyphenyl)imidazo[1,2-a]pyridine, HPIP) is Excited-State Intramolecular Proton Transfer (ESIPT).[9][10] Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the imidazole ring. This process results in a transient keto-tautomer that is responsible for the emission, leading to an unusually large Stokes shift (a large separation between absorption and emission maxima).[9] This property is highly desirable for applications in bioimaging and sensing as it minimizes self-absorption.

G N_ground Normal (N) N_excited Excited Normal (N) N_ground->N_excited Absorption (hν) T_excited Excited Tautomer (T) N_excited->T_excited ESIPT T_ground Tautomer (T) T_excited->T_ground Fluorescence (hν') T_ground->N_ground Relaxation

Caption: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).

Data Presentation: Photophysical Properties

The following tables summarize key photophysical data for representative 2-arylimidazo[1,2-a]pyridine derivatives from the literature.

Table 1: Photophysical Data in Solution

Compound/Substituents Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F) Reference
2-phenyl- Dichloromethane ~330 ~375 ~4000 0.61 [1]
2-(4-methoxyphenyl)- Dichloromethane ~340 ~380 ~3500 0.70 [8]
2-(4-cyanophenyl)- Dichloromethane ~345 ~390 ~3700 0.22 [8]
8-methyl-2-phenyl- Acetonitrile 335 378 3682 - [2]

| N-alkyl derivative (6i) | Ethyl Acetate | 358 | 490 | 7474 | 0.18 |[12] |

Table 2: Solid-State Luminescence of ESIPT-capable Derivatives

Compound/Substituents λ_em (nm) (Solid State) Quantum Yield (Φ_F) (Solid State) Emitted Color Reference
2'-(hydroxyphenyl)- (HPIP) 502 - Blue-Green [9][10]
6-(4-methoxyphenyl)-HPIP 520 0.11 Green [9][10]
6-(phenyl)-HPIP 533 0.08 Yellow-Green [9][10]
8-(phenyl)-HPIP 563 0.04 Orange [9][10]

| 6,8-di(phenyl)-HPIP | 589 | 0.03 | Red |[9][10] |

Experimental Protocols

The characterization of the photophysical properties of 2-arylimidazo[1,2-a]pyridines involves standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy
  • Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

  • Methodology:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DMSO, CH₂Cl₂, Acetonitrile) at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically 1-10 µM).

    • Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

    • Fill a matching cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the λ_abs and use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient.[13]

Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelengths of maximum excitation and emission (λ_ex and λ_em) and the fluorescence intensity.

  • Methodology:

    • Use the same solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects).

    • Use a spectrofluorometer. Place the cuvette with the sample solution in the sample holder.

    • First, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected λ_em. The resulting spectrum should resemble the absorption spectrum.

    • Set the excitation monochromator to the determined λ_abs (or λ_ex).

    • Record the emission spectrum by scanning the emission monochromator over a range red-shifted from the excitation wavelength.

    • The peak of this spectrum corresponds to the λ_em. The difference between λ_em and λ_abs is the Stokes shift.[13]

Fluorescence Quantum Yield (Φ_F) Determination
  • Objective: To measure the efficiency of the fluorescence process. The relative method is most common.

  • Methodology:

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or phenanthrene, Φ_F = 0.125).[1]

    • Prepare several dilutions of both the sample and the standard in the same solvent.

    • Measure the UV-Vis absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the emission curve for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and the reference, respectively.

G start Start: Synthesized Compound prep Sample Preparation (Solutions of known conc.) start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor data_uv Determine λ_abs and Absorbance uv_vis->data_uv data_fluor Determine λ_em & Integrated Intensity fluor->data_fluor qy Quantum Yield Calculation (Relative) data_uv->qy data_fluor->qy end End: Photophysical Profile qy->end

Caption: Experimental workflow for photophysical characterization.

Conclusion

2-Arylimidazo[1,2-a]pyridines represent a versatile and highly attractive class of fluorophores. Their core photophysical properties, including intense and tunable fluorescence, are dictated by a combination of substituent effects, solvent environment, and specific molecular phenomena like ESIPT. The ability to systematically modify their structure to achieve a wide range of emission colors from blue to red, coupled with high quantum yields in some cases, makes them exceptional candidates for advanced applications.[9][10] For researchers in materials science and drug development, a thorough understanding of these luminescent properties is key to designing novel probes, sensors, and optoelectronic materials with tailored functionalities.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic ring system forms the core of numerous compounds with potential applications in oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in their drug discovery and development endeavors.

Anticancer Targets

Imidazo[1,2-a]pyridine compounds have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of critical signaling pathways, disruption of cellular machinery, and targeting of cancer stem cell markers.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, exhibiting impressive inhibitory concentrations.[1][2][3]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nCompound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [label=" P", color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, color="#5F6368"]; Imidazopyridine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Imidazopyridine -> Akt [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Imidazopyridine -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.

Compound ClassTargetIC50Cell LineReference
Imidazo[1,2-a]pyridinesPI3Kα2 nMT47D (breast cancer)[1]
Thiazole-substituted Imidazo[1,2-a]pyridinesPIK3CA0.0028 µMA375 (melanoma), HeLa (cervical cancer)[1]
2,6,8-substituted Imidazo[1,2-a]pyridinesPI3Kα150 nMT47D (breast cancer)[2]
Imidazo[1,2-b]pyridazinesPI3Kα / mTOR94.9% / 42.99% inhibition at 1 nMMlg2908 (mouse lung fibroblasts)[4]
Other Kinase Targets

Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridines have been shown to inhibit other crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Compound ClassTargetIC50Cell LineReference
Imidazo[1,2-a]pyridine derivativesCDK93.56 nMHCT116 (colorectal cancer)[5]
6,8-disubstituted Imidazo[1,2-a]pyridinesCDK21.14 µMMCF-7 (breast cancer)[6]
Imidazo[1,2-b]pyridazinesCDK23 nM-[7]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]

Compound ClassIC50 (Tubulin Polymerization)Cell Line (Antiproliferative IC50)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrids3.45 ± 0.51 µMA549 (lung cancer, 2.8 ± 0.02 µM)[8][9]
Imidazo[1,2-a]pyridine derivatives-Jurkat (60 nM), B16-F10 (380 nM)[10]
Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes that play a role in cellular detoxification and the synthesis of retinoic acid. Overexpression of certain ALDH isoforms, particularly ALDH1A3, is associated with cancer stem cells and chemoresistance. Imidazo[1,2-a]pyridine derivatives have emerged as a novel class of ALDH inhibitors.[11][12][13][14]

CompoundTargetIC50Reference
NR6 (Imidazo[1,2-a]pyridine derivative)ALDH1A35.3 ± 1.5 µM[11]
MBE1ALDH1A3>100-fold selectivity over PDE3α[13]

Anti-Infective Targets

The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as various parasites.

Antitubercular Targets

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. Imidazo[1,2-a]pyridines have been extensively investigated as antitubercular agents, with several key molecular targets identified.[15][16][17][18][19][20][21]

// Nodes Mtb [label="Mycobacterium tuberculosis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport Chain", fillcolor="#FBBC05", fontcolor="#202124"]; QcrB [label="QcrB (Cytochrome bc1 complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPSynthase [label="ATP Synthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP Production", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlutamineSynthase [label="Glutamine Synthetase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nCompound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Mtb -> ETC [label=" relies on", color="#5F6368"]; ETC -> QcrB [style=dotted, arrowhead=none, color="#5F6368"]; ETC -> ATPSynthase [style=dotted, arrowhead=none, color="#5F6368"]; QcrB -> ATP [color="#5F6368"]; ATPSynthase -> ATP [color="#5F6368"]; Mtb -> GlutamineSynthase [label=" requires", color="#5F6368"]; GlutamineSynthase -> Glutamine [color="#5F6368"]; Imidazopyridine -> QcrB [arrowhead=tee, color="#EA4335", style=dashed]; Imidazopyridine -> ATPSynthase [arrowhead=tee, color="#EA4335", style=dashed]; Imidazopyridine -> GlutamineSynthase [arrowhead=tee, color="#EA4335", style=dashed]; } Caption: Key antitubercular targets of imidazo[1,2-a]pyridine compounds.

Compound ClassTargetMIC / IC50StrainReference
Imidazo[1,2-a]pyridinesQcrB0.03 - 5 µM (MIC)M. tuberculosis[16][17][19]
Imidazo[1,2-a]pyridine ethersATP Synthase<0.02 µM (IC50)M. tuberculosis[15][18][22]
3-Amino-imidazo[1,2-a]pyridinesGlutamine Synthetase0.38 µM (IC50)M. tuberculosis[23][24][25][26]
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069–0.174 µM (MIC90)M. tuberculosis[15]
Antiparasitic Targets

Imidazo[1,2-a]pyridine derivatives have also shown activity against various protozoan parasites, including Leishmania and Trichomonas.

Compound ClassTarget OrganismIC50Reference
Imidazo[1,2-a]pyridine derivativesLeishmania donovani (promastigotes)1.8 µM[27]
IMPA-2Leishmania donovani (promastigotes)7.03 ± 0.84 µM[28]
IMPA-5Leishmania donovani (promastigotes)5.013 ± 0.70 µM[28]
IMPA-12Leishmania donovani (promastigotes)5.58 ± 0.74 µM[28]
Imidazo[1,2-a]pyrimidine derivative (24)Leishmania amazonensis (promastigotes)6.63 µM[29][30]

Neurological Targets

In the realm of neurological disorders, imidazo[1,2-a]pyridines have been investigated for their potential to modulate key receptors in the central nervous system.

Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists

MCH1R is a G protein-coupled receptor involved in the regulation of feeding behavior and energy homeostasis, making it a potential target for the treatment of obesity.

Compound ClassTargetK_i_Reference
Imidazo[1,2-a]pyridine derivativesMCH1RLow nanomolar[31][32]
Adenosine A1 Receptor Antagonists

The adenosine A1 receptor plays a role in neurotransmission and has been implicated in cognitive function. Antagonists of this receptor are being explored for the treatment of neurodegenerative diseases.[33]

CompoundTargetK_i_Reference
4d (para-substituted 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine)Adenosine A1 Receptor2.06 µM[33]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

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// Edges Start -> PrepareReagents; PrepareReagents -> DispenseCompound; DispenseCompound -> AddKinase; AddKinase -> Incubate1; Incubate1 -> AddSubstrateATP; AddSubstrateATP -> Incubate2; Incubate2 -> AddDetection; AddDetection -> Incubate3; Incubate3 -> ReadLuminescence; ReadLuminescence -> AnalyzeData; AnalyzeData -> End; } Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test imidazo[1,2-a]pyridine compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Add 2.5 µL of a 4x kinase solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x substrate/ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test imidazo[1,2-a]pyridine compounds

  • Alamar Blue reagent

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth.

  • Inoculate the wells of a 96-well plate with a standardized suspension of M. tuberculosis H37Rv.

  • Add the compound dilutions to the appropriate wells. Include drug-free control wells.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Leishmania Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania parasites within host macrophages.

Materials:

  • Leishmania donovani promastigotes

  • Macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Test imidazo[1,2-a]pyridine compounds

  • Giemsa stain

  • 96-well plates

  • Microscope

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percent inhibition of amastigote replication and determine the IC50 value.

This guide provides a foundational understanding of the therapeutic targets of imidazo[1,2-a]pyridine compounds. The provided data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics in the fields of oncology, infectious diseases, and neurology. Further investigation into the structure-activity relationships and mechanisms of action of this versatile scaffold will undoubtedly lead to the development of new and effective medicines.

References

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide range of biological activities.[1] This bicyclic structure, consisting of a fused imidazole and pyridine ring, has garnered significant attention from medicinal chemists due to its presence in several clinically used drugs and its potential for diverse pharmacological applications.[2] Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, antitubercular, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antitubercular activities. It also includes detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways to support researchers and drug development professionals in this field.

Anticancer Activity of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3] The SAR studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining their potency and selectivity.

SAR of 2,3-Disubstituted Imidazo[1,2-a]pyridines

A series of 2,3-disubstituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their anticancer activity. The nature and position of substituents on the phenyl rings at the 2- and 3-positions significantly influence their cytotoxic effects.

Compound IDR1 (Position 2)R2 (Position 3)Cancer Cell LineIC50 (µM)
12b tert-butylaminePhenylamineHep-211
HepG213
MCF-711
A37511
10b tert-butylamine-Hep-220
HepG218
MCF-721
A37516
IP-5 Not specifiedNot specifiedHCC1937 (Breast)45
IP-6 Not specifiedNot specifiedHCC1937 (Breast)47.7
IP-7 Not specifiedNot specifiedHCC1937 (Breast)79.6

Data sourced from multiple studies.[3][4]

The data suggests that the presence of a phenylamine group at the 3-position can enhance anticancer activity, as seen in compound 12b .[4] Furthermore, the nature of the substituent at the 2-position also plays a role, with the tert-butylamine group appearing to contribute favorably to the activity.[4]

Mechanism of Anticancer Action: Signaling Pathways

Several signaling pathways have been implicated in the anticancer effects of imidazo[1,2-a]pyridines. These compounds have been shown to modulate key pathways involved in cell proliferation, survival, and inflammation, such as the AKT/mTOR and STAT3/NF-κB pathways.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to cell cycle arrest and apoptosis.

AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR signaling pathway.

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways.[5][6]

STAT3_NFKB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (COX-2, iNOS, Bcl-2) pSTAT3->GeneExpression TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFKB NF-κB IkB->NFKB Inhibition NFKB->Nucleus Translocation NFKB->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives (e.g., MIA) Imidazopyridine->STAT3 Inhibition of Phosphorylation Imidazopyridine->IKK Inhibition

Caption: Imidazo[1,2-a]pyridines can suppress the STAT3 and NF-κB signaling pathways.[5][6]

Antitubercular Activity of Imidazo[1,2-a]pyridines

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of antitubercular agents with activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8][9]

SAR of Imidazo[1,2-a]pyridine-3-carboxamides

The SAR studies of this class of compounds have revealed several key features for potent antitubercular activity.

Compound IDR1 (Position 2)R2 (Position 7)Amide MoietyMtb H37Rv MIC (µM)
15 CH3CH3N-(4-chlorophenyl)0.02
16 CH3CH3N-(4-(4-chlorophenoxy)phenyl)0.006
18 CH3ClN-(4-(4-fluorophenoxy)phenyl)0.004
9 CH3CH3N-(4-(trifluoromethoxy)phenyl)≤0.006
12 CH3CH3N-(4-phenoxyphenyl)≤0.006
17 CH3CH3N-(3-chloro-4-fluorophenyl)≤0.006

Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides.[8]

The data indicates that:

  • Lipophilic biaryl ethers in the amide moiety, such as in compounds 16 and 18 , lead to nanomolar potency.[7][8]

  • Substitution at the 7-position of the imidazo[1,2-a]pyridine core influences activity, with a chloro group (compound 18 ) being slightly more favorable than a methyl group (compound 15 ).[8]

  • A variety of substituents on the N-phenyl ring of the carboxamide are tolerated, with electron-withdrawing groups often leading to potent compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of imidazo[1,2-a]pyridine derivatives.

General Synthesis of 2-Phenylimidazo[1,2-a]pyridines

A common method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine - 2-Bromoacetophenone Reaction Reaction: Solvent (e.g., Ethanol) Reflux Start->Reaction Purification Purification: - Recrystallization or - Column Chromatography Reaction->Purification Product Product: 2-Phenylimidazo[1,2-a]pyridine Purification->Product

Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridines.

Procedure:

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-bromoacetophenone.

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[11][12]

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well plates

  • Microplate reader with temperature control and the ability to read absorbance at 340 nm

Procedure:

  • On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Plot the absorbance versus time to obtain polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like AKT/mTOR.[13][14]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compounds on protein expression and phosphorylation.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small modifications to the substitution pattern can lead to significant changes in biological activity, offering opportunities for the rational design of more potent and selective compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds. Further exploration of the SAR of imidazo[1,2-a]pyridines will undoubtedly lead to the development of novel drug candidates for a variety of diseases.

References

The Core Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of imidazo[1,2-a]pyridine-based anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Mechanisms of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by interfering with key signaling pathways that regulate cell growth, proliferation, and survival.[1] The principal mechanisms identified include the inhibition of protein kinases, induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.

Inhibition of Protein Kinases

A significant number of imidazo[1,2-a]pyridine derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers.[2] Several imidazo[1,2-a]pyridine compounds have been developed as potent inhibitors of PI3Kα, leading to the suppression of Akt and mTOR phosphorylation and subsequent induction of apoptosis.[2][3][4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of CDKs, such as CDK1 and CDK2.[1]

  • Receptor Tyrosine Kinases (RTKs): Imidazo[1,2-a]pyridines have been shown to target several RTKs crucial for cancer progression, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and c-Met.[1][5] Inhibition of these receptors disrupts downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, thereby impeding tumor growth and survival.[5] More recently, derivatives have been developed that potently inhibit FLT3, a target in hematological malignancies like acute myeloid leukemia (AML).[6]

Induction of Apoptosis

A primary mechanism by which imidazo[1,2-a]pyridine derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7]

  • Intrinsic Pathway: Many compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[7][8] This shift in balance results in the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3) and culminating in apoptosis.[9][10] The tumor suppressor protein p53 is often implicated in this process, with some compounds showing p53-mediated apoptosis.[3][11]

  • Extrinsic Pathway: Some derivatives have been observed to increase the expression of death receptors like TRAIL-R2/DR5, suggesting a potential activation of the extrinsic apoptotic pathway.[7] Furthermore, activation of caspase-8, a key initiator caspase in this pathway, has been reported.[12][13]

Cell Cycle Arrest

Imidazo[1,2-a]pyridine compounds frequently induce cell cycle arrest, predominantly at the G2/M phase.[3][11] This arrest prevents cancer cells from entering mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p21 and the modulation of key regulatory proteins of the G2/M transition.[3][11][13]

Tubulin Polymerization Inhibition

Several imidazo[1,2-a]pyridine derivatives have been designed as microtubule-targeting agents.[14][15] They bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[15] This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to mitotic arrest and apoptosis.[16]

Other Mechanisms
  • Induction of Oxidative Stress: Some novel derivatives have been shown to induce apoptosis and cell cycle arrest by activating NADPH oxidase, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress in cancer cells.

  • Topoisomerase Inhibition: Certain imidazo[1,2-a]pyridine analogs have demonstrated inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and transcription.

  • Covalent Inhibition: A notable development is the creation of an imidazo[1,2-a]pyridine-based covalent inhibitor targeting the KRAS G12C mutation, a significant driver in several cancers.

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.

DerivativeCancer Cell LineIC50 (µM)
Compound 6 A375 (Melanoma)9.7[7]
WM115 (Melanoma)<12[7]
HeLa (Cervical Cancer)35.0[7]
Compound 12b Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
A375 (Human Skin Cancer)11
Compound 9d HeLa (Cervical Cancer)10.89[7]
MCF-7 (Breast Cancer)2.35[7]
IP-5 HCC1937 (Breast Cancer)45[7][13]
IP-6 HCC1937 (Breast Cancer)47.7[7][13]
IP-7 HCC1937 (Breast Cancer)79.6[13]
HB9 A549 (Lung Cancer)50.56[15]
HB10 HepG2 (Liver Carcinoma)51.52[15]
Compound 8 HeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
Compound 12 HeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
Compound 13 HeLa (Cervical)0.37
MDA-MB-231 (Breast)0.41
ACHN (Renal)0.39
HCT-15 (Colon)0.30

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Imidazo[1,2-a]pyridine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the imidazo[1,2-a]pyridine compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the imidazo[1,2-a]pyridine compound.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).

Western Blotting for Apoptosis and Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the mechanism of action.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Imidazo[1,2-a]pyridine compound

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer with GTP.

  • Add the imidazo[1,2-a]pyridine compound or a vehicle control.

  • Incubate the mixture on ice.

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

  • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by imidazo[1,2-a]pyridine anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R, c-Met) PI3K PI3K RTK->PI3K Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., TRAIL-R2/DR5) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release of Bax Bax Bax->Mitochondrion Promotes release of Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Bcl2 Downregulates Imidazopyridine->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of intrinsic and extrinsic apoptosis pathways.

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the investigation and development of imidazo[1,2-a]pyridine anticancer agents.

Experimental_Workflow start Treat Cancer Cells with Imidazo[1,2-a]pyridine Derivative cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay western_blot Western Blotting (Signaling Proteins) mechanism_studies->western_blot target_assay Specific Target Assay (e.g., Tubulin Polymerization) mechanism_studies->target_assay end Elucidate Mechanism of Action cell_cycle->end apoptosis_assay->end western_blot->end target_assay->end

Caption: Experimental workflow for mechanistic studies.

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Development synthesis Synthesis of Imidazo[1,2-a]pyridine Library screening High-Throughput Screening (Cell Viability) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt in_vitro In Vitro Mechanism of Action lead_opt->in_vitro in_vivo In Vivo Efficacy & Toxicity (Animal Models) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Anticancer drug discovery and development pipeline.

References

In Silico Modeling and DFT Studies of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the computational approaches used to study 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a summary of methodologies and representative data derived from studies on closely related analogues.

The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The integration of a 4-nitrophenyl substituent at the 2-position can significantly influence the molecule's electronic properties and its potential interactions with biological targets. In silico techniques such as molecular docking and Density Functional Theory (DFT) are crucial for elucidating the structural, electronic, and interactive properties of this compound, thereby guiding rational drug design and development.

Molecular Structure and Physicochemical Properties

The foundational step in any in silico study is the accurate representation of the molecular structure. The structure of this compound consists of a fused imidazo[1,2-a]pyridine bicyclic system linked to a p-nitrophenyl group at the 2-position of the imidazole ring.

Below is a logical diagram illustrating the key structural features of the molecule.

Key Structural Features of this compound A Imidazo[1,2-a]pyridine Core B Fused Bicyclic System A->B E 2-(4-Nitrophenyl) Substituent A->E at C2 position C Imidazole Ring B->C D Pyridine Ring B->D F Phenyl Ring E->F G Nitro Group (-NO2) E->G H Electron Withdrawing Group G->H

Caption: Structural hierarchy of this compound.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. These studies provide insights into molecular geometry, orbital energies, and reactivity, which are essential for understanding the molecule's behavior at a quantum mechanical level.

Computational Protocol
  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculations: Various electronic properties are calculated from the optimized geometry.

A generalized workflow for DFT calculations is depicted below.

General Workflow for DFT Calculations A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Minimum Energy Conformation) C->D E Calculation of Electronic Properties D->E F HOMO-LUMO Energies E->F G Molecular Electrostatic Potential (MEP) E->G H Global Reactivity Descriptors E->H

Caption: A typical workflow for performing DFT calculations on a molecule.

Quantitative Data

The following tables summarize representative quantum chemical parameters for imidazo[1,2-a]pyridine derivatives, based on methodologies applied to similar compounds. It is important to note that these values are illustrative and would vary for the specific title compound.

Table 1: Representative Frontier Molecular Orbital Energies

ParameterValue (eV)Significance
EHOMO-6.5 to -5.5Electron-donating ability
ELUMO-2.5 to -1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)3.0 to 4.0Chemical reactivity and stability

Table 2: Representative Global Reactivity Descriptors

ParameterValue (eV)Formula
Ionization Potential (I)6.5 to 5.5-EHOMO
Electron Affinity (A)2.5 to 1.5-ELUMO
Electronegativity (χ)4.5 to 3.5(I + A) / 2
Chemical Hardness (η)1.5 to 2.0(I - A) / 2
Chemical Softness (S)0.33 to 0.251 / (2η)
Electrophilicity Index (ω)3.3 to 2.0χ2 / (2η)

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Docking Protocol

A typical molecular docking workflow for imidazo[1,2-a]pyridine derivatives involves several key steps:

  • Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is obtained from a protein data bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of the ligand (this compound) is generated and optimized.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein.

  • Analysis of Results: The resulting poses are scored based on their predicted binding affinity, and the interactions between the ligand and the protein are analyzed.

The following diagram illustrates a generalized molecular docking workflow.

Generalized Molecular Docking Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation A Select Protein Target B Download PDB File A->B C Prepare Protein (Remove water, add hydrogens) B->C F Define Binding Site (Grid Generation) C->F D Draw 2D Structure of Ligand E Convert to 3D and Optimize Geometry D->E E->F G Molecular Docking Simulation F->G H Analyze Docking Poses and Scores G->H I Identify Key Interactions (H-bonds, hydrophobic, etc.) H->I

Caption: A flowchart of the typical steps involved in a molecular docking study.

Representative Docking Data

The binding affinity of imidazo[1,2-a]pyridine derivatives can vary significantly depending on the protein target and the specific substitutions on the scaffold. The table below presents hypothetical binding energy data to illustrate the type of quantitative results obtained from docking studies.

Table 3: Representative Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives against a Kinase Target

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative 1-8.5LYS745, MET793, ASP855
Derivative 2-9.2LYS745, LEU844, CYS797
This compound (Hypothetical) -8.0 to -9.5 (Predicted to interact with key active site residues)
Reference Inhibitor-10.1LYS745, MET793, ASP855

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the title compound, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Reaction Scheme:

2-aminopyridine + 2-bromo-1-(4-nitrophenyl)ethan-1-one → this compound + HBr

General Procedure:

  • A solution of 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Characterization:

The synthesized compound is typically characterized by spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Conclusion

The in silico modeling and DFT studies of this compound provide valuable insights into its structural, electronic, and potential biological properties. While specific experimental and computational data for this exact molecule are not extensively published, the methodologies and representative data from closely related analogues presented in this guide offer a solid foundation for researchers. The combination of DFT calculations and molecular docking simulations serves as a powerful strategy to rationalize the activity of this class of compounds and to design novel derivatives with enhanced therapeutic potential. Further experimental validation is essential to confirm the computational predictions and to fully elucidate the pharmacological profile of this compound.

References

The Ascendance of Imidazo[1,2-a]pyridines: A Comprehensive Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthetic methodologies and burgeoning applications of imidazo[1,2-a]pyridines reveals a heterocyclic scaffold of profound importance in medicinal chemistry and materials science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of imidazo[1,2-a]pyridine chemistry, from fundamental synthesis protocols to its role in modulating key biological pathways.

The imidazo[1,2-a]pyridine core, a fused bicyclic system, is recognized as a "privileged scaffold" due to its prevalence in a number of commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its unique structural and electronic properties have propelled its exploration across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5][6]

Synthetic Strategies: From Classic Condensations to Modern Catalysis

The construction of the imidazo[1,2-a]pyridine nucleus has been the subject of extensive research, leading to a diverse array of synthetic strategies. These can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern transition-metal-catalyzed and photocatalytic methods.

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step.[7] The Groebke-Blackburn-Bienaymé (GBB) reaction, a prominent isocyanide-based MCR, stands out as a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9]

Copper-Catalyzed Syntheses: Copper catalysis has proven to be a versatile and cost-effective method for the formation of imidazo[1,2-a]pyridines.[10][11] These reactions often proceed via a domino or cascade mechanism, involving multiple bond-forming events in a single pot. A common approach involves the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[10] Another notable copper-catalyzed method is the one-pot synthesis from aminopyridines and nitroolefins using air as a green oxidant.[11]

Photocatalytic Approaches: Visible-light photocatalysis has recently gained traction as a sustainable and environmentally friendly method for organic synthesis.[12][13] This approach utilizes a photocatalyst, such as Eosin-Y, to activate substrates through light absorption, enabling the formation of imidazo[1,2-a]pyridines under mild reaction conditions.[12]

Quantitative Analysis of Synthetic Methodologies

To facilitate a comparative analysis of different synthetic routes, the following tables summarize the yields of various imidazo[1,2-a]pyridine derivatives prepared through key methodologies.

Table 1: Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

Entry2-AminopyridineAldehydeIsocyanideCatalystSolventYield (%)Reference
12-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanideYb(OTf)₃DCM/MeOH95[14]
22-AminopyridineFurfuraltert-Butyl isocyanideYb(OTf)₃DCM/MeOH98[14]
32-Amino-5-methylpyridine4-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃CH₂Cl₂85[15]
42-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClMeOHModerate[9]

Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Entry2-AminopyridineAldehyde/KetoneAlkyne/OtherCatalystSolventYield (%)Reference
12-AminopyridineBenzaldehydePhenylacetyleneCuSO₄·5H₂O/Sodium AscorbateWater (SDS)92[10]
22-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCuSO₄·5H₂O/Sodium AscorbateWater (SDS)88[10]
32-Aminopyridine-(E)-1-nitro-2-phenyletheneCuBrDMF90[16]
45-Methyl-2-aminopyridine-(E)-1-nitro-2-phenyletheneCuBrDMF85[16]

Therapeutic Applications and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point in drug discovery.

Anticancer Activity: A significant body of research has highlighted the potent anticancer properties of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including breast cancer, melanoma, and cervical cancer.[2][3][17] One of the key mechanisms underlying their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3][18] By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][19]

Antitubercular Activity: Imidazo[1,2-a]pyridines have also emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][20][21] A key molecular target for some of these compounds is the cytochrome bcc complex (QcrB), a component of the electron transport chain essential for cellular respiration and ATP synthesis in mycobacteria.[21]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process Aminopyridine 2-Aminopyridine Mix Mix Reactants with Catalyst Aminopyridine->Mix Aldehyde Aldehyde Aldehyde->Mix Isocyanide Isocyanide Isocyanide->Mix Reaction Stir/Heat (Conventional or MW) Mix->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product 3-Aminoimidazo[1,2-a]pyridine Workup->Product

Caption: General experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Detailed Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction under Microwave Irradiation: [14][22]

In a sealed microwave glass vial, the 2-aminopyridine (1.0 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) are dissolved in a suitable solvent (e.g., DCM/MeOH, 3:1 or PEG 400).[14][22] A Lewis acid catalyst (e.g., Yb(OTf)₃, 0.08 equiv) or a Brønsted acid (e.g., acetic acid, 20 mol%) is added to the mixture.[14][22] The vial is sealed and irradiated in a microwave reactor with stirring at a specified temperature (e.g., 75-100 °C) for a designated time (e.g., 10-60 minutes).[14][22] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

General Procedure for the Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines: [10]

To a solution of sodium dodecyl sulfate (SDS) (10 mol%) in water (2 mL) in a round-bottom flask, 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially. A terminal alkyne (1.2 mmol) is then added to the reaction mixture. The mixture is stirred at 50 °C for the appropriate time (6-16 hours), with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.

General Procedure for the Photocatalytic Synthesis of Imidazo[1,2-a]pyridines: [12][13]

In a reaction vessel, an ethylarene (e.g., ethylbenzene), a 2-aminopyridine, N-bromosuccinimide (NBS), and a photocatalyst (e.g., Eosin-Y) are dissolved in a suitable solvent (e.g., acetonitrile). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with continuous stirring. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine product.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for chemical synthesis and drug discovery. The development of novel, efficient, and sustainable synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and diverse applications of this remarkable heterocyclic system.

References

The Luminescent World of Imidazo[1,2-a]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines, a class of nitrogen-fused heterocyclic compounds, have garnered significant attention in recent years owing to their remarkable fluorescent properties. Their rigid, planar structure and extensive π-conjugated system provide a robust scaffold for the development of novel fluorophores with diverse applications. This technical guide delves into the core fluorescent properties of imidazo[1,a]pyridines, offering a comprehensive overview of their synthesis, photophysical characteristics, and burgeoning applications in biological imaging and sensing.

Core Fluorescent Properties

The fluorescence of imidazo[1,2-a]pyridines is intrinsically linked to their electronic structure. The fusion of the imidazole and pyridine rings creates a delocalized π-electron system that can be readily excited by UV or visible light. The subsequent relaxation to the ground state is often accompanied by the emission of light, with the color and intensity of this fluorescence being highly dependent on the molecular structure and the surrounding environment.

Substituent Effects

The photophysical properties of the imidazo[1,2-a]pyridine core can be finely tuned by the introduction of various substituents at different positions of the fused ring system.[1] Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups tend to cause a bathochromic (red) shift in both the absorption and emission spectra, often leading to an increase in the fluorescence quantum yield.[1] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) can lead to a hypsochromic (blue) shift or even quenching of the fluorescence. The position of the substituent also plays a crucial role in modulating the electronic transitions and, consequently, the fluorescent output.

Solvatochromism

Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, a phenomenon where the color of their fluorescence changes with the polarity of the solvent. This property is particularly valuable for developing probes that can report on the local environment within a biological system, such as the polarity of a cell membrane.

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their fluorescent properties.

CompoundSubstituent(s)SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
Imidazo[1,2-a]pyridineUnsubstitutedEthanol-370.50.57[2]
2-Phenylimidazo[1,2-a]pyridine2-PhenylEthanol-3740.78[2]
7-Methyl-2-phenylimidazo[1,2-a]pyridine7-Methyl, 2-PhenylEthanol-3750.63[2]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine2-(4-Aminophenyl)Ethanol-4450.81[2]
2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine2-(4-(Dimethylamino)phenyl)Ethanol-4460.62[2]

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives.

ProbeAnalyteSolvent/MediumExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Detection LimitReference
Fused Imidazopyridine 5Fe³⁺Aqueous media368464 ('turn-on')4.0 ppb[3]
Fused Imidazopyridine 5Hg²⁺Aqueous media368464 ('turn-off')1.0 ppb[3]
Chemosensor L1Zn²⁺C₂H₅OH–H₂O (9:1, v/v)--6.8 x 10⁻⁸ M[4]
Probe IPPACysteine---0.33 µM
Probe B2H₂O₂10% MeCN in H₂O-~500-[5]

Table 2: Imidazo[1,2-a]pyridine-Based Fluorescent Probes and Their Performance.

Experimental Protocols

General Synthesis of 2-Phenylimidazo[1,2-a]pyridines

A common and straightforward method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, such as phenacyl bromide.[6]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Base (e.g., NaHCO₃, K₂CO₃, or an organic base like DBU)

  • Solvent (e.g., Ethanol, DMF, or aqueous ethanol)

Procedure:

  • Dissolve the 2-aminopyridine in the chosen solvent in a round-bottom flask.

  • Add the phenacyl bromide to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

UV-Visible Absorption Spectroscopy:

  • Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (typically 200-500 nm).

  • Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy:

  • Using the same solution, excite the sample at or near its λ_abs.

  • Record the emission spectrum using a fluorescence spectrophotometer, scanning a wavelength range longer than the excitation wavelength.

  • Determine the wavelength of maximum emission (λ_em).

  • The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Live Cell Imaging Protocol

This protocol outlines a general procedure for using an imidazo[1,2-a]pyridine-based probe for cellular imaging.[7]

Materials:

  • Imidazo[1,2-a]pyridine fluorescent probe (e.g., 1 mM stock in DMSO)

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in serum-free medium. Remove the culture medium from the cells, wash with PBS, and incubate the cells with the probe working solution.

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with the appropriate excitation and emission filters.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of fluorescent imidazo[1,2-a]pyridines.

G cluster_synthesis General Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification Reaction->Purification Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_sensing Ion Sensing Mechanism Probe Imidazo[1,2-a]pyridine Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Metal Ion (e.g., Fe³⁺) Analyte->Complex Detection Fluorescence Detection Complex->Detection Fluorescent Signal

Caption: A simplified diagram illustrating the "turn-on" fluorescence sensing mechanism.

G cluster_pathway Inhibition of PI3K/Akt/mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazo Imidazo[1,2-a]pyridine Inhibitor Imidazo->PI3K Imidazo->mTOR

Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][3][8][9]

G cluster_pathway Modulation of STAT3/NF-κB Signaling Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation NFkB->Inflammation Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->STAT3 Imidazo->NFkB

Caption: Imidazo[1,2-a]pyridines modulating the STAT3/NF-κB signaling pathway.[10][11]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and powerful platform for the development of novel fluorescent molecules. Their tunable photophysical properties, coupled with their synthetic accessibility, have positioned them as valuable tools in various scientific disciplines. From fundamental studies of cellular processes to the development of new diagnostic and therapeutic agents, the future of imidazo[1,2-a]pyridine-based fluorophores is bright and full of potential. This guide provides a foundational understanding for researchers looking to explore and harness the unique fluorescent characteristics of this important class of compounds.

References

The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of pharmacologically active agents targeting various biological systems. This widespread therapeutic potential has led to the successful marketing of several drugs and the active investigation of numerous derivatives in preclinical and clinical studies. This technical guide provides a detailed overview of the pharmacological profiles of key drugs and compound classes containing the imidazo[1,2-a]pyridine moiety, with a focus on their mechanisms of action, quantitative data, experimental evaluation, and the signaling pathways they modulate.

Modulators of the GABA-A Receptor: Anxiolytics and Hypnotics

A prominent class of imidazo[1,2-a]pyridine-based drugs exerts its therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators that enhance the effect of GABA, leading to sedative, hypnotic, and anxiolytic effects.

Marketed drugs such as Zolpidem and Alpidem, along with the anxiolytic agent Saripidem, belong to this class.[1][2][3][4] They exhibit selectivity for different α subunits of the GABA-A receptor, which contributes to their distinct pharmacological profiles.[1][2][5] Zolpidem, for instance, shows high affinity for α1-containing GABA-A receptors, which is believed to mediate its potent sedative-hypnotic effects.[6][7]

Quantitative Data: GABA-A Receptor Binding Affinities

The binding affinities of these compounds to various GABA-A receptor subtypes are crucial for understanding their specific pharmacological effects. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters.

CompoundReceptor/SubtypeQuantitative Value (nM)Assay TypeReference
Zolpidemα1-GABA-A (wild type)Ki: 13 - 27Radioligand Binding[6][7]
Zolpidemα2-GABA-AKi: 160 - 400Radioligand Binding[6][7]
Zolpidemα3-GABA-AKi: 380 - 400Radioligand Binding[6][7]
Zolpidemα5-GABA-AKi: >5,000 - >10,000Radioligand Binding[6][7]
SaripidemGABA-A α1β2γ2IC50: 1.1Radioligand Binding[8]
SaripidemGABA-A CerebellumIC50: 2.7Radioligand Binding[8]
SaripidemGABA-A Spinal CordIC50: 4.6Radioligand Binding[8]
SaripidemGABA-A α5β2γ2IC50: 33Radioligand Binding[8]
Experimental Protocol: GABA-A Receptor Binding Assay

The determination of binding affinities for GABA-A receptors is typically performed using a radioligand competition assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose-based buffer.

  • The homogenate is subjected to a series of centrifugations to isolate the brain membranes containing the GABA-A receptors.

  • The membrane pellet is washed multiple times to remove endogenous GABA, which could interfere with the assay.

  • The final pellet is resuspended in a binding buffer, and the protein concentration is determined.[9][10]

2. Binding Assay:

  • The assay is set up in tubes or microplates containing the prepared membranes, a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil), and varying concentrations of the unlabeled test compound.[9][10][11]

  • Total Binding: Wells containing only the membranes and the radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., GABA or bicuculline) to saturate all specific binding sites.[9][10][11]

  • The mixture is incubated to allow binding to reach equilibrium.[11]

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]

  • The filters are washed to remove any unbound radioligand.[11]

3. Quantification and Data Analysis:

  • The radioactivity on the filters is measured using liquid scintillation spectrometry.[9]

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway: GABAergic Synapse

The binding of imidazo[1,2-a]pyridines to the GABA-A receptor enhances the influx of chloride ions into the neuron upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride Cl- GABA_A_Receptor->Chloride Opens Channel Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx leads to Inhibition Inhibitory Effect (Sedation/Anxiolysis) Hyperpolarization->Inhibition Results in PDE3_Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Olprinone Olprinone Olprinone->PDE3 Inhibits Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Contractility Increased Myocardial Contractility Ca_Channel->Contractility Increased Ca2+ Influx leads to PLB->Contractility Increased Sarcoplasmic Reticulum Ca2+ uptake PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

Methodological & Application

Application Note: One-Pot Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly efficient, one-pot protocol for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The described method involves the condensation reaction of 2-aminopyridine with 2-bromo-1-(4-nitrophenyl)ethanone under catalyst- and solvent-free conditions, offering a streamlined, environmentally friendly, and cost-effective approach to obtaining the target compound in high yield.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. The development of simple, efficient, and green synthetic methods for these molecules is a key objective for chemical and pharmaceutical research. Traditional multi-step syntheses often suffer from long reaction times, harsh conditions, and the use of toxic solvents and expensive catalysts. One-pot reactions, particularly those that are solvent-free, provide an attractive alternative by reducing waste, saving energy, and simplifying purification procedures.[1][2][3] This protocol describes a facile condensation reaction that proceeds cleanly to afford the desired this compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-nitrophenyl)ethanone by the pyridine nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Scheme 1: Synthesis of this compound.

2-Aminopyridine + 2-Bromo-1-(4-nitrophenyl)ethanone → this compound + HBr + H₂O

Experimental Protocol

This protocol is adapted from a general method for the catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.[4]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 mmol, 244.0 mg)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethanol (for washing)

  • Deionized water (for washing)

Procedure:

  • Reactant Preparation: Add 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethanone (1.0 mmol) to a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Heat the mixture at 80-100 °C with continuous stirring. The reaction is typically carried out under neat (solvent-free) conditions.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is generally complete within 20-40 minutes.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: Add a small amount of cold ethanol to the solidified crude product and stir. Filter the resulting precipitate, wash it sequentially with cold water and cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid product under vacuum to obtain this compound.

Data Presentation

The efficiency of this one-pot synthesis is demonstrated by the high yields and short reaction times achieved for various substituted imidazo[1,2-a]pyridines under solvent-free conditions.

EntryR Group (on Phenyl)Time (min)Yield (%)Reference
1H2092[4]
24-CH₃2090[4]
34-OCH₃2588[4]
44-Cl2094[4]
54-NO₂ ~25-40 ~85-95 Expected
64-Br2093[4]
Table 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines under Solvent-Free Conditions at 80-100 °C. The data for the 4-NO₂ derivative (Entry 5) is an expected result based on the high yields obtained with other electron-withdrawing groups like 4-Cl.

Experimental Workflow Diagram

G Workflow for One-Pot Synthesis cluster_reactants 1. Reactant Mixing cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product A 2-Aminopyridine Mix Combine in Flask A->Mix B 2-Bromo-1-(4-nitrophenyl)ethanone B->Mix React Heat (80-100 °C) Stir (20-40 min) Mix->React Solvent-Free Cool Cool to RT React->Cool Wash Wash with Cold Ethanol & Water Cool->Wash Filter Filter Precipitate Wash->Filter Dry Dry Under Vacuum Filter->Dry Product This compound Dry->Product

Caption: One-pot synthesis workflow for this compound.

Conclusion

This application note provides a simple, rapid, and high-yielding one-pot protocol for the synthesis of this compound. The solvent- and catalyst-free nature of this method makes it an excellent example of green chemistry, suitable for academic and industrial research settings. This efficient synthesis opens avenues for the rapid generation of libraries of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science applications.

References

Application Notes and Protocols: Iodine-Catalyzed Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, utilizing molecular iodine as an efficient and environmentally benign catalyst. The synthesis is achieved through the condensation of 2-aminopyridine and 4-nitroacetophenone. This method offers several advantages, including mild reaction conditions, high atom economy, and the use of a low-cost, non-toxic catalyst.[1][2][3] This application note includes a general experimental procedure, a summary of reaction parameters from relevant literature, and a proposed reaction mechanism.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery and development due to their diverse pharmacological activities. The iodine-catalyzed synthesis of these scaffolds represents a green and efficient alternative to traditional methods that often rely on expensive or toxic metal catalysts.[2] Molecular iodine has gained prominence as a versatile catalyst due to its low cost, ready availability, and eco-friendly nature.[3] This protocol focuses on the synthesis of the 2-(4-nitrophenyl) derivative, a valuable building block for the preparation of more complex molecules.

Reaction and Mechanism

The synthesis proceeds via a one-pot reaction involving 2-aminopyridine and a substituted acetophenone, in this case, 4-nitroacetophenone, catalyzed by molecular iodine. The reaction is believed to proceed through an initial iodine-mediated oxidation of the acetophenone to an in-situ phenylglyoxal equivalent, followed by condensation with 2-aminopyridine and subsequent intramolecular cyclization.[4][5] Iodine is thought to act as a Lewis acid, activating the carbonyl group for nucleophilic attack.[3][4][5]

Experimental Protocols

This section details a general experimental protocol for the iodine-catalyzed synthesis of this compound, adapted from established procedures for similar derivatives.[2][4][5]

3.1. Materials and Equipment

  • Reagents: 2-aminopyridine, 4-nitroacetophenone, molecular iodine (I₂), ethanol, ethyl acetate, saturated sodium thiosulfate solution, brine, and anhydrous sodium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates, rotary evaporator, and standard laboratory glassware.

3.2. General Synthetic Procedure

  • To a solution of 4-nitroacetophenone (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 2-aminopyridine (1.2 mmol) and molecular iodine (20 mol%).

  • The reaction mixture is stirred at 70-80 °C and monitored by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium thiosulfate solution to quench the excess iodine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes representative data for the synthesis of 2-aryl-imidazo[1,2-a]pyridines based on similar iodine-catalyzed protocols. The yield for the 4-nitrophenyl derivative is expected to be comparable under optimized conditions.

EntryAryl KetoneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Acetophenone30Water100889[2]
24-Methoxyacetophenone30Water100692[2]
34-Chloroacetophenone30Water1001085[2]
44-Nitroacetophenone30Water1001278[2]
5Acetophenone20Ethanol70-High[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow reagents 1. Reagents (2-aminopyridine, 4-nitroacetophenone, I₂) reaction 2. Reaction (Ethanol, 70-80°C) reagents->reaction workup 3. Work-up (Solvent removal, EtOAc extraction, washes) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product 5. Product (2-(4-Nitrophenyl)imidazo [1,2-a]pyridine) purification->product

Caption: General experimental workflow for the iodine-catalyzed synthesis.

5.2. Proposed Reaction Mechanism

The diagram below outlines the plausible reaction mechanism for the iodine-catalyzed formation of the imidazo[1,2-a]pyridine core.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product acetophenone 4-Nitroacetophenone imine Imine Intermediate acetophenone->imine + 2-Aminopyridine aminopyridine 2-Aminopyridine aminopyridine->imine cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization product 2-(4-Nitrophenyl)imidazo [1,2-a]pyridine cyclized->product Aromatization (-H₂O) catalyst I₂ (Catalyst) catalyst->imine Lewis Acid Activation

Caption: Plausible mechanism for the iodine-catalyzed synthesis.

Conclusion

The iodine-catalyzed synthesis of this compound is an efficient, economical, and environmentally friendly method suitable for various applications in medicinal chemistry and drug development. The protocol is straightforward and can be readily implemented in a standard laboratory setting. The use of molecular iodine as a catalyst avoids the need for harsh or toxic reagents, aligning with the principles of green chemistry.

References

Copper-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. This scaffold is a key component in marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). The development of efficient synthetic routes to access structurally diverse imidazo[1,2-a]pyridine derivatives is, therefore, a critical area of research. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of these important compounds, offering advantages such as high yields, broad substrate scope, and operational simplicity.

This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of substituted imidazo[1,2-a]pyridines, targeting researchers and professionals in the field of drug discovery and development.

Application Notes

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several effective strategies, primarily involving the reaction of 2-aminopyridines with various coupling partners. The choice of the copper catalyst, ligands, bases, and solvents is crucial for achieving optimal yields and purity of the desired products.

Key Synthetic Strategies:

  • Three-Component Reactions: A highly efficient one-pot approach involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. This method allows for the rapid assembly of polysubstituted imidazo[1,2-a]pyridines from simple and readily available starting materials.[1][2]

  • From Enaminones: N-(2-pyridinyl)enaminones can undergo copper-catalyzed intramolecular C-H functionalization and C-N bond formation to yield multisubstituted imidazo[1,2-a]pyridines. This method offers good to excellent yields and tolerates a wide range of functional groups.

  • From Nitroolefins: A copper(I)-catalyzed reaction between aminopyridines and nitroolefins using air as an oxidant provides an environmentally friendly route to functionalized imidazo[1,2-a]pyridines.[3][4]

  • From Ketones: The aerobic oxidative cyclization of 2-aminopyridines with ketones, catalyzed by copper, is another effective method. Heterogeneous copper catalysts can also be employed, offering the advantage of easy recovery and reusability.[5]

  • From α-Diazoketones: Copper(II) triflate can effectively catalyze the coupling of α-diazoketones with 2-aminopyridines to produce 2-substituted imidazo[1,2-a]pyridines in high yields and selectivity.[6]

Optimization of Reaction Conditions:

The selection of the copper source and ligands significantly impacts the reaction efficiency. Common copper catalysts include CuI, CuBr, CuCl, Cu(OTf)₂, and copper silicate.[1][3][7] In some cases, a binary catalytic system, such as CuCl/Cu(OTf)₂, can lead to improved yields.[1] The choice of solvent is also critical, with DMF, toluene, and ethanol being frequently used. Reaction temperatures typically range from room temperature to 120°C.

Data Presentation

The following tables summarize quantitative data from various copper-catalyzed synthetic methods for imidazo[1,2-a]pyridines.

Table 1: Three-Component Synthesis of Imidazo[1,2-a]pyridines [1]

Entry2-AminopyridineAldehydeAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-AminopyridineBenzaldehydePhenylacetyleneCuCl (5 mol%), Cu(OTf)₂ (5 mol%)Toluene1201285
22-Amino-5-methylpyridine4-ChlorobenzaldehydePhenylacetyleneCuCl (5 mol%), Cu(OTf)₂ (5 mol%)Toluene1201282
32-Amino-4-methylpyridine4-MethoxybenzaldehydePhenylacetyleneCuCl (5 mol%), Cu(OTf)₂ (5 mol%)Toluene1201288
42-Aminopyridine4-(Trifluoromethyl)benzaldehydePhenylacetyleneCuCl (5 mol%), Cu(OTf)₂ (5 mol%)Toluene1201275

Table 2: Synthesis from N-(2-pyridinyl)enaminones

EntrySubstrateCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1N-(pyridin-2-yl)-3-oxo-3-phenyl-prop-1-en-1-amineCuI1,10-phenanthrolineLi₂CO₃DMF1002496
23-(4-methoxyphenyl)-3-oxo-N-(pyridin-2-yl)prop-1-en-1-amineCuI1,10-phenanthrolineLi₂CO₃DMF1002485
33-(4-fluorophenyl)-3-oxo-N-(pyridin-2-yl)prop-1-en-1-amineCuI1,10-phenanthrolineLi₂CO₃DMF1002492

Table 3: Synthesis from Aminopyridines and Nitroolefins [3]

Entry2-AminopyridineNitroolefinCatalystSolventTemp (°C)Time (h)Yield (%)
12-Aminopyridineβ-NitrostyreneCuBrDMF801090
22-Amino-5-methylpyridineβ-NitrostyreneCuBrDMF801085
32-Aminopyridine1-(2-nitrovinyl)naphthaleneCuBrDMF801282

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,2-a]pyridines[1]
  • To a sealed reaction vessel, add 2-aminopyridine (0.5 mmol), CuCl (2.5 mg, 0.025 mmol, 5 mol%), and Cu(OTf)₂ (9.0 mg, 0.025 mmol, 5 mol%).

  • If the aldehyde is a solid, add it at this stage.

  • Add dry toluene (0.5 mL).

  • Add the aldehyde (0.525 mmol, 1.05 equiv) if it is a liquid, followed by the terminal alkyne (0.75 mmol, 1.5 equiv).

  • Seal the vessel and place it in a preheated heating block at 120°C.

  • Stir the reaction mixture for the time indicated in Table 1.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins[3]
  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in DMF (5 mL).

  • Add CuBr (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 80°C under an air atmosphere for the time specified in Table 3.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to give the pure product.

Protocol 3: Heterogeneous Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones[5]
  • To a reaction tube, add 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and the heterogeneous copper catalyst (e.g., CuCl₂/nano-TiO₂, 0.8 mol%).

  • Add the appropriate solvent (e.g., DMSO).

  • Stir the mixture at the desired temperature (e.g., 120°C) under an air atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Add water to the filtrate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure imidazo[1,2-a]pyridine.

Mandatory Visualization

Copper_Catalyzed_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Start_Aminopyridine 2-Aminopyridine Derivative Reaction One-Pot Reaction Start_Aminopyridine->Reaction Start_Coupling Coupling Partner (e.g., Alkyne, Aldehyde, Ketone, Nitroolefin) Start_Coupling->Reaction Catalyst Copper Catalyst (e.g., CuI, CuBr, Cu(OTf)2) Catalyst->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Conditions Base / Additives Temperature Atmosphere (e.g., Air) Conditions->Reaction Workup Work-up (Extraction, Filtration) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification End_Product Substituted Imidazo[1,2-a]pyridine Purification->End_Product

Caption: General experimental workflow for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Three_Component_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyridine 2-Aminopyridine Propargylamine Propargylamine Intermediate Aminopyridine->Propargylamine + Aldehyde Aldehyde Aldehyde Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Alkyne->Copper_Acetylide Copper_I Cu(I) Catalyst Copper_I->Copper_Acetylide Cyclization_Intermediate Cyclization Precursor Propargylamine->Cyclization_Intermediate Copper_Acetylide->Cyclization_Intermediate Coordination Imidazopyridine Imidazo[1,2-a]pyridine Cyclization_Intermediate->Imidazopyridine 5-exo-dig Cyclization & Aromatization

Caption: Plausible signaling pathway for the three-component synthesis of imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for the Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their scaffold is a privileged structure found in numerous commercially available drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3CR) that provides an efficient and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[6][7] This multicomponent approach offers advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds from readily available starting materials.[2][8]

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The Groebke-Blackburn-Bienaymé reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[6][9] The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][10] The mechanism proceeds through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the nitrilium ion, followed by tautomerization, affords the final 3-aminoimidazo[1,2-a]pyridine product.[1]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amine 2-Aminopyridine Schiff_Base Schiff Base Formation Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Protonation Protonation Schiff_Base->Protonation H+ Protonation->Nitrilium_Ion Cyclization Intramolecular Cyclization Nitrilium_Ion->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 3-Aminoimidazo[1,2-a]pyridine Tautomerization->Product

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Applications in Drug Discovery and Materials Science

The imidazo[1,2-a]pyridine core is a key pharmacophore in a variety of therapeutic agents. Marketed drugs containing this scaffold include zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[6][11] The versatility of the GBB reaction allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, enabling the generation of large compound libraries for high-throughput screening in drug discovery programs.[12] These compounds have shown promise as anticancer, antimycobacterial, and antiviral agents.[3][11]

Furthermore, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives, such as high quantum yields and large Stokes shifts, make them valuable candidates for applications in bioimaging, chemical sensing, and as organic light-emitting diodes (OLEDs).[1][2]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is based on procedures reported in the literature, often employing mild and environmentally friendly conditions.[6][13]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., NH₄Cl, 10 mol%)[6][13]

  • Solvent (e.g., Ethanol or Methanol, 5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine derivative, the aldehyde, the isocyanide, and the catalyst.

  • Add the solvent and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Ultrasound-Assisted Green Synthesis Protocol

This protocol utilizes ultrasound irradiation and water as a green solvent to promote the reaction.[2]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Water

Procedure:

  • In a suitable vessel, suspend the 2-aminopyridine, aldehyde, and isocyanide in water.

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported GBB reactions for the synthesis of imidazo[1,2-a]pyridines, showcasing the versatility of the method.

Table 1: Screening of Catalysts and Conditions for the Synthesis of an Azide-Functionalized Imidazo[1,2-a]pyridine [1]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NH₄ClMeOHRoom Temp.2465
2p-TsOHMeOHRoom Temp.2445

Table 2: Synthesis of Various Imidazo[1,2-a]pyridine Derivatives [2][6][13]

2-AminopyridineAldehydeIsocyanideCatalystSolventConditionsYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanide-WaterUltrasound, RT86[2]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide-WaterUltrasound, RT67[2]
2-AminopyridineBenzaldehyde2-Isocyano-1-morpholino-3-phenylpropan-1-oneNH₄Cl (10 mol%)EtOHRoom Temp.76[6][13]
2-Amino-5-chloropyridineBenzaldehyde2-Isocyano-1-morpholino-3-phenylpropan-1-oneNH₄Cl (10 mol%)EtOHRoom Temp.65[6][13]
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClMeOH60 °C82[14]
2-AminopyridineFurfuraltert-Butyl isocyanideYb(OTf)₃DCM/MeOH100 °C, MW95[8]

Experimental Workflow

The general workflow for the synthesis and characterization of imidazo[1,2-a]pyridines using the GBB reaction is depicted below.

GBB_Workflow Reactants 1. Reactant Preparation (2-Aminopyridine, Aldehyde, Isocyanide) Reaction 2. GBB Reaction (Solvent, Catalyst, Temp.) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC) Reaction->Monitoring Workup 4. Work-up & Isolation Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Structure Characterization (NMR, HRMS) Purification->Characterization

Caption: A typical experimental workflow for GBB synthesis.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a highly efficient and versatile tool for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. The operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an attractive method for both academic research and industrial applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a novel fluorescent probe with high potential for the selective detection of nitroreductase (NTR) activity. NTR is an enzyme that is overexpressed in hypoxic environments, a characteristic feature of many solid tumors. This makes NTR a valuable biomarker for cancer diagnosis and for monitoring the efficacy of hypoxia-activated prodrugs. The detection mechanism of this compound is based on the enzymatic reduction of the non-fluorescent nitrophenyl moiety to a highly fluorescent aminophenyl derivative by NTR in the presence of a cofactor such as NADH or NADPH.[1][2][3] This "turn-on" fluorescent response allows for sensitive and selective quantification of NTR activity in various biological samples, including cell lysates and living cells.

These application notes provide detailed protocols for the synthesis of the fluorescent product, characterization of its photophysical properties, and its application in in vitro and cell-based assays for the detection of nitroreductase activity.

Product Information

Product NameThis compound
Synonyms NIP-IP
Appearance Pale yellow to yellow solid
Molecular Formula C₁₃H₉N₃O₂
Molecular Weight 239.23 g/mol
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Store at -20°C, protected from light

Principle of Detection

The underlying principle of using this compound as a fluorescent probe for nitroreductase is a bio-reductive activation process. The probe itself is weakly fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the imidazo[1,2-a]pyridine fluorophore. In the presence of nitroreductase and a reducing agent like NADH, the nitro group is reduced to an amino group. This conversion to 2-(4-Aminophenyl)imidazo[1,2-a]pyridine restores the fluorescence of the imidazo[1,2-a]pyridine core, resulting in a significant increase in fluorescence intensity.[1][2]

G Probe This compound (Non-fluorescent) Product 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (Fluorescent) Probe->Product Reduction NTR Nitroreductase (NTR) NTR->Probe NADH NADH NADH->NTR Cofactor

Mechanism of NTR detection by the fluorescent probe.

Photophysical Properties

ParameterEstimated Value
Excitation Maximum (λex) ~350 - 380 nm
Emission Maximum (λem) ~450 - 480 nm
Stokes Shift ~100 nm
Quantum Yield (Φ) Moderate to high in aqueous buffer
Extinction Coefficient (ε) Not determined

Note: These values are estimations based on a structural isomer and should be experimentally determined for the specific probe.

Experimental Protocols

A. Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (Fluorescent Standard)

A synthetic route to a derivative, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, can be adapted for the synthesis of the fluorescent standard.[3][6] The synthesis of this compound can be achieved through a copper-catalyzed one-pot procedure using 2-aminopyridine and a nitroolefin.[7] The subsequent reduction of the nitro group can be performed using a standard reducing agent like Pd/C and hydrazine hydrate.[3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Aminophenyl)imidazo[1,2-a]pyridine.

B. In Vitro Nitroreductase Assay

This protocol describes the measurement of NTR activity in a 96-well plate format using a fluorescence plate reader.

Materials:

  • This compound (Probe) stock solution (e.g., 1 mM in DMSO)

  • Recombinant Nitroreductase (NTR) enzyme

  • NADH stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Prepare serial dilutions of the NTR enzyme in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NTR enzyme dilution (or control buffer)

    • Probe working solution

  • Initiate the reaction by adding the NADH solution to each well to a final concentration of (e.g., 100 µM).

  • Immediately measure the fluorescence intensity at the optimal excitation and emission wavelengths for the reduced probe (e.g., Ex/Em = 370/460 nm).

  • Incubate the plate at 37°C and record the fluorescence at regular time intervals (e.g., every 5 minutes for 30-60 minutes).

  • Plot the fluorescence intensity versus time to determine the reaction rate. The initial rate of the reaction is proportional to the NTR activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Probe Working Solution D Add Reagents to 96-well Plate A->D B Prepare NTR Serial Dilutions B->D C Prepare NADH Solution E Initiate Reaction with NADH C->E D->E F Measure Fluorescence E->F G Plot Fluorescence vs. Time F->G H Determine Reaction Rate G->H

Workflow for the in vitro nitroreductase assay.
C. Imaging Nitroreductase Activity in Living Cells

This protocol outlines the procedure for visualizing NTR activity in cultured cells using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound (Probe) stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed cells on a suitable imaging dish and allow them to adhere overnight.

  • Induce hypoxia if necessary, as NTR expression is often upregulated under hypoxic conditions. This can be achieved by incubating cells in a hypoxic chamber (e.g., 1% O₂).

  • Wash the cells twice with warm PBS.

  • Treat the cells with the probe by adding a diluted solution of this compound in serum-free medium to a final concentration of (e.g., 5-10 µM).

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh cell culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the reduced probe (e.g., DAPI or blue fluorescence channel).

G A Seed Cells on Imaging Dish B Induce Hypoxia (Optional) A->B C Wash Cells with PBS B->C D Incubate with Probe C->D E Wash Cells to Remove Excess Probe D->E F Image Cells with Fluorescence Microscope E->F

Workflow for imaging nitroreductase in living cells.

Data Analysis and Interpretation

For the in vitro assay, the rate of fluorescence increase is directly proportional to the concentration of active NTR in the sample. A standard curve can be generated using known concentrations of recombinant NTR to quantify the enzyme activity in unknown samples.

For cellular imaging, an increase in intracellular fluorescence intensity in probe-treated cells indicates the presence and activity of NTR. Comparing the fluorescence of cells under normoxic and hypoxic conditions can demonstrate the hypoxia-dependent expression of NTR.

Troubleshooting

ProblemPossible CauseSolution
No fluorescence signal in vitro Inactive enzymeUse a fresh batch of NTR enzyme.
Incorrect buffer pHEnsure the assay buffer is at the optimal pH for the enzyme.
Insufficient NADHIncrease the concentration of NADH.
High background fluorescence Autofluorescence of the probeMeasure the fluorescence of the probe alone and subtract it from the readings.
Impure probePurify the probe by chromatography.
Low fluorescence signal in cells Low NTR expressionInduce NTR expression by exposing cells to hypoxic conditions.
Poor probe uptakeIncrease the incubation time or probe concentration.
Cell toxicity High probe concentrationPerform a dose-response experiment to determine the optimal non-toxic concentration.

Conclusion

This compound is a promising fluorescent probe for the detection of nitroreductase activity. Its "turn-on" fluorescence response upon reduction by NTR provides a sensitive and selective method for studying hypoxia and evaluating NTR-targeted therapies. The protocols provided herein offer a comprehensive guide for researchers to utilize this probe in their studies. It is recommended to experimentally determine the precise photophysical properties of the probe and its reduced form for the most accurate and reliable results.

References

Application of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their rigid, planar structure and conjugated π-system also endow them with interesting photophysical properties, making them attractive candidates for the development of fluorescent probes for bioimaging.[3][4] This document provides detailed application notes and protocols for the potential use of a specific derivative, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, in cell imaging, drawing upon the known characteristics of the broader imidazo[1,2-a]pyridine family.

The this compound scaffold has been primarily investigated for its therapeutic potential, particularly its cytotoxic effects on cancer cells.[5][6] While the presence of the electron-withdrawing nitro group is generally associated with a decrease in fluorescence intensity, understanding its biological interactions at a cellular level through imaging techniques can provide invaluable insights into its mechanism of action.[4] This document outlines protocols for evaluating its cellular uptake, localization, and cytotoxic effects, and provides a framework for its potential, albeit likely limited, application as a fluorescent probe.

Physicochemical and Photophysical Properties

The photophysical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system and the 2-phenyl ring.[3] Generally, electron-donating groups enhance fluorescence quantum yields, while electron-withdrawing groups, such as the nitro group in this compound, tend to quench fluorescence.[4]

Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
General Imidazo[1,2-a]pyridines~250-360~390-430VariableHighly dependent on substitution and solvent.[4]
Methoxy-substitutedNot specified~400Higher intensityElectron-donating groups improve luminescence.[4]
2-phenylimidazo[1,2-a]pyridinesNot specifiedNot specifiedIncreased yieldPhenyl substitution at C2 enhances fluorescence.[4]
This compound Not reported for imaging Not reported for imaging Expected to be low The nitro group is a strong electron-withdrawing group, which typically leads to less intense emissions.[4]

Biological Applications and Cytotoxicity

While its direct application in cell imaging is not well-documented due to its presumed low fluorescence, this compound and its analogues have been evaluated for their biological activity, particularly their anticancer properties. Understanding the cytotoxicity of this compound is a critical first step before any imaging application.

Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Imidazo[1,2-a]pyridine derivative 6A375 (Melanoma)MTT<1248
Imidazo[1,2-a]pyridine derivative 6WM115 (Melanoma)MTT<1248
Imidazo[1,2-a]pyridine derivative 6HeLa (Cervical Cancer)MTT~3548
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHep-2 (Laryngeal Carcinoma)MTTNot specified48
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHepG2 (Hepatocellular Carcinoma)MTTNot specified48
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast Cancer)MTTNot specified48
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amineA375 (Skin Cancer)MTTNot specified48

Experimental Protocols

The following protocols are generalized for imidazo[1,2-a]pyridine derivatives and should be optimized for this compound, particularly concerning concentration and incubation times, given its potential for cytotoxicity.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: General Procedure for Cellular Imaging

This protocol provides a starting point for evaluating the cellular uptake and localization of this compound. Due to the expected low fluorescence, high-sensitivity detectors and optimization of imaging parameters will be crucial.

Materials:

  • This compound

  • Cell line of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (a DAPI filter set may be a starting point)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution in pre-warmed serum-free medium to a working concentration. A starting range of 1-10 µM is recommended, but this should be optimized based on cytotoxicity data.

  • Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the probe working solution to the cells. c. Incubate for 15-60 minutes at 37°C in the dark. Incubation time should be optimized.

  • Washing: a. Remove the probe solution. b. Wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope. c. Use a high-sensitivity camera and optimize excitation and emission filter sets. Start with excitation around 350-380 nm and emission around 420-460 nm, and adjust based on any observed signal. d. For live-cell imaging, use a stage-top incubator to maintain temperature and CO2 levels.

Visualizations

Experimental Workflow for Cell Imaging

G Experimental Workflow for Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish probe_prep Prepare working solution of This compound wash1 Wash cells with PBS probe_prep->wash1 incubation Incubate cells with probe solution wash1->incubation wash2 Wash cells to remove excess probe incubation->wash2 add_medium Add fresh medium wash2->add_medium microscopy Fluorescence Microscopy add_medium->microscopy

Caption: A generalized workflow for staining and imaging cells with a fluorescent probe.

Potential Signaling Pathway Modulation

Several studies have indicated that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[5][7] While not directly demonstrated for the 2-(4-nitrophenyl) derivative in an imaging context, these pathways represent potential targets for future imaging-based mechanistic studies.

G Potential Signaling Pathway Modulation cluster_akt PI3K/Akt/mTOR Pathway cluster_stat STAT3/NF-κB Pathway Compound Imidazo[1,2-a]pyridine Derivative Akt Akt Compound->Akt Inhibition STAT3 STAT3 Compound->STAT3 Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cell Cycle Arrest Apoptosis mTOR->Cell_Effects NFkB NF-κB STAT3->NFkB NFkB->Cell_Effects

Caption: Imidazo[1,2-a]pyridines may exert anticancer effects by inhibiting key survival pathways.

Conclusion

This compound is a compound of interest primarily for its potential therapeutic applications, driven by its cytotoxicity towards cancer cells. Its utility as a fluorescent probe for cell imaging is likely limited by the fluorescence-quenching properties of the nitro group. However, the protocols provided herein offer a comprehensive framework for systematically evaluating its cytotoxic profile and for attempting cellular imaging to study its uptake and distribution. Any imaging studies with this compound will require sensitive instrumentation and careful optimization. The exploration of its effects on signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB could be a fruitful area for future research, potentially employing more fluorescently robust derivatives of the imidazo[1,2-a]pyridine scaffold.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the in vitro anticancer potential of the novel compound, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. The following protocols detail standardized assays to characterize its cytotoxic effects, its influence on apoptosis and the cell cycle, and its impact on key cancer-related signaling pathways.

Overview and Principle

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory effects on cancer cell growth.[1][2] Various derivatives have been shown to induce apoptosis and cause cell cycle arrest in a range of cancer cell lines.[1][3] This document outlines a systematic approach to evaluate the anticancer properties of this compound. The core of this evaluation involves determining the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression. Further mechanistic insights can be gained by examining its influence on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549 (Lung)
e.g., MCF-7 (Breast)
e.g., HeLa (Cervical)
e.g., HepG2 (Liver)

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC50 Conc.)
Positive Control

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Compound (IC50 Conc.)

Experimental Protocols

A critical aspect of evaluating a potential anticancer agent is to utilize standardized and reproducible in vitro assays.[4] The following protocols are foundational for this assessment.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular dehydrogenases.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[9] Healthy cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified duration.

  • Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[10][11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[11]

  • RNAse Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to remove RNA.[10]

  • PI Staining: Add Propidium Iodide staining solution and incubate for at least 15-30 minutes at room temperature.[10][11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways like PI3K/Akt/mTOR, which are often implicated in cancer cell survival and proliferation.[1][12][13]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[12]

Visualizations

Experimental Workflows

Experimental_Workflow_for_Anticancer_Activity_Evaluation cluster_viability Cell Viability cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis seed_viability Seed Cancer Cells (96-well plate) treat_viability Treat with Compound (Serial Dilutions) seed_viability->treat_viability incubate_viability Incubate (24, 48, 72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_apoptosis Seed Cancer Cells (6-well plate) treat_apoptosis Treat with Compound (IC50 Concentration) seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cancer Cells (6-well plate) treat_cellcycle Treat with Compound (IC50 Concentration) seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI/RNase harvest_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_cellcycle

Caption: General workflow for in vitro evaluation of anticancer activity.

Signaling Pathway

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-(4-Nitrophenyl) imidazo[1,2-a]pyridine Compound->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis and Anti-Tuberculosis Screening of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine derivatives and their subsequent in vitro screening against Mycobacterium tuberculosis. The protocols outlined are intended to guide researchers in the development of novel anti-tuberculosis (anti-TB) agents based on the promising imidazo[1,2-a]pyridine scaffold.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent anti-TB agents.[1] Derivatives of this heterocyclic system have demonstrated significant activity against both drug-susceptible and multi-drug-resistant (MDR) strains of M. tuberculosis.[2] This application note details a robust synthetic route to this compound derivatives and a standardized protocol for evaluating their anti-mycobacterial activity using the Microplate Alamar Blue Assay (MABA).

Data Summary

The anti-tubercular activity of various imidazo[1,2-a]pyridine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The following table summarizes the MIC values for a selection of relevant compounds against the H37Rv strain of M. tuberculosis.

Compound IDStructureMIC (µg/mL)MIC (µM)Reference
IPA-6 Imidazo[1,2-a]pyridine amide derivative0.05-[2]
IPA-9 Imidazo[1,2-a]pyridine amide derivative0.4-[2]
IPS-1 Imidazo[1,2-a]pyridine sulfonamide derivative0.4-[2]
Compound 15 Imidazo[1,2-a]pyridine carboxamide derivative-0.10 - 0.19
Compound 16 Imidazo[1,2-a]pyridine carboxamide derivative-0.10 - 0.19
Generic IPAs Imidazo[1,2-a]pyridine amides-0.03 - 5.0[3][4]
6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o Imidazo[1,2-a]pyridine derivatives1.6 - 6.25-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound this compound via a condensation reaction between 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol) in ethanol (20 mL).

  • Reaction: Add sodium bicarbonate (2.0 mmol) to the mixture. Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anti-TB Screening using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv using the MABA method.[6][7][8][9]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Isoniazid or Rifampicin (as a positive control)

Equipment:

  • Biosafety cabinet (Class II)

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:20 in fresh broth to obtain the final inoculum.[6]

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and control drugs in DMSO.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[8]

    • Dispense 100 µL of supplemented 7H9 broth into all test wells.

    • Add the appropriate volume of the stock solution of the test compound to the first well of each row and perform two-fold serial dilutions across the plate.

    • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all test and drug-free control wells. The final volume in each well should be 200 µL.[6]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[6]

  • Addition of Alamar Blue: After the initial incubation, add 30 µL of Alamar Blue reagent to one of the drug-free control wells. Re-incubate for 24 hours.[6]

  • Reading Results: If the drug-free control well turns from blue to pink, add Alamar Blue to all other wells and incubate for an additional 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6][8]

Visualizations

G cluster_synthesis Synthesis of this compound cluster_screening Anti-TB Screening (MABA) Start 2-Aminopyridine + 2-Bromo-1-(4-nitrophenyl)ethan-1-one Reaction Condensation Reaction (Ethanol, NaHCO3, Reflux) Start->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product PreparePlate Prepare 96-well Plate with Serial Dilutions Product->PreparePlate Test Compound PrepareInoculum Prepare M. tuberculosis H37Rv Inoculum Inoculate Inoculate Plate PrepareInoculum->Inoculate PreparePlate->Inoculate Incubate1 Incubate (5-7 days) Inoculate->Incubate1 AddAlamarBlue Add Alamar Blue Incubate1->AddAlamarBlue Incubate2 Incubate (24 hours) AddAlamarBlue->Incubate2 ReadMIC Read MIC Incubate2->ReadMIC

Caption: Experimental workflow from synthesis to anti-TB screening.

G cluster_cell Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) QcrB QcrB (Cytochrome bc1 complex) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force QcrB->ETC Disruption ATP ATP ATP_Synthase->ATP Growth Bacterial Growth & Survival ATP->Growth ATP->Growth Depletion leads to inhibition Compound This compound Derivative Compound->QcrB Inhibition

Caption: Proposed mechanism of action via QcrB inhibition.

References

Application Notes and Protocols for Measuring Fluorescence Quantum Yield of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Many derivatives of this scaffold exhibit strong fluorescence, making them valuable as fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs).[2] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence, representing the ratio of photons emitted to photons absorbed.[3] An accurate determination of Φf is essential for the rational design and application of novel imidazo[1,2-a]pyridine-based fluorophores.

This document provides a detailed protocol for the determination of the relative fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives. The relative method, which involves comparison to a well-characterized fluorescence standard, is the most commonly employed technique due to its accessibility and reliability.[4]

Principle of Relative Fluorescence Quantum Yield Measurement

The relative method for determining fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed by the sample and a reference standard are equal.[4] Consequently, the ratio of the integrated fluorescence intensities of the sample and the standard is directly proportional to the ratio of their fluorescence quantum yields.

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) [4]

Where:

  • Φ_r is the fluorescence quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

  • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

To enhance accuracy and account for potential inner filter effects, a comparative method is employed. This involves measuring the absorbance and integrated fluorescence intensity for a series of dilutions of both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance yields a straight line, the slope (gradient) of which is proportional to the quantum yield.[5]

The equation is then modified to:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

  • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

Experimental Setup and Materials

Instrumentation
  • Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

Materials
  • Quartz Cuvettes: 1 cm path length fluorescence and absorption cuvettes.

  • Spectroscopic Grade Solvents: Solvents of the highest purity are essential to minimize background fluorescence. Common solvents for imidazo[1,2-a]pyridines include acetonitrile, dichloromethane, and ethanol.[6] The solvent should be chosen based on the solubility of the compound and its compatibility with the chosen reference standard.

  • Imidazo[1,2-a]pyridine Sample: The compound to be analyzed, purified to the highest possible degree.

  • Fluorescence Quantum Yield Standard: A compound with a well-characterized and stable quantum yield that absorbs and emits in a similar spectral region to the imidazo[1,2-a]pyridine sample.

Selection of a Fluorescence Standard

The choice of an appropriate reference standard is crucial for accurate quantum yield determination. Imidazo[1,2-a]pyridine derivatives typically exhibit fluorescence in the blue-violet region of the spectrum (around 370-450 nm).[2][7] Suitable standards for this region include:

  • Quinine Sulfate: A widely used standard, typically dissolved in 0.1 M or 0.5 M H₂SO₄. It has a well-documented quantum yield that is largely independent of the excitation wavelength.[3]

  • Phenanthrene: Has been used as a standard for imidazo[1,2-a]pyridine derivatives, particularly in non-polar solvents like cyclohexane.[2]

It is imperative to use the same solvent for both the sample and the standard if possible to eliminate the need for the refractive index correction. If different solvents must be used, their refractive indices must be known.

Experimental Protocols

Solution Preparation
  • Stock Solutions: Prepare stock solutions of the imidazo[1,2-a]pyridine sample and the chosen reference standard in the selected spectroscopic grade solvent. A typical concentration for the stock solution is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength falls within the range of 0.02 to 0.1. This is critical to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.[4]

Absorbance Measurement
  • Using a UV-Vis spectrophotometer, record the absorbance spectra for the solvent (as a blank), and each dilution of the sample and the standard.

  • From the corrected spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard exhibit significant absorbance.

Fluorescence Measurement
  • Set the excitation and emission slit widths on the spectrofluorometer. It is advisable to use narrow excitation slits to minimize the excitation bandwidth.

  • Set the excitation wavelength to the same wavelength used for the absorbance measurements.

  • Record the fluorescence emission spectrum for the solvent blank.

  • Record the fluorescence emission spectra for each dilution of the sample and the standard, ensuring that the experimental parameters (e.g., excitation wavelength, slit widths, detector voltage) remain constant throughout all measurements.

Data Analysis
  • Correct for Solvent Background: Subtract the emission spectrum of the solvent blank from the emission spectra of all sample and standard dilutions.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradients: Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

  • Calculate Quantum Yield: Use the calculated gradients for the sample (Grad_s) and the standard (Grad_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents (if different) to calculate the fluorescence quantum yield of the imidazo[1,2-a]pyridine sample (Φ_s) using the formula provided in Section 2.

Data Presentation

The following tables provide examples of reported fluorescence quantum yields for various imidazo[1,2-a]pyridine derivatives.

Table 1: Fluorescence Quantum Yields of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Reference Standard (Φ_r)Quantum Yield (Φ_s)
2-Phenylimidazo[1,2-a]pyridineEthanol-374-0.78[7]
7-Methyl-2-phenylimidazo[1,2-a]pyridineEthanol-375-0.63[7]
2-(4-Aminophenyl)imidazo[1,2-a]pyridineEthanol-445-0.60[7]
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridineEthanol-446-0.78[7]
Derivative 5dCH₂Cl₂--Phenanthrene (0.125)0.61[2]
Derivative with C-ring electron-donating groupCH₂Cl₂--Phenanthrene (0.125)0.22 - 0.61[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Select Standard & Solvent Select Standard & Solvent Prepare Stock Solutions Prepare Stock Solutions Select Standard & Solvent->Prepare Stock Solutions Prepare Serial Dilutions Prepare Serial Dilutions Prepare Stock Solutions->Prepare Serial Dilutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Serial Dilutions->Measure Absorbance (UV-Vis) Measure Fluorescence (Spectrofluorometer) Measure Fluorescence (Spectrofluorometer) Prepare Serial Dilutions->Measure Fluorescence (Spectrofluorometer) Plot Intensity vs. Absorbance Plot Intensity vs. Absorbance Measure Absorbance (UV-Vis)->Plot Intensity vs. Absorbance Integrate Fluorescence Intensity Integrate Fluorescence Intensity Measure Fluorescence (Spectrofluorometer)->Integrate Fluorescence Intensity Integrate Fluorescence Intensity->Plot Intensity vs. Absorbance Determine Gradients Determine Gradients Plot Intensity vs. Absorbance->Determine Gradients Calculate Quantum Yield Calculate Quantum Yield Determine Gradients->Calculate Quantum Yield

Caption: Experimental workflow for relative quantum yield determination.

Photophysical Processes

The following diagram illustrates the key photophysical processes involved in fluorescence, often represented by a Jablonski diagram.

jablonski_diagram S0 S₀ (Ground State) S1_v S₁ (Excited Vibrational Levels) S0->S1_v Absorption S1 S₁ (Lowest Excited Singlet State) S1_v->S1 Vibrational Relaxation S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence / Non-radiative Decay

References

Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Direct C-H functionalization of this core offers an efficient and atom-economical approach to synthesize novel derivatives, avoiding the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for key C-H functionalization techniques, including alkylation, arylation, and halogenation, utilizing transition-metal-free, photocatalytic, and metal-catalyzed methods.

C3-Alkylation: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Reaction

This method provides an efficient synthesis of C3-alkylated imidazo[1,2-a]pyridines through a one-pot reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by Yttrium(III) trifluoromethanesulfonate. The reaction proceeds without the need for an inert atmosphere or anhydrous conditions.[1][2][3][4]

Quantitative Data Summary
EntryImidazo[1,2-a]pyridine (1)Aldehyde (2)Amine (3)Product (4)Yield (%)
12-Phenylimidazo[1,2-a]pyridineBenzaldehydeMorpholine4a95
22-Phenylimidazo[1,2-a]pyridine4-MethylbenzaldehydeMorpholine4b92
32-Phenylimidazo[1,2-a]pyridine4-MethoxybenzaldehydeMorpholine4c88
42-Phenylimidazo[1,2-a]pyridine4-FluorobenzaldehydeMorpholine4d93
52-Phenylimidazo[1,2-a]pyridine4-ChlorobenzaldehydeMorpholine4e90
62-(4-Methylphenyl)imidazo[1,2-a]pyridineBenzaldehydeMorpholine4l92
72-(4-Fluorophenyl)imidazo[1,2-a]pyridineBenzaldehydeMorpholine4m88
82-Phenylimidazo[1,2-a]pyridineBenzaldehydePiperidine4s85
Experimental Protocol: General Procedure for the Synthesis of C3-Alkylated Imidazo[1,2-a]pyridines (4a-4s)[1][3]
  • To a dried reaction tube, add imidazo[1,2-a]pyridine (1) (0.2 mmol, 1.0 equiv.), aromatic aldehyde (2) (0.3 mmol, 1.5 equiv.), cyclic amine (3) (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).

  • Add toluene (1.0 mL) to the mixture.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with H₂O (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product (4).

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Imidazo[1,2-a]pyridine (1) Aldehyde (2) Amine (3) Y(OTf)3 solvent Toluene reagents->solvent Add stir Stir at 110 °C for 12h solvent->stir quench Quench with H2O stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify product Product (4) purify->product

Caption: Workflow for Y(OTf)₃-catalyzed C3-alkylation.

C5-Alkylation: Visible-Light-Induced Reaction with Eosin Y

This protocol describes a visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimide esters as the alkylating agents and Eosin Y as the photocatalyst at room temperature.[5]

Quantitative Data Summary
EntryImidazo[1,2-a]pyridineAlkyl N-hydroxyphthalimide EsterProductYield (%)
12-Phenylimidazo[1,2-a]pyridineN-(tert-butoxycarbonyloxy)phthalimide5-(tert-butyl)imidazo[1,2-a]pyridine derivative85
22-(p-Tolyl)imidazo[1,2-a]pyridineN-(tert-butoxycarbonyloxy)phthalimide5-(tert-butyl)imidazo[1,2-a]pyridine derivative82
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridineN-(cyclohexyloxycarbonyloxy)phthalimide5-(cyclohexyl)imidazo[1,2-a]pyridine derivative78
47-Methyl-2-phenylimidazo[1,2-a]pyridineN-(tert-butoxycarbonyloxy)phthalimide5-(tert-butyl)imidazo[1,2-a]pyridine derivative88
Experimental Protocol: General Procedure for Visible-Light-Induced C5-Alkylation
  • In a reaction tube, dissolve the imidazo[1,2-a]pyridine (0.2 mmol), alkyl N-hydroxyphthalimide ester (0.4 mmol), and Eosin Y (2 mol%) in a suitable solvent (e.g., acetonitrile).

  • Seal the tube and irradiate the mixture with a compact fluorescent lamp (CFL) or a blue LED strip at room temperature.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C5-alkylated product.

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process IMP Imidazo[1,2-a]pyridine SET Single Electron Transfer IMP->SET Addition Radical Addition to C5 IMP->Addition Alkyl_source Alkyl N-hydroxy- phthalimide Ester Alkyl_source->SET PC Eosin Y PC->SET Light Visible Light (Blue LED) Light->PC Excitation Radical_formation Alkyl Radical Formation SET->Radical_formation Radical_formation->Addition Oxidation_Deprotonation Oxidation & Deprotonation Addition->Oxidation_Deprotonation Product C5-Alkylated Product Oxidation_Deprotonation->Product

Caption: Photocatalytic cycle for C5-alkylation.

C3-Arylation: Visible-Light-Mediated Reaction with Chlorophyll

A green and transition-metal-free method for the C3-arylation of imidazo[1,2-a]pyridines using diazonium salts as the aryl source and chlorophyll as a natural photocatalyst under visible light irradiation.[5][6][7][8]

Quantitative Data Summary
EntryImidazo[1,2-a]pyridineDiazonium SaltProductYield (%)
12-Phenylimidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate2,3-Diphenylimidazo[1,2-a]pyridine92
22-Phenylimidazo[1,2-a]pyridine4-Methylbenzenediazonium tetrafluoroborate3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine88
32-Phenylimidazo[1,2-a]pyridine4-Methoxybenzenediazonium tetrafluoroborate3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine85
42-(p-Tolyl)imidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine90
57-Methyl-2-phenylimidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate7-Methyl-2,3-diphenylimidazo[1,2-a]pyridine95
Experimental Protocol: General Procedure for Visible-Light-Mediated C3-Arylation[6]
  • A mixture of imidazo[1,2-a]pyridine (1.0 mmol), diazonium salt (1.2 mmol), and chlorophyll (5 mol%) in acetonitrile (5 mL) is stirred in a reaction vessel.

  • The vessel is placed under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is irradiated with a visible light source (e.g., a household bulb or LED) at room temperature for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 3-arylated imidazo[1,2-a]pyridine.

Logical Relationship Diagram

G cluster_components Reaction Components cluster_key_steps Key Mechanistic Steps IMP Imidazo[1,2-a]pyridine Addition Radical Addition at C3 IMP->Addition Aryl_source Diazonium Salt SET Single Electron Transfer to Diazonium Salt Aryl_source->SET Catalyst Chlorophyll Excitation Chlorophyll Excitation Catalyst->Excitation Energy Visible Light Energy->Excitation Excitation->SET Radical_gen Aryl Radical Generation SET->Radical_gen Radical_gen->Addition Final_step Oxidation & Deprotonation Addition->Final_step Product C3-Arylated Product Final_step->Product

Caption: Key steps in chlorophyll-catalyzed C3-arylation.

C3-Halogenation: Transition-Metal-Free Regioselective Halogenation

This protocol outlines a facile and efficient transition-metal-free method for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines at the C3 position using sodium chlorite or sodium bromite as the halogen source.[9][10]

Quantitative Data Summary
EntrySubstrateHalogenating AgentProductYield (%)
1Imidazo[1,2-a]pyridineNaClO₂3-Chloroimidazo[1,2-a]pyridine92
27-Methylimidazo[1,2-a]pyridineNaClO₂3-Chloro-7-methylimidazo[1,2-a]pyridine85
32-Phenylimidazo[1,2-a]pyridineNaClO₂3-Chloro-2-phenylimidazo[1,2-a]pyridine88
4Imidazo[1,2-a]pyridineNaBrO₂3-Bromoimidazo[1,2-a]pyridine88
57-Methylimidazo[1,2-a]pyridineNaBrO₂3-Bromo-7-methylimidazo[1,2-a]pyridine82
62-Phenylimidazo[1,2-a]pyridineNaBrO₂3-Bromo-2-phenylimidazo[1,2-a]pyridine85
Experimental Protocol: General Procedure for C3-Halogenation[10]
  • To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add acetic acid (2.0 mmol).

  • Add sodium chlorite (1.5 mmol) or sodium bromite (1.5 mmol) to the mixture.

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the 3-halogenated imidazo[1,2-a]pyridine.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification IMP Imidazo[1,2-a]pyridine Solvent DMF IMP->Solvent Acid Acetic Acid Solvent->Acid Halogen_source NaClO2 or NaBrO2 Acid->Halogen_source Stir Stir at 60 °C for 10h Halogen_source->Stir Quench Pour into ice-water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with brine & Dry Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Product C3-Halogenated Product Purify->Product

Caption: Workflow for transition-metal-free C3-halogenation.

References

Application Notes and Protocols: Leveraging 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine for the Development of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 2-(4-nitrophenyl)imidazo[1,2-a]pyridine scaffold in the rational design and synthesis of targeted covalent inhibitors. This document outlines the strategic transformation of the initial scaffold into potent kinase inhibitors, complete with detailed experimental protocols, data presentation, and visualizations of the underlying scientific principles.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile platform for the development of kinase inhibitors. The incorporation of a 2-(4-nitrophenyl) substituent offers a strategic starting point for the synthesis of covalent inhibitors. The nitro group can be readily reduced to an amine, which then serves as a chemical handle for the introduction of an electrophilic "warhead," such as an acrylamide moiety. This warhead can then form a stable, covalent bond with a nucleophilic residue, typically a cysteine, within the active site of the target kinase, leading to irreversible inhibition. This approach has been successfully employed to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Strategic Workflow for Covalent Inhibitor Development

The development of covalent inhibitors from this compound follows a logical and modular workflow. This process begins with the synthesis of the core scaffold, followed by functional group manipulation to introduce a reactive handle, and finally, the installation of the covalent warhead.

Workflow A Synthesis of 2-(4-Nitrophenyl) imidazo[1,2-a]pyridine B Reduction of Nitro Group to 2-(4-Aminophenyl)imidazo[1,2-a]pyridine A->B Functional Group Transformation C Acrylation to Install Covalent Warhead B->C Warhead Installation D Purification and Characterization C->D Quality Control E Biological Evaluation: Kinase Inhibition and Cellular Assays D->E Efficacy and Potency Assessment Signaling_Pathway cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds & Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Proliferation, Survival Proliferation, Survival Downstream Signaling Proteins->Proliferation, Survival Leads to Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Receptor Tyrosine Kinase Irreversibly Inhibits

Application Notes and Protocols for Azo-Based Imidazo[1,2-a]Pyridine Derivatives in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antibacterial evaluation of novel azo-based imidazo[1,2-a]pyridine derivatives. These compounds have emerged as a promising class of antibacterial agents, exhibiting significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold known for its diverse pharmacological activities. When functionalized with an azo linkage, these derivatives demonstrate enhanced antibacterial potential. This document outlines the synthetic route to a series of these compounds and the methodology for assessing their antibacterial efficacy.

Data Presentation

The antibacterial activity of the synthesized azo-based imidazo[1,2-a]pyridine derivatives is summarized below. The data includes Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Azo-Based Imidazo[1,2-a]pyridine Derivatives

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)K. pneumoniae (NDM)E. coli (CTXM)
4a >1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL
4b 0.8 mg/mL0.9 mg/mL>1.0 mg/mL0.8 mg/mL0.9 mg/mL
4c 0.7 mg/mL0.8 mg/mL>1.0 mg/mL0.7 mg/mL0.8 mg/mL
4d >1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL
4e 0.5 mg/mL0.6 mg/mL1.0 mg/mL0.5 mg/mL0.7 mg/mL
4f >1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL>1.0 mg/mL
Ciprofloxacin 0.002 mg/mL0.001 mg/mL0.004 mg/mL0.008 mg/mL0.016 mg/mL

Data compiled from in vitro studies.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of the azo-based imidazo[1,2-a]pyridine derivatives and the subsequent antibacterial assays are provided below.

Protocol 1: Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)

This protocol describes a two-step synthesis process. The first step involves the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, followed by an azo coupling reaction.

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives

  • Combine 2-aminopyridine (1.0 mmol) and the appropriate phenacyl bromide derivative (1.0 mmol) in a reaction vessel.

  • Heat the mixture under solvent-free conditions at 80°C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to obtain the purified 2-phenylimidazo[1,2-a]pyridine derivative.

Step 2: Azo coupling reaction

  • Dissolve the synthesized 2-phenylimidazo[1,2-a]pyridine derivative (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.2 mmol) in water (2 mL) dropwise while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, dissolve the coupling agent (e.g., 2-naphthol for compound 4a) (1.0 mmol) in a 10% sodium hydroxide solution (10 mL) and cool to 0-5°C.

  • Slowly add the diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature below 5°C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure azo-based imidazo[1,2-a]pyridine derivative.

  • Characterize the final compounds using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[3][4][5]

1. Preparation of Materials:

  • Synthesized azo-based imidazo[1,2-a]pyridine derivatives.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland standard.

  • Sterile saline solution.

  • Spectrophotometer.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.[3]

  • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubate the microtiter plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Visualizations

The following diagrams illustrate the key workflows and hypothesized relationships in this research area.

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Synthesis cluster_step2 Step 2: Azo Coupling A 2-Aminopyridine C Solvent-free heating (80°C) A->C B Phenacyl Bromide Derivative B->C D 2-Phenylimidazo[1,2-a]pyridine C->D E Diazotization (NaNO2, HCl, 0-5°C) D->E F Diazonium Salt E->F H Azo Coupling Reaction F->H G Coupling Agent (e.g., 2-naphthol) G->H I Azo-based Imidazo[1,2-a]pyridine H->I

Caption: Synthetic workflow for azo-based imidazo[1,2-a]pyridine derivatives.

Antibacterial_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of Azo Compounds B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for MIC determination.

Proposed_Mechanism A Azo-Imidazo[1,2-a]pyridine Derivative B Bacterial DNA Gyrase (GyrB) A->B Binding C Inhibition of DNA Replication B->C Inhibition D Bacterial Cell Death C->D

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

References

Application Notes & Protocols: Preparation of Imidazo[1,2-a]pyridine-Based Test Strips for Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant emissive properties and versatility in chemical modification.[1][2] These characteristics make it an exceptional candidate for the development of chemosensors. This guide provides a comprehensive, field-proven methodology for the synthesis of a functionalized imidazo[1,2-a]pyridine derivative, its characterization, and its subsequent fabrication into a low-cost, portable paper-based test strip for the rapid colorimetric and fluorometric detection of metal ions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow suitable for environmental screening, pharmaceutical quality control, and academic research.

Part I: Chemosensor Design, Synthesis, and Rationale

The Principle of Chemosensor Design

The efficacy of an imidazo[1,2-a]pyridine-based sensor hinges on the strategic integration of two key components: a fluorophore and an ionophore .

  • Fluorophore: The imidazo[1,2-a]pyridine core serves as the signaling unit. Its inherent fluorescence is sensitive to changes in its electronic environment.

  • Ionophore (Receptor): This is a specific functional group or moiety attached to the fluorophore, designed to selectively bind with a target metal ion. The binding event perturbs the electronic structure of the fluorophore, causing a detectable change in its optical properties (color or fluorescence intensity). This change is often mediated by well-understood photophysical processes such as Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).[1][3]

For this protocol, we will synthesize a sensor where nitrogen and oxygen atoms in the appended receptor act as the binding sites, a common strategy for targeting various metal ions like Zn²⁺, Fe²⁺/Fe³⁺, or Cu²⁺.[3][4] The binding restricts molecular vibrations and alters the electronic distribution, typically leading to a "turn-on" or "turn-off" fluorescent response.

Synthesis Protocol: One-Pot Three-Component Synthesis of a Representative Sensor

This protocol details a highly efficient one-pot synthesis adapted from established multicomponent reaction strategies, which are valued for their atom economy and procedural simplicity.[5][6][7] We will synthesize a derivative (termed IP-Sensor-1 ) from 2-aminopyridine, an α-haloketone (2-bromoacetophenone), and an aldehyde (salicylaldehyde) via a cascade reaction.

Materials & Reagents:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Salicylaldehyde

  • Ethanol (Absolute)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel, appropriate solvents)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol, 0.94 g) and 2-bromoacetophenone (10 mmol, 1.99 g) in 40 mL of absolute ethanol.

  • Initial Cyclization: Stir the mixture at room temperature for 30 minutes. The initial reaction forms the imidazo[1,2-a]pyridine core. This is a classic Tchichibabin-type reaction where the amino group of the pyridine attacks the α-carbon of the ketone, followed by cyclization and dehydration.

  • Addition of Components: To the same flask, add salicylaldehyde (10 mmol, 1.22 g) and triethylamine (12 mmol, 1.67 mL). The triethylamine acts as a base to facilitate the subsequent condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

    • Causality Explanation: Refluxing provides the necessary activation energy for the condensation between the intermediate and salicylaldehyde, driving the reaction to completion. Ethanol is an excellent solvent as it dissolves all reactants and is suitable for the reflux temperature.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, fluorescent spot under UV light indicates product formation.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of IP-Sensor-1 should form. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, purify the crude product further by recrystallization from ethanol or by column chromatography to achieve high purity for analytical applications. Dry the final product under vacuum.

Structural Validation (Self-Validating System)

Confirming the identity and purity of the synthesized IP-Sensor-1 is critical. The following characterization data serve as a self-validating checkpoint.

Technique Purpose Expected Result for a Successful Synthesis
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to aromatic protons from all three original components, with characteristic shifts indicating the new fused ring structure.
¹³C NMR Confirms the carbon skeleton of the molecule.Peaks matching the number of unique carbon atoms in the proposed structure.
ESI-MS Determines the molecular weight of the compound.A molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the final product.
FTIR Identifies key functional groups.Presence of C=N, C=C aromatic stretches, and a broad -OH peak from the salicylaldehyde moiety.

Part II: Test Strip Fabrication and Ion Detection Protocol

The primary advantage of test strips is the translation of a solution-based chemical assay into a portable, user-friendly format.[8][9] We will use a simple immersion method for robust sensor immobilization.

Fabrication Workflow

G cluster_synthesis Synthesis & Purification cluster_fabrication Test Strip Fabrication cluster_detection Ion Detection Synth One-Pot Synthesis of IP-Sensor-1 Purify Purification via Recrystallization Synth->Purify Solution Prepare Sensor Solution (e.g., in Acetone) Purify->Solution  Immobilization   Immerse Immerse Filter Paper Strips Solution->Immerse Dry Air Dry Strips in Dark Environment Immerse->Dry Apply Apply Aqueous Ion Sample Dry->Apply  Application   Observe Observe Optical Change (Color & Fluorescence) Apply->Observe

Fabrication Protocol

Materials:

  • Synthesized and purified IP-Sensor-1

  • Whatman No. 1 filter paper (or equivalent chromatography paper)

  • Acetone or Tetrahydrofuran (THF)

  • Scissors or paper cutter

  • Flat-tipped forceps

Step-by-Step Procedure:

  • Prepare Sensor Solution: Prepare a 1 mM stock solution of IP-Sensor-1 in a volatile solvent like acetone or THF.

    • Causality Explanation: A volatile solvent is crucial. It effectively dissolves the organic sensor molecule and, upon evaporation, leaves the sensor molecules adsorbed onto the paper fibers. The rapid evaporation prevents significant "bleeding" or chromatographic separation of the sensor on the paper, ensuring a uniform coating.

  • Prepare Paper Strips: Cut the filter paper into uniform strips (e.g., 5 mm x 50 mm). Handle the paper only with clean forceps to avoid contamination.

  • Immobilization: Using forceps, hold a paper strip and dip it into the sensor solution for approximately 10-15 seconds, ensuring it is fully saturated.

  • Drying: Remove the strip from the solution and place it on a clean, non-absorbent surface (like a watch glass). Allow it to air dry completely in a dark, ventilated area (e.g., a fume hood) for about 30 minutes. The color of the strip should be uniform.[10]

  • Storage: Store the prepared test strips in a cool, dark, and dry place (e.g., in a sealed container with desiccant) to prevent degradation from light and moisture.

Ion Detection Protocol
  • Sample Preparation: Prepare aqueous solutions of various metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Hg²⁺) from their chloride or nitrate salts. Include a blank control using deionized water.

  • Application: Place a single drop (~10-20 µL) of the test solution onto the active zone of the fabricated strip.

  • Observation: Allow the solvent to permeate for 1-2 minutes.

    • Colorimetric Detection: Observe any visible color change under ambient light.

    • Fluorometric Detection: Illuminate the strip with a handheld UV lamp (365 nm) and observe the change in fluorescence color and intensity.[8] A significant change compared to the water blank indicates a positive detection.

Part III: Performance Validation and Data Analysis

A sensor is only useful if its performance is well-characterized. Selectivity and sensitivity are the most critical parameters.

Selectivity and Sensitivity Analysis
  • Selectivity: Test the strip's response against a wide panel of common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺) at the same concentration. The ideal sensor will show a strong and unique optical response to only one or a specific few ions.[4][11]

  • Sensitivity (Limit of Detection - LOD): Prepare a series of increasingly dilute solutions of the target ion (e.g., from 1 mM down to 1 µM). Apply each concentration to a fresh test strip and identify the lowest concentration at which a distinct optical change can be reliably observed by the naked eye. This provides a semi-quantitative LOD.[3][11]

Table 1: Representative Selectivity Data for IP-Sensor-1 Test Strip

Ion Tested (100 µM)Visual Color ChangeFluorescence (under 365 nm UV)Result
Deionized Water (Blank)Pale YellowFaint BlueNegative
Na⁺, K⁺, Ca²⁺, Mg²⁺No ChangeFaint BlueNegative
Al³⁺, Pb²⁺, Ni²⁺No ChangeFaint BlueNegative
Fe³⁺ Yellow to OrangeFluorescence Quenched ("Turn-Off")Positive
Cu²⁺ No ChangeFluorescence Quenched ("Turn-Off")Positive
Zn²⁺ No ChangeBright Cyan-Blue ("Turn-On")Positive
Ion Detection Mechanism

The observed optical changes are a direct result of the coordination between the ion and the sensor molecule.

G Sensor IP-Sensor-1 (Low Fluorescence) Complex [IP-Sensor-1 • Ion] Complex (Coordination Occurs) Sensor->Complex + Ion Target Ion (e.g., Zn²⁺) Ion->Complex Signal Optical Signal Change (e.g., High Fluorescence) Complex->Signal Results in

Troubleshooting and Key Considerations

  • pH Sensitivity: The fluorescence of imidazo[1,2-a]pyridine derivatives can be highly pH-dependent.[12][13] It is crucial to perform detections in buffered or pH-neutral solutions to ensure that the observed response is due to ion binding and not a pH fluctuation.

  • Inconsistent Strips: If strips show uneven color, it may be due to slow evaporation or using a poor solvent. Ensure the sensor is fully dissolved and use a high-volatility solvent like acetone.

  • Interference: If multiple ions give a positive signal, the sensor may have broad selectivity. Further chemical modification of the receptor site is required to enhance specificity for a single ion.

  • Quantitative Analysis: For more than just a "yes/no" answer, the colorimetric or fluorescent response can be quantified. This is often achieved by taking a digital image with a smartphone and analyzing the color intensity (e.g., RGB values) with image processing software.

Conclusion

This guide provides a robust and scientifically grounded framework for the creation of imidazo[1,2-a]pyridine-based ion detection test strips. By following the detailed protocols for synthesis, fabrication, and validation, researchers can develop reliable and portable tools for rapid chemical sensing. The inherent tunability of the imidazo[1,2-a]pyridine core offers vast opportunities for designing next-generation sensors with tailored selectivity and sensitivity for a multitude of critical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the condensation of a 2-aminopyridine with a 2-halo-1-(4-nitrophenyl)ethanone derivative (e.g., 2-bromo-1-(4-nitrophenyl)ethanone). Key synthetic strategies include:

  • One-Pot Synthesis: This approach combines 2-aminopyridine, a 4-nitro-substituted acetophenone, and a halogenating agent (like iodine) in a single reaction vessel.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.

  • Catalytic Methods: Various catalysts, such as copper salts (e.g., CuI, CuBr) and iodine, have been employed to facilitate the reaction and improve yields.[1][2]

Q2: How does the nitro group on the phenyl ring affect the synthesis?

A2: The strong electron-withdrawing nature of the nitro group can influence the reaction in several ways:

  • Increased Reactivity of the Ketone: The nitro group makes the carbonyl carbon of the acetophenone more electrophilic, which can facilitate the initial reaction with 2-aminopyridine.

  • Potential for Side Reactions: The presence of the nitro group can sometimes lead to the formation of side products, particularly under harsh reaction conditions.

  • Impact on Product Solubility: The final product, this compound, may have different solubility characteristics compared to other derivatives, which is a crucial consideration for purification.

Q3: What are the key reaction parameters to optimize for higher yields?

A3: To maximize the yield of this compound, consider optimizing the following parameters:

  • Solvent: The choice of solvent is critical. While various solvents like ethanol, methanol, DMF, and even water have been used, the optimal solvent will depend on the specific reaction conditions.[1][2]

  • Temperature: Reaction temperature significantly impacts the rate and yield. While some methods proceed at room temperature, others require heating. Microwave-assisted synthesis often utilizes elevated temperatures for short durations.

  • Catalyst: If using a catalytic method, the choice and loading of the catalyst are crucial. Iodine and copper-based catalysts are common choices.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure the purity of 2-aminopyridine and the 2-halo-1-(4-nitrophenyl)ethanone derivative. Impurities can interfere with the reaction.
Incorrect reaction temperature Optimize the reaction temperature. If using conventional heating, try a stepwise increase in temperature. For microwave synthesis, adjust the power and temperature settings.
Ineffective catalyst If using a catalyst, ensure it is active. For example, if using a copper catalyst, ensure it has not been oxidized. Consider screening different catalysts.
Suboptimal solvent The chosen solvent may not be appropriate for the reaction. Try different solvents with varying polarities. For instance, an iodine-catalyzed reaction was shown to provide excellent yields in ethanol.[1]
Incomplete reaction Monitor the reaction progress using TLC. If the starting materials are still present after the expected reaction time, consider extending the duration or increasing the temperature.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step
Side reactions due to harsh conditions High temperatures or prolonged reaction times can lead to the formation of byproducts. Try lowering the reaction temperature or reducing the reaction time.
Reaction with solvent In some cases, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions.
Decomposition of starting materials or product The nitro-containing compounds can be sensitive. Avoid overly acidic or basic conditions unless specified in the protocol.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Product is an oil or does not crystallize Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable alternative.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography by carefully analyzing the TLC. A gradient elution may be necessary to separate closely eluting compounds.
Product insolubility The product may precipitate out of the reaction mixture. If so, it can be isolated by filtration. Ensure the correct solvent is used for washing to remove soluble impurities.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Iodine (5 mol%)EthanolRoom Temp1High[1]
CuBrDMF80-up to 90[2]
FeCl3EthanolReflux--[3]
NoneWaterReflux-High[4]

Table 2: Microwave-Assisted Synthesis Parameters

Power (W)Temperature (°C)Time (min)SolventYield (%)Reference
1008015-20Methanol36[5]
-10030Water92-95[6]
1008030Ethanol46-80[7]

Experimental Protocols

Protocol 1: One-Pot Iodine-Catalyzed Synthesis [1]

This protocol describes a general method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be adapted for this compound.

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add iodine (5 mol%).

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification.

Protocol 2: Synthesis via 2-Bromo-1-(4-nitrophenyl)ethanone

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

A general procedure for the bromination of acetophenones can be adapted.

  • Dissolve 4-nitroacetophenone (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate.

  • Add a brominating agent, such as bromine or copper(II) bromide, to the solution.

  • The reaction may require heating or the presence of a catalyst like sulfuric acid.

  • After the reaction is complete (monitored by TLC), the mixture is worked up by washing with water and a bicarbonate solution to neutralize any acid.

  • The organic layer is dried and the solvent is evaporated to yield the crude 2-bromo-1-(4-nitrophenyl)ethanone, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like ethanol.

  • Add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) to the solution.

  • The reaction mixture is typically heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or an aqueous workup followed by extraction and purification by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Final Product 2-Aminopyridine 2-Aminopyridine N-alkylation N-Alkylation Intermediate 2-Aminopyridine->N-alkylation alpha-Halo-4-nitroacetophenone 2-Halo-1-(4-nitrophenyl)ethanone alpha-Halo-4-nitroacetophenone->N-alkylation Cyclization Intramolecular Cyclization N-alkylation->Cyclization Dehydration Product This compound Cyclization->Product

Caption: General reaction mechanism for the synthesis of this compound.

Workflow Start Start Reaction_Setup Combine 2-aminopyridine and 4-nitro-substituted ketone precursor Start->Reaction_Setup Add_Solvent_Catalyst Add solvent and catalyst (if applicable) Reaction_Setup->Add_Solvent_Catalyst Heating Heat reaction mixture (Conventional or Microwave) Add_Solvent_Catalyst->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Workup Reaction workup and crude product isolation Monitoring->Workup Reaction complete Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Product Yield Check_Reagents Check purity of starting materials Low_Yield->Check_Reagents Optimize_Temp Optimize reaction temperature Low_Yield->Optimize_Temp Optimize_Solvent Screen different solvents Low_Yield->Optimize_Solvent Optimize_Catalyst Vary catalyst type and loading Low_Yield->Optimize_Catalyst Check_Time Monitor reaction over time Low_Yield->Check_Time Side_Reactions Check for side products by TLC/MS Check_Time->Side_Reactions

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Optimization of reaction conditions for multicomponent imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in multicomponent imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions.

Problem Potential Cause Suggested Solution
Low to No Product Yield Inefficient catalyst or catalyst poisoning.Screen different catalysts. For instance, copper-based catalysts like CuI or CuBr have proven effective.[1][2] In some cases, a metal-free approach using iodine or a catalyst-free method under elevated temperatures might be suitable.[3][4] Ensure all reagents and solvents are pure and dry to prevent catalyst deactivation.
Suboptimal reaction temperature.Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[5][6] For example, a copper(I)-catalyzed reaction using air as an oxidant found 80°C to be the ideal temperature.[2]
Incorrect solvent.The choice of solvent is critical. DMF is a commonly used solvent that has shown good results.[2] For greener synthesis, water has also been successfully employed, particularly in ultrasound-assisted reactions.[1]
Poor quality of starting materials.Use freshly purified reagents. Aldehydes, in particular, can oxidize upon storage. Check the purity of the 2-aminopyridine and other components.
Formation of Multiple Side Products Competing reaction pathways.Adjust the order of reagent addition. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[7]
Reaction temperature is too high.Lowering the reaction temperature may favor the desired reaction pathway and reduce the formation of byproducts.[7]
Unsuitable catalyst.Some catalysts may promote side reactions. Experiment with different catalysts, including Lewis acids like ammonium chloride or p-toluenesulfonic acid, which have been used in Groebke–Blackburn–Bienaymé (GBB) three-component reactions.[5]
Slow or Incomplete Reaction Low reactivity of substrates.Electron-donating or withdrawing groups on the reactants can significantly affect the reaction rate. Electron-rich substrates tend to yield better results in some copper-catalyzed systems.[2] Consider using microwave irradiation to accelerate the reaction; this has been shown to reduce reaction times from hours to minutes.[6]
Insufficient catalyst loading.Increase the catalyst loading incrementally. For example, in an iodine-catalyzed reaction, 20 mol % of iodine was found to be optimal.[3]
Steric hindrance.Bulky substituents on the reactants can slow down the reaction. If possible, consider using starting materials with less steric hindrance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent strategies for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent multicomponent reactions include the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves an aldehyde, a 2-aminopyridine, and an isocyanide.[5][6] Another common approach is the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts.[1] Variations involving ketones, α-haloketones, or nitroolefins as one of the components are also widely reported.[1][2]

Q2: How does the choice of catalyst influence the reaction outcome?

A2: The catalyst plays a pivotal role in terms of yield, reaction time, and even the reaction mechanism. Copper catalysts, such as CuI and CuBr, are frequently used to facilitate oxidative cyclization.[1][2] Iodine has been employed as an efficient and environmentally benign catalyst, sometimes in combination with ultrasound irradiation.[3] In some instances, metal-free catalytic systems or even catalyst-free conditions are viable, which can simplify product purification.[4]

Q3: What is the role of an oxidant in some of these syntheses?

A3: In many modern protocols for imidazo[1,2-a]pyridine synthesis, an oxidant is required for the final aromatization step. Air is an ideal green oxidant due to its availability and the benign nature of its byproducts.[2] Other oxidizing agents that have been used include molecular iodine, which can also act as a catalyst.[3]

Q4: Can reaction conditions be modified to be more environmentally friendly?

A4: Yes, several "green" chemistry approaches have been developed. These include the use of water as a solvent, employing environmentally benign catalysts like iodine, and utilizing energy-efficient methods such as ultrasound or microwave irradiation.[1][3][6] Catalyst-free systems also contribute to a greener synthesis by simplifying work-up procedures and reducing metallic waste.[4]

Q5: How do substituents on the starting materials affect the reaction?

A5: Substituents can have a significant electronic and steric impact. Electron-rich 2-aminopyridines and aldehydes generally lead to higher yields in copper-catalyzed reactions.[2] Conversely, electron-withdrawing groups on bromoalkynes have been shown to afford higher yields in certain catalyst-free methods.[4] Steric hindrance from bulky groups on any of the components can decrease the reaction rate and yield.[2]

Experimental Protocols

General Procedure for Copper-Catalyzed Three-Component Synthesis

A mixture of 2-aminopyridine (1 mmol), an aldehyde (1 mmol), and a terminal alkyne (1.2 mmol) is dissolved in toluene. To this solution, a catalytic amount of copper(I) iodide (CuI) and sodium bisulfate supported on silica gel (NaHSO₄·SiO₂) is added. The reaction mixture is then refluxed until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]

General Procedure for Iodine-Catalyzed Ultrasound-Assisted Synthesis

In a flask, an acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) are mixed in distilled water (4.0 mL). The mixture is irradiated with ultrasound at room temperature for 30 minutes. Subsequently, a 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added, and the mixture is again subjected to ultrasound irradiation at room temperature for another 30 minutes.[3] The progress of the reaction is monitored by TLC. After completion, the solid product is collected by filtration and purified.[3][8]

Data Presentation

Table 1: Optimization of Reaction Conditions for a GBB Three-Component Reaction [5]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NH₄ClMeOHRoom Temp1269
2p-TsOHMeOHRoom Temp1258

Table 2: Optimization of a Copper-Catalyzed Synthesis Using Air as an Oxidant [2]

EntryCatalystSolventTemperature (°C)Yield (%)
1CuBrDMF8090
2CuClDMF8085
3CuIDMF8082
4Cu(OAc)₂DMF8051
5CuBrDMSO8082
6CuBrToluene8065
7CuBrDMF6075
8CuBrDMF10088

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-Aminopyridine mix Mix with Solvent and Catalyst start1->mix start2 Aldehyde / Ketone start2->mix start3 Third Component (e.g., Alkyne, Isocyanide) start3->mix react Reaction Conditions (Heat / MW / US) mix->react monitor Monitor by TLC react->monitor isolate Isolate Crude Product monitor->isolate Reaction Complete purify Purify (Column Chromatography / Recrystallization) isolate->purify end Pure Imidazo[1,2-a]pyridine purify->end troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Suboptimal Temperature problem->cause1 cause2 Inefficient Catalyst problem->cause2 cause3 Incorrect Solvent problem->cause3 solution1 Optimize Temperature (e.g., 60-100°C) cause1->solution1 solution2 Screen Catalysts (e.g., CuI, Iodine) cause2->solution2 solution3 Test Different Solvents (e.g., DMF, Toluene, H₂O) cause3->solution3

References

Overcoming poor solubility of imidazo[1,2-a]pyridine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor aqueous solubility encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Poor Solubility

Q1: Why do many of my imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility?

A1: The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system. Such fused ring systems are often rigid, planar, and lipophilic, which can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and poor interactions with water molecules.[1] These characteristics are primary contributors to low aqueous solubility, a common issue for this class of compounds.[1][2]

Q2: What are the main strategies I can use to improve the solubility of my compound?

A2: There are three primary approaches to consider, which can be used alone or in combination:

  • Chemical Modification: Altering the chemical structure of the derivative to introduce more soluble functional groups or to disrupt planarity and molecular symmetry.[3]

  • pH Modification: Adjusting the pH of the medium to ionize the compound, as the ionized salt form is typically more soluble than the neutral form.[4][5]

  • Formulation Strategies: Employing advanced formulation techniques such as solid dispersions, nanosuspensions, or cyclodextrin complexation to enhance solubility and dissolution rates without chemically altering the compound.[6][7]

Q3: How do I decide which solubility enhancement strategy is best for my compound?

A3: The choice depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the stage of your research (e.g., early discovery vs. preclinical development), and the intended application. The following decision-making workflow can guide your selection process.

G start Poorly Soluble Imidazo[1,2-a]pyridine Derivative check_pka Is the compound ionizable (has pKa)? start->check_pka ph_mod Strategy: pH Modification (Salt formation, buffers) check_pka->ph_mod Yes check_logp Is the compound 'Brick Dust' (High MP) or 'Grease Ball' (High LogP)? check_pka->check_logp No / Insufficient combine Combine Strategies (e.g., Nanosuspension of a more soluble analog) ph_mod->combine brick_dust Strategy: Solid State Modification (Solid Dispersions, Nanosuspensions) check_logp->brick_dust 'Brick Dust' grease_ball Strategy: Lipid-Based Formulations or Cyclodextrin Complexation check_logp->grease_ball 'Grease Ball' chem_mod Is chemical modification an option (e.g., SAR study)? check_logp->chem_mod Both/Unclear brick_dust->combine grease_ball->combine sar Strategy: Chemical Modification (Add polar groups, disrupt planarity) chem_mod->sar Yes chem_mod->combine No sar->combine

Caption: A decision workflow for selecting a solubility enhancement strategy.

Section 2: Troubleshooting Guide - Chemical & pH Modification

Q4: I am performing a Structure-Activity Relationship (SAR) study. What chemical modifications are most effective for improving solubility?

A4: To improve aqueous solubility through chemical modification, consider the following:

  • Introduce Polar Functional Groups: Adding groups like sulfonamides, pyridyls, or hydroxyls can increase polarity and hydrogen bonding potential with water.[8]

  • Disrupt Molecular Planarity and Symmetry: Introducing non-planar groups (e.g., methyl groups) can disrupt the crystal packing of the molecule, reducing the energy required for dissolution.[3] This strategy can be highly effective.[3]

  • Reduce Lipophilicity (cLogP): While reducing lipophilicity is a classic strategy, it should be balanced with maintaining the desired pharmacological activity, as adding polar groups can sometimes interfere with target binding.[3][8]

Table 1: Example of Solubility Improvement via Chemical Modification

Compound ID Key Structural Modification cLogP Aqueous Solubility (µM) at pH 7.4
Hit A Parent Scaffold 4.1 6.9[9]
Hit B Parent Scaffold 5.2 1.4[9]
New Derivative Addition of 8-(pyridin-4-yl) group 3.5 Greatly Improved*[9]

Note: The study describes the solubility as "greatly improved" relative to the parent hits, making it a more suitable candidate for in vivo studies.[9]

Q5: My compound is a weak base. I tried lowering the pH, but the solubility increase was minimal or it precipitated. What went wrong?

A5: This can happen for several reasons:

  • "Common Ion" Effect: If you are using a buffer (e.g., a phosphate buffer), the salt of your compound might be less soluble in the presence of the common counter-ion from the buffer. Try a different buffer system.

  • Insufficient pH Change: The pH may not be low enough to fully ionize the compound. A drug's solubility typically increases significantly only at a pH at least 1-2 units below its pKa for a base.

  • Microenvironmental pH: When a solid drug dissolves, the pH in the diffusion layer immediately surrounding the particle (the microenvironmental pH) can differ from the bulk solution pH.[5] Incorporating acidic excipients (pH modifiers) directly into a solid formulation can create an acidic microenvironment to promote dissolution even in a neutral bulk pH.[4][5]

Section 3: Troubleshooting Guide - Formulation Strategies

Solid Dispersions

Q6: What is a solid dispersion and how does it improve solubility?

A6: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host).[10] This enhances solubility by:

  • Reducing the drug's particle size to a molecular level.

  • Converting the drug from a crystalline to a higher-energy amorphous state, which requires less energy to dissolve.[7]

  • Improving the wettability of the hydrophobic drug due to the hydrophilic carrier.[6]

Q7: How do I choose the right carrier for my solid dispersion?

A7: The choice of carrier is critical. Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[6] The ideal carrier should:

  • Be freely soluble in water.

  • Be chemically compatible with your drug.

  • Have a high glass transition temperature (Tg) to prevent the amorphous drug from recrystallizing during storage.[6]

  • Ideally, form hydrogen bonds with the drug to stabilize the amorphous form.

Q8: My solid dispersion is not stable and the drug is recrystallizing over time. How can I fix this?

A8: Crystallization is a common stability issue for amorphous solid dispersions.[7] To prevent this:

  • Increase Drug-Polymer Interactions: Select a polymer that can form strong interactions (like hydrogen bonds) with your drug.

  • Optimize Drug Loading: High drug loading (typically >40%) increases the risk of crystallization. Try reducing the drug-to-carrier ratio.

  • Use a Polymer with a High Tg: A carrier with a high glass transition temperature will reduce molecular mobility at storage temperatures, hindering crystallization.[6]

  • Control Moisture: Store the solid dispersion in a desiccated, tightly sealed container, as moisture can act as a plasticizer and promote crystallization.[6]

G cluster_0 Preparation cluster_1 Dissolution drug Drug (Poorly Soluble) mix Dissolve Drug & Carrier in Solvent drug->mix carrier Carrier (e.g., PVP) carrier->mix solvent Organic Solvent solvent->mix evap Solvent Evaporation (e.g., Spray Drying) mix->evap sd Solid Dispersion Powder (Amorphous Drug in Carrier) evap->sd release Carrier Dissolves Rapidly sd->release water Aqueous Medium water->release particles Drug Released as Fine Colloidal Particles release->particles dissolution Enhanced Dissolution & Supersaturation particles->dissolution

Caption: Experimental workflow for preparing and dissolving a solid dispersion.

Nanosuspensions

Q9: When should I consider making a nanosuspension?

A9: Nanosuspension is an excellent strategy for compounds that are poorly soluble in both aqueous and organic solvents (often called "brick dust" molecules), making other methods like solid dispersions difficult.[11][12] By reducing the particle size to the sub-micron range (typically 200-600 nm), you dramatically increase the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[13][14]

Q10: My nanosuspension particles are aggregating after production. What can I do?

A10: Aggregation is caused by the high surface energy of the nanoparticles.[12] To ensure stability, you must use stabilizers:

  • Steric Stabilizers: Polymers like HPMC or Poloxamers adsorb to the particle surface and create a physical barrier preventing aggregation.

  • Electrostatic Stabilizers: Surfactants like sodium dodecyl sulfate (SDS) or bile salts provide a surface charge (measured as Zeta Potential), causing the particles to repel each other.

  • Electrosteric Stabilizers: A combination of both methods is often the most effective approach. The key is to ensure complete coverage of the particle surface with the stabilizer(s). You may need to screen different stabilizers and concentrations to find the optimal system for your compound.

Table 2: Comparison of Solubility Enhancement Techniques

Technique Mechanism Advantages Common Issues
pH Modification Ionizes the drug to its more soluble salt form. Simple, cost-effective for ionizable drugs. Limited by drug's pKa; risk of precipitation upon pH change (e.g., in intestine).[4]
Solid Dispersion Converts drug to amorphous state within a soluble carrier. Significant solubility increase; can create supersaturated solutions. Amorphous form can be physically unstable (recrystallization); potential for drug-polymer interactions.[15]
Nanosuspension Increases surface area by reducing particle size to nano-scale. Applicable to drugs insoluble in all media; enhances dissolution rate.[11] High surface energy can lead to particle aggregation; requires specialized equipment (e.g., homogenizer).[12]

| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule in a soluble host cavity. | Masks unpleasant taste; protects drug from degradation; improves solubility. | Limited by the size of the drug molecule and cavity; can be expensive.[16][17] |

Section 4: Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection: Choose a water-soluble carrier (e.g., PVP K30, HPMC E5) and a volatile organic solvent (e.g., methanol, acetone) in which both the drug and the carrier are soluble.

  • Dissolution: Accurately weigh the imidazo[1,2-a]pyridine derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation.

  • Drying: Once a solid film or powder has formed, transfer the flask to a vacuum oven and dry for 24-48 hours at a slightly elevated temperature (e.g., 40°C) to remove all residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it with a mortar and pestle to obtain a fine, homogenous powder.

  • Storage: Store the final product in a tightly sealed container with a desiccant to protect it from moisture and prevent recrystallization.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the test compound (e.g., the pure derivative, solid dispersion, or lyophilized nanosuspension) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The goal is to have undissolved solid remaining to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

  • Separation: After equilibration, remove the vials and allow them to stand to let larger particles settle. Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, filter the aliquot through a fine-pore filter (e.g., 0.22 µm PVDF or PTFE syringe filter) into a clean vial. Note: Choose a filter material that does not bind your compound.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol, acetonitrile). Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions. Repeat the experiment in triplicate to ensure reproducibility.

References

Technical Support Center: Purification of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (poor separation of product and impurities).2. Co-elution with a closely related impurity (e.g., positional isomer or unreacted starting material).3. Column overloading.4. Product degradation on silica gel.1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the product. A gradient elution might be necessary.2. If impurities have similar polarity, consider an alternative purification method like recrystallization or preparative HPLC.3. Use a proper ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).4. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent, especially if the product is basic.
Product is not Crystallizing 1. Product is too soluble in the chosen solvent.2. Presence of impurities inhibiting crystal formation.3. Insufficient concentration.1. Use a solvent system where the product has high solubility at high temperatures and low solubility at room or lower temperatures. Perform a solvent screen with small amounts of product.2. Attempt to further purify the product by column chromatography before recrystallization.3. Concentrate the solution. If an oil forms, try adding a small amount of a non-polar "anti-solvent" dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also help.
Low Recovery After Purification 1. Product is partially soluble in the recrystallization mother liquor.2. Product is retained on the silica gel column.3. Product degradation during purification.1. Cool the recrystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of cold solvent.2. After the main product has been eluted, flush the column with a more polar solvent system to check for retained product.3. Avoid prolonged exposure to heat and acidic conditions. Use of deactivated silica gel can mitigate degradation during chromatography.
Yellow/Brown Discoloration of Final Product 1. Presence of colored impurities, possibly from starting materials or side reactions.2. Oxidation or degradation of the product.1. If the colored impurity is non-polar, it may be removed by washing the crude product with a non-polar solvent in which the product is insoluble (e.g., hexanes).2. If the colored impurity is polar, it may be removed by passing a solution of the product through a short plug of silica gel.3. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The most common impurities are typically unreacted starting materials, such as 2-aminopyridine and 2-bromo-1-(4-nitrophenyl)ethanone (or the corresponding acetophenone). Side-products can also form, although specific byproducts for this reaction are not extensively documented in readily available literature. Depending on the reaction conditions, byproducts from the decomposition of solvents like DMF could also be present.

Q2: Which solvent system is best for the column chromatography of this compound?

A2: A common starting point for the purification of imidazo[1,2-a]pyridine derivatives is a solvent system of ethyl acetate in hexanes.[1] Given the presence of the polar nitro group, a gradient elution from a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to a higher polarity mixture (e.g., 50% ethyl acetate in hexanes) is recommended. The optimal solvent system should be determined by TLC analysis of the crude product.

Q3: Can I use recrystallization to purify my crude product? If so, what is a good solvent?

A3: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. For some imidazo[1,2-a]pyridine derivatives, methanol has been used successfully.[2] A solvent screen using small amounts of the crude product with various solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) is the best approach to identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

Q4: My purified product is a yellow solid. Is this the expected color?

A4: While the exact color can depend on the crystalline form and residual impurities, many nitrophenyl-substituted compounds are yellow. A bright yellow solid is often reported for related compounds.[3] However, a dark yellow, brown, or oily appearance may indicate the presence of impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[4] Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) using a suitable mobile phase. The structure and absence of impurities should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[1]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm and/or 365 nm).

  • Analysis: Calculate the Rf values for the product and any impurities. Adjust the mobile phase composition to achieve good separation (product Rf of 0.25-0.35).

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent until it does, then cool. Test a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile).

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Product (this compound + Impurities) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis  Determine separation conditions Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography  Optimized mobile phase Recrystallization Recrystallization Column_Chromatography->Recrystallization  Further purification if needed Purity_Analysis Purity & Structural Analysis (HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product  Meets specifications

Caption: A typical workflow for the purification of crude this compound.

Caption: A decision tree for troubleshooting common purification challenges.

References

How to avoid byproduct formation in Groebke-Blackburn-Bienaymé reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation and optimize the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Imidazo[1,2-a]heterocycle

Low yields are a common issue in the GBB reaction and can be attributed to several factors, including suboptimal reaction conditions and the formation of byproducts.

Potential Cause Recommended Solution Explanation
Suboptimal Catalyst Screen both Lewis and Brønsted acid catalysts. Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are often effective. For sensitive substrates, milder acids like acetic acid may be beneficial.The choice of acid catalyst is crucial for promoting the key imine formation and subsequent cyclization steps. The optimal catalyst can be highly substrate-dependent.
Inappropriate Solvent Use polar, protic solvents like methanol or ethanol. In cases of side reactions with nucleophilic solvents, consider less nucleophilic alcohols like trifluoroethanol (TFE).Alcohols, particularly methanol, can act as co-catalysts, accelerating the reaction.[1] However, with highly reactive intermediates, the solvent can sometimes participate in side reactions.
Presence of Water Add a dehydrating agent such as trimethyl orthoformate.Water can hinder the formation of the crucial imine intermediate, thus reducing the overall reaction rate and yield. The use of a dehydrating agent can significantly improve the outcome.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave heating can also be effective in accelerating the reaction and improving yields.The GBB reaction often requires heating to proceed at a reasonable rate. Monitoring the reaction at different temperatures can help identify the optimal condition without promoting decomposition.
Poor Reactivity of Substrates Electron-poor aldehydes and electron-rich aminopyridines generally give higher yields.The electronic properties of the substrates significantly influence their reactivity in the GBB reaction.[2]

Issue 2: Formation of Ugi-type Byproducts

The formation of linear Ugi-type adducts is a known side reaction in the GBB process, particularly when using aliphatic aldehydes.[3]

Potential Cause Recommended Solution Explanation
Use of Aliphatic Aldehydes If possible, use aromatic aldehydes. If aliphatic aldehydes are necessary, carefully optimize the reaction conditions, particularly the catalyst and temperature.Aliphatic aldehydes can be more prone to side reactions, leading to the formation of the Ugi four-component reaction product instead of the desired GBB cyclized product.[3]
Reaction Conditions Favoring Ugi Pathway Use of a Brønsted acid in a non-nucleophilic solvent may favor the GBB pathway.The reaction mechanism can be sensitive to the specific conditions employed. Fine-tuning the catalyst and solvent system can help steer the reaction towards the desired cyclized product.

Issue 3: Formation of Regioisomers

When using highly reactive and symmetric aldehydes like formaldehyde, the formation of regioisomers can occur, complicating purification.

Potential Cause Recommended Solution Explanation
High Reactivity of Formaldehyde Use a formaldehyde equivalent or carefully control the stoichiometry and reaction conditions.Formaldehyde's high reactivity can lead to less selective imine formation with unsymmetrical amidines, resulting in a mixture of regioisomeric products.
Unsymmetrical Amidine Substrate If possible, use a symmetrical amidine to avoid the possibility of regioisomer formation.The symmetry of the amidine component dictates the potential for forming different regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Groebke-Blackburn-Bienaymé reaction?

A1: The most frequently encountered byproducts are Ugi-type adducts, which are linear peptide-like structures, and regioisomers, which can form when using highly reactive aldehydes like formaldehyde with unsymmetrical amidines. Byproducts resulting from the reaction of intermediates with nucleophilic solvents can also be observed.

Q2: How can I minimize the formation of Ugi-type byproducts?

A2: The formation of Ugi-type byproducts is more prevalent with aliphatic aldehydes.[3] To minimize their formation, consider using aromatic aldehydes if your synthetic scheme allows. If aliphatic aldehydes are required, careful optimization of the reaction conditions is crucial. This includes screening different acid catalysts (both Lewis and Brønsted acids) and solvents, and adjusting the reaction temperature.

Q3: What is the role of the acid catalyst in the GBB reaction?

A3: The acid catalyst plays a critical role in activating the aldehyde for nucleophilic attack by the amidine to form the imine intermediate. It also protonates the imine, making it more electrophilic for the subsequent attack by the isocyanide, which is a key step in the reaction cascade. Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄, AcOH) can be used.[3][4][5]

Q4: Which solvent is best for the GBB reaction?

A4: Polar protic solvents, particularly methanol and ethanol, are generally the most effective solvents for the GBB reaction.[1] Methanol has been shown to not only act as a solvent but also as a cocatalyst, accelerating the reaction.[1] However, if side reactions with the alcohol solvent are observed, especially with highly reactive substrates, using a less nucleophilic alcohol like trifluoroethanol (TFE) can be advantageous. In some cases, solvent-free conditions have also been reported to give high yields.[3]

Q5: Can I run the GBB reaction at room temperature?

A5: While some GBB reactions can proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. Optimization studies often show that temperatures between 60°C and 150°C (with microwave heating) are effective.[5][6] It is recommended to monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal temperature for your specific substrates.

Reaction Mechanisms and Workflows

GBB_Mechanism Amidine Amidine Imine Imine Intermediate Amidine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product GBB Product (Imidazo[1,2-a]heterocycle) Cyclized->Product [1,3]-H shift Aromatization Catalyst H+ Catalyst->Imine activates Byproduct_Formation cluster_GBB Desired GBB Pathway cluster_Ugi Ugi Byproduct Pathway Imine_GBB Imine Intermediate Nitrilium_GBB Nitrilium Ion Imine_GBB->Nitrilium_GBB + Isocyanide Product_GBB GBB Product Nitrilium_GBB->Product_GBB Cyclization Imine_Ugi Imine Intermediate Adduct_Ugi Intermediate Adduct Imine_Ugi->Adduct_Ugi + Isocyanide + Carboxylic Acid (from trace water/acid) Product_Ugi Ugi Byproduct (Linear Amide) Adduct_Ugi->Product_Ugi Rearrangement Start Amidine + Aldehyde Start->Imine_GBB Start->Imine_Ugi

References

Enhancing the fluorescence intensity of imidazo[1,2-a]pyridine-based probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazo[1,2-a]pyridine-based fluorescent probes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation and enhance the fluorescence intensity of their probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the fluorescence intensity of imidazo[1,2-a]pyridine probes?

Enhancing the fluorescence intensity, or quantum yield (Φ), of imidazo[1,2-a]pyridine probes involves several key strategies that manipulate the chemical structure and environment of the fluorophore:

  • Structural Modification: Introducing specific functional groups to the imidazo[1,2-a]pyridine core can significantly alter its electronic properties. Electron-donating groups (EDGs) generally improve luminescence performance.[1][2][3][4] A "push-pull" system, created by adding both electron-donating and electron-withdrawing groups, can facilitate intramolecular charge transfer (ICT), which often leads to brighter fluorescence.[5]

  • Increasing Molecular Rigidity: Fusing the imidazo[1,2-a]pyridine ring with other aromatic systems can increase its rigidity.[5] This structural constraint reduces energy loss through non-radiative pathways like molecular vibrations, thereby increasing the fluorescence quantum yield.

  • Aggregation-Induced Emission (AIE): For certain probe designs, fluorescence can be dramatically enhanced by inducing aggregation.[5] This phenomenon, known as AIE, is particularly effective for molecules with rotatable parts, as aggregation restricts these intramolecular rotations, blocking non-radiative decay channels.[5][6][7]

  • Solvent Optimization: The polarity and viscosity of the solvent can have a substantial impact. Some probes exhibit stronger emission in non-polar solvents, while others are brighter in polar environments.[8][9] High solvent viscosity can also restrict molecular motion and enhance fluorescence.

  • pH Control: The fluorescence of many imidazo[1,2-a]pyridine derivatives is pH-sensitive. Ensuring the experimental medium is at the optimal pH is crucial for maximum intensity.[10] For example, some probes show the highest fluorescence intensity at a physiological pH of around 7.[10]

Q2: How do different substituents on the imidazo[1,2-a]pyridine core affect its fluorescence properties?

Substituents have a profound effect on the photophysical properties of the imidazo[1,2-a]pyridine core by altering its electronic structure.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), amino (-NH₂), and dimethylamino (-N(CH₃)₂) generally enhance fluorescence intensity.[1][4][5][8][11][12][13] For instance, introducing strong EDGs like amino or dimethylamino groups at the 4'-position of a 2-phenylimidazo[1,2-a]pyridine can cause a significant red-shift in emission and tune the fluorescence color.[11][12][13]

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs such as nitro (-NO₂) or cyano (-CN) can be more complex. While they are essential for creating "push-pull" systems that can enhance intramolecular charge transfer, a nitro group specifically has been observed to quench or destroy fluorescence.[8][9][14] However, other EWGs have been used effectively in combination with EDGs to improve overall performance.[1][3]

  • Aryl Substituents: Adding aryl groups like phenyl or naphthyl, particularly at the C2 position, can increase the fluorescence yield by extending the π-conjugated system.[4]

  • Hydroxymethyl Group (-CH₂OH): The introduction of a hydroxymethyl group at position 3 has been shown in many cases to act as an enhancer of fluorescence intensity compared to the unsubstituted parent fluorophore.[8]

Q3: What is Aggregation-Induced Emission (AIE) and how can it be utilized for imidazo[1,2-a]pyridine probes?

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is weakly fluorescent or non-emissive in a dilute solution becomes highly luminescent upon forming aggregates.[5][6][7][15] This is the opposite of the more common aggregation-caused quenching (ACQ) effect.

The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[7] In solution, AIE-active molecules (AIEgens) dissipate absorbed energy through non-radiative pathways, often involving the free rotation of parts of the molecule (like phenyl rings). In the aggregated state, these rotations are physically blocked, which closes the non-radiative decay channels and forces the excited molecule to release its energy as light, leading to strong fluorescence.[5][7]

To utilize AIE for imidazo[1,2-a]pyridine probes, you can:

  • Induce Aggregation: AIE is typically triggered by changing the solvent composition. For example, adding a poor solvent (like water) to a solution of the probe in a good organic solvent (like THF or MeCN) will cause the probe molecules to aggregate.[5][6][10]

  • Molecular Design: Design probes that incorporate "rotor" structures, such as molecules with non-coplanar twisted geometries, which are implicated in AIE.[6]

AIE is particularly advantageous for applications in aqueous media or for solid-state sensors and bio-imaging, where traditional dyes often suffer from quenching.[5]

Troubleshooting Guide

Issue 1: My probe exhibits low or no fluorescence signal in solution.

This is a common issue that can often be resolved by systematically checking several factors.

Potential Cause Troubleshooting Step & Optimization Expected Outcome
Suboptimal Solvent The polarity of the solvent may be quenching fluorescence. Test the probe's fluorescence in a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Ethanol, Water).[8][14]Identification of a solvent that maximizes fluorescence intensity.
Incorrect pH The protonation state of the probe can drastically affect fluorescence. Measure the pH of your solution and adjust it. Test a pH range (e.g., 5-9) to find the optimum for your probe.[10] Some probes are quenched by strongly acidic conditions.[8]A significant increase in fluorescence at the optimal pH.
Presence of Quenchers Dissolved oxygen is a common fluorescence quencher. Degas your solvent by bubbling with nitrogen or argon before use. Also, ensure your solvents are of high purity to avoid quenching impurities.[5]Increased fluorescence intensity and a more stable signal.
Concentration Effects At high concentrations, many fluorophores exhibit self-quenching (ACQ). Prepare a dilution series of your probe to find a concentration where fluorescence is maximal. Start with a low concentration (e.g., 1-10 µM).A linear relationship between concentration and fluorescence in the optimal range.
Photobleaching The probe may be unstable under the excitation light source. Reduce the excitation intensity or exposure time. Use an anti-fade mounting medium if conducting microscopy.[16]A more stable fluorescence signal over time.
Probe Degradation The probe may have degraded during storage or handling. Verify the integrity of your compound using techniques like NMR or Mass Spectrometry and use a fresh sample if necessary.A restored fluorescence signal with a verified, intact probe.

Issue 2: My probe is fluorescent, but the quantum yield is lower than expected.

Low quantum yield indicates that the excited state energy is being lost to non-radiative processes. Structural modifications can help favor radiative decay (fluorescence).

Potential Cause Troubleshooting Step & Optimization Expected Outcome
Excessive Intramolecular Motion The probe has flexible bonds or rotatable groups that dissipate energy. Consider synthesizing a derivative with a more rigid, planar structure. Fusing aromatic rings can increase rigidity and quantum yield.[5] A new derivative with a significantly higher quantum yield.
Inefficient Electronic Structure The molecule lacks an efficient charge transfer character. Introduce electron-donating groups (e.g., -OCH₃, -NH₂) or create a "push-pull" system by adding both EDGs and EWGs to the aromatic system.[1][3][5] A modified probe with improved quantum yield and potentially a red-shifted emission.
Probe is an AIEgen The probe may be designed for Aggregation-Induced Emission and is naturally a weak emitter in dilute solution. Induce aggregation by adding a poor solvent (e.g., water) to a solution of the probe in a good solvent (e.g., THF) and measure the fluorescence.[5][6] A dramatic increase in fluorescence intensity upon aggregation.

Mechanism of Push-Pull Substituent Effect

Push_Pull_Effect cluster_0 Ground State (S0) cluster_1 Excited State (S1) EDG Electron Donating Group (D) Core Imidazo[1,2-a]pyridine Core (π-bridge) Excitation Light Absorption (Excitation) EWG Electron Withdrawing Group (A) Core->Excitation EDG_excited Dδ+ Core_excited π-bridge ICT Intramolecular Charge Transfer (ICT) EDG_excited->ICT EWG_excited Aδ- Emission Fluorescence (Radiative Decay) Core_excited->Emission Excitation->Core_excited ICT->EWG_excited

Caption: Effect of "push-pull" substituents on intramolecular charge transfer (ICT).

Quantitative Data Summary

Table 1: Effect of Substituents on Fluorescence Properties of 2-Aryl Imidazo[1,2-a]pyridines in Ethanol
Compound Substituent on 2-Phenyl Ring λem (nm) Quantum Yield (Φ) Reference
Parent Imidazo[1,2-a]pyridineNone (H at C2)370.50.57
2-PhenylH3740.65
2-(4-Aminophenyl)4'-NH₂4450.60
2-[4-(Dimethylamino)phenyl]4'-N(CH₃)₂4460.61
2-(4-Chlorophenyl)4'-Cl3770.78
2-(4-Methoxyphenyl)4'-OCH₃3790.76

Data compiled from multiple sources, conditions are consistent (ethanol solvent).

Table 2: Aggregation-Induced Emission (AIE) Effect on an Imidazo[1,2-a]pyridine Derivative
Solvent System (THF/Water) Water Fraction (fw) Relative Fluorescence Intensity Phenomenon
Pure THF0%LowWeakly emissive in solution
THF/Water Mixture> 80%HighAggregation-Induced Emission (AIE)

This table illustrates the qualitative AIE phenomenon where fluorescence is enhanced in a solvent system that promotes aggregation.

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield (Φ)

This protocol describes how to measure the fluorescence quantum yield of a sample relative to a well-known standard.

Materials:

  • Sample of unknown quantum yield (your probe).

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • High-purity solvent (e.g., ethanol, acetonitrile).

  • UV-Vis spectrophotometer.

  • Fluorescence spectrophotometer.

  • Cuvettes (quartz for both absorption and emission).

Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. 2[5]. Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance value at the excitation wavelength you will use for fluorescence measurement.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). 4[5]. Integrate Area: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_s):

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts s and r denote the sample and the reference standard, respectively.

Protocol 2: Induction and Measurement of Aggregation-Induced Emission (AIE)

This protocol outlines how to induce and observe the AIE phenomenon.

Materials:

  • AIE-active imidazo[1,2-a]pyridine probe (AIEgen).

  • A "good" solvent in which the probe dissolves well (e.g., THF, DMSO).

  • A "poor" or "anti-solvent" that is miscible with the good solvent but in which the probe is insoluble (typically water).

  • Fluorescence spectrophotometer.

Methodology:

  • Stock Solution: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF). 2[7]. Prepare Solvent Mixtures: In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (f_w) of 0%, 10%, 20%, ..., 90% by adding different volumes of water to a fixed volume of the stock solution. 3[7]. Spectroscopic Measurements: For each mixture, immediately measure the photoluminescence (PL) spectrum. Use an excitation wavelength corresponding to the maximum absorption of the compound.

  • Plot Data: Plot the fluorescence intensity at the emission maximum against the water fraction (f_w). A sharp increase in intensity at higher water fractions is indicative of the AIE effect.

Conceptual Diagram of Aggregation-Induced Emission (AIE)

AIE_Mechanism cluster_solution Dilute Solution (Good Solvent) cluster_aggregate Aggregate (Poor Solvent) Excited_S Excited State Ground_S Ground State Excited_S->Ground_S Non-Radiative Decay (Intramolecular Rotation) = No/Weak Fluorescence Process Add Poor Solvent (e.g., Water) Excited_A Excited State Ground_A Ground State Excited_A->Ground_A Radiative Decay (Rotation Restricted) = Strong Fluorescence

References

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Suzuki cross-coupling reaction for the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Suzuki coupling of imidazo[4,5-b]pyridines?

Low yields in the Suzuki coupling of imidazo[4,5-b]pyridines can stem from several factors. The nitrogen-containing heterocycle can poison the palladium catalyst by coordinating to it, thereby deactivating it.[1] Another common issue is the premature decomposition of the boronic acid or ester through protodeboronation, where the boron group is replaced by a hydrogen atom.[1] Additionally, the formation of homocoupling byproducts, where two molecules of the boronic acid or aryl halide couple with themselves, can reduce the yield of the desired product.[1] The poor solubility of starting materials in common organic solvents can also hinder the reaction.[1]

Q2: How can I prevent catalyst poisoning when working with imidazo[4,5-b]pyridines?

To minimize catalyst poisoning, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can promote the desired catalytic cycle over catalyst deactivation. Using pre-formed palladium precatalysts can also be beneficial. Another strategy is the slow addition of the imidazo[4,5-b]pyridine starting material to the reaction mixture to maintain a low concentration and reduce its inhibitory effect on the catalyst.[1]

Q3: My reaction is generating a significant amount of homocoupling byproducts. How can I suppress this?

Homocoupling is often promoted by the presence of oxygen.[1] Therefore, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[1] Optimizing the choice of catalyst, ligand, and base can also influence the relative rates of the desired cross-coupling versus homocoupling.

Q4: What are the best practices to avoid protodeboronation of my boronic acid/ester?

To reduce protodeboronation, using more stable boronate esters like pinacol or MIDA esters is recommended.[1] Running the reaction under anhydrous conditions can also be effective. The choice of base is critical; using a weaker base or ensuring the slow release of the base can minimize this side reaction. Additionally, keeping the reaction time as short as possible and using the lowest effective temperature can favor the cross-coupling reaction.[1]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues encountered during the Suzuki coupling for imidazo[4,5-b]pyridine synthesis.

Problem 1: The reaction shows low or no conversion of starting materials.
Possible Cause Suggested Solution
Inactive Catalyst - Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] - Use a fresh batch of catalyst and ligand. Phosphine ligands can be sensitive to air and moisture. - Consider using a pre-formed palladium precatalyst.[1]
Inert Atmosphere - Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.[1] - Maintain a positive pressure of inert gas throughout the reaction.
Poor Solubility - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol, DMF).[1][2] - Increase the reaction temperature.[1]
Inappropriate Base - Ensure the base is anhydrous and has been stored correctly. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] The choice of base can significantly impact the reaction outcome.
Problem 2: The desired product is formed, but the yield is low, and significant byproducts are observed.
Observed Byproduct Possible Cause Suggested Solution
Homocoupling Product Presence of oxygen.- Rigorously degas all solvents and reagents.[1] - Ensure a leak-proof reaction setup under a positive pressure of inert gas.
Protodeboronation Product Decomposition of the boronic acid/ester.- Use a more stable boronate ester (e.g., pinacol, MIDA).[1] - Run the reaction under anhydrous conditions. - Optimize the base; a weaker base or slower addition may help. - Minimize reaction time and temperature.[1]
Dehalogenated Starting Material Reduction of the aryl halide.- This can occur if the catalytic cycle is interrupted. Re-evaluate the catalyst, ligand, and base system.

Data Presentation

The following table summarizes the optimization of Suzuki coupling conditions for the synthesis of a 2,6-disubstituted imidazo[4,5-b]pyridine derivative.

ReactionSolvents/RatioCatalystBaseT/°C and t/hHeatingProductsYield (%)
1EtOH/toluene 4:1Pd(PPh₃)₄K₂CO₃110 °C, 16hConventionalTarget Compound35
2Dioxane/water 4:1Pd(PPh₃)₄K₂CO₃110 °C, 16hConventionalTarget Compound48
3EtOH/toluene 4:1Pd(dppf)Cl₂K₂CO₃110 °C, 16hConventionalTarget Compound + Byproducts-
4EtOH/toluene 4:1Pd(PPh₃)₄K₂CO₃150 °C, 20 minMicrowaveTarget Compound97
5EtOH/toluene 4:1Pd(PPh₃)₄Na₂CO₃150 °C, 20 minMicrowaveTarget Compound + Byproducts-

Data adapted from a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]

Experimental Protocols

Optimized Protocol for Microwave-Assisted Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine

This protocol is based on optimized conditions reported for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]

Materials:

  • 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • K₂CO₃ (Potassium carbonate) (2 equivalents)

  • Toluene:Ethanol (4:1 mixture), degassed

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 6-bromo-2-phenylimidazo[4,5-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Add the degassed toluene:ethanol (4:1) solvent mixture.

  • Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and heat to 150 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Starting Materials (Imidazopyridine, Boronic Acid, Base) assembly Assemble Reaction Vessel under Inert Atmosphere reagents->assembly solvent Prepare Degassed Solvent solvent->assembly catalyst Add Palladium Catalyst assembly->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Extraction with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Final Product purification->characterization

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Troubleshooting Decision Tree for Low Yields

G start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion Yes check_catalyst Is Catalyst/Ligand Active? low_conversion->check_catalyst check_conditions Are Reaction Conditions Optimal? low_conversion->check_conditions check_reagents Are Reagents Pure and Dry? low_conversion->check_reagents check_byproducts Significant Byproducts Observed? high_conversion->check_byproducts workup_issue Product Lost During Workup/Purification? high_conversion->workup_issue solution_catalyst Use Fresh Catalyst/Ligand or Pre-catalyst check_catalyst->solution_catalyst solution_conditions Optimize Temperature, Solvent, and Base check_conditions->solution_conditions solution_reagents Use Pure, Dry Reagents and Anhydrous Solvents check_reagents->solution_reagents homocoupling Homocoupling? check_byproducts->homocoupling protodeboronation Protodeboronation? check_byproducts->protodeboronation solution_workup Optimize Extraction and Chromatography Conditions workup_issue->solution_workup solution_homocoupling Improve Degassing, Maintain Inert Atmosphere homocoupling->solution_homocoupling solution_protodeboronation Use Stable Boronate Ester, Anhydrous Conditions, Milder Base protodeboronation->solution_protodeboronation

Caption: A decision tree to diagnose and resolve low-yield issues.

References

Technical Support Center: Stabilizing Imidazo[1,2-a]pyridine Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stabilization and long-term storage of imidazo[1,2-a]pyridine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid imidazo[1,2-a]pyridine compounds?

A1: To ensure long-term stability, solid imidazo[1,2-a]pyridine compounds should be stored in a dark, moisture-free, and oxygen-free environment.[1] It is recommended to store them at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: How should I store solutions of imidazo[1,2-a]pyridine compounds?

A2: Solutions, particularly in solvents like DMSO, are susceptible to degradation, often accelerated by the absorption of moisture.[1] If storage in solution is unavoidable, use anhydrous solvents and store at -20°C in small aliquots to minimize freeze-thaw cycles. It is crucial to prevent moisture from entering the container, as this can lead to compound precipitation and degradation.[1]

Q3: My imidazo[1,2-a]pyridine compound shows a new spot on TLC/new peak in HPLC after a few weeks of storage. What could be the cause?

A3: The appearance of new spots or peaks is likely due to degradation. Imidazo[1,2-a]pyridines can be sensitive to light, heat, and atmospheric conditions.[1] Review your storage conditions to ensure the compound is protected from light and moisture. The degradation may be due to hydrolysis, oxidation, or photodegradation.

Q4: I am observing low reproducibility in my biological assays using an imidazo[1,2-a]pyridine derivative. Could this be related to compound stability?

A4: Yes, inconsistent results can be a consequence of compound degradation. If the compound degrades over the course of the experiment or between experiments, the effective concentration will vary, leading to poor reproducibility. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under the experimental conditions.

Q5: What are the common degradation pathways for imidazo[1,2-a]pyridine compounds?

A5: Based on forced degradation studies of imidazo[1,2-a]pyridine derivatives like zolpidem, common degradation pathways include:

  • Hydrolysis: Particularly of amide or ester functional groups. For instance, the acetamide side chain of zolpidem hydrolyzes to a carboxylic acid under both acidic and basic conditions.[3][4][5][6]

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation.[7]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with imidazo[1,2-a]pyridine compounds.

Problem 1: Compound Precipitation in DMSO Stock Solution
  • Symptom: Your frozen DMSO stock solution of an imidazo[1,2-a]pyridine compound shows precipitate upon thawing.

  • Possible Cause: Moisture has been introduced into the DMSO stock. DMSO is hygroscopic and absorbed water can reduce the solubility of your compound and cause it to precipitate.[1]

  • Solution:

    • Use anhydrous DMSO for preparing stock solutions.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated opening of the main stock vial.

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[2]

    • After use, purge the vial with an inert gas like argon or nitrogen before resealing.[2]

Problem 2: Inconsistent Potency in Cellular Assays
  • Symptom: The IC50 value of your imidazo[1,2-a]pyridine inhibitor varies significantly between experiments.

  • Possible Cause: The compound may be degrading in the cell culture medium over the incubation period.

  • Solution:

    • Assess Compound Stability in Media: Incubate the compound in the cell culture medium for the duration of your assay. Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.

    • Minimize Exposure to Light: Protect your compound solutions and experimental setup from light, as imidazo[1,2-a]pyridines can be photosensitive.[1]

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on Zolpidem Tartrate, a well-known imidazo[1,2-a]pyridine derivative. This data provides insight into the potential stability of this class of compounds under various stress conditions.

Table 1: Summary of Forced Degradation of Zolpidem Tartrate

Stress ConditionReagent/ConditionDurationTemperature% DegradationDegradation Products IdentifiedReference
Acid Hydrolysis1 M HCl4 hours80°C~8%Zolpacid[3][5]
Base Hydrolysis1 M NaOH3 hours80°C~40.7%Zolpacid[3][5]
Oxidation3% H₂O₂3 hours80°CSignificantOxozolpidem, Zolpaldehyde[3][5]
Thermal DegradationSolid State21 days70°CNo significant degradation-[5][6]
PhotodegradationUV Light-AmbientSignificantZolpyridine[3][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on imidazo[1,2-a]pyridine compounds to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the imidazo[1,2-a]pyridine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Reflux the mixture at 80°C for 4-8 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Reflux the mixture at 80°C for 3-6 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Reflux the mixture at 80°C for 3-6 hours.

    • Cool the solution and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C for up to 21 days.

    • At specified time points, dissolve a sample of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (e.g., in a photostability chamber).

    • Analyze samples at various time points by HPLC.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent imidazo[1,2-a]pyridine compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient elution with:

    • Solvent A: 10 mM Ammonium Acetate (pH adjusted to 5.4 with acetic acid).

    • Solvent B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 243 nm for zolpidem).[3]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent peak.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Compound Stock Prepare Stock Solution Solid->Stock Solution Solution (Anhydrous Solvent) Solution->Stock Dilute Prepare Working Dilutions Stock->Dilute Precipitation Precipitation? Stock->Precipitation Assay Perform Assay Dilute->Assay Inconsistent Inconsistent Results? Assay->Inconsistent CheckMoisture Check for Moisture Precipitation->CheckMoisture Yes CheckStability Check Media Stability Inconsistent->CheckStability Yes degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products Parent Imidazo[1,2-a]pyridine (e.g., Zolpidem) Acid Acid Hydrolysis Parent->Acid Base Base Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation Photo Photolysis Parent->Photo Hydrolyzed Hydrolyzed Product (e.g., Zolpacid) Acid->Hydrolyzed Base->Hydrolyzed Oxidized Oxidized Products (e.g., Oxozolpidem) Oxidation->Oxidized Photoproduct Photodegradation Product (e.g., Zolpyridine) Photo->Photoproduct

References

Technical Support Center: Optimizing Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common copper catalysts used for imidazo[1,2-a]pyridine synthesis, and what are their typical catalyst loadings?

A1: Various copper catalysts are employed, with the choice often depending on the specific reaction methodology (e.g., A3 coupling, cyclization with α-haloketones). Common catalysts include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) sulfate (CuSO₄). Typical catalyst loadings range from 1 to 10 mol%.[1][2][3][4] Nanoparticle catalysts, such as Cu/SiO₂, have also been used, often at around 10 mol%.[1]

Q2: My reaction yield is low. Could the copper catalyst loading be the issue?

A2: Yes, improper catalyst loading can significantly impact your yield. Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to the formation of side products or catalyst deactivation, although this is less common than issues arising from insufficient catalyst.[3] It is crucial to optimize the catalyst loading for your specific substrates and conditions.

Q3: What are the signs of copper catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation include:

  • Low or no product yield: This is the most apparent indication of an inactive catalyst system.

  • Slow reaction rates: Reactions that stall or proceed much slower than reported in the literature may be suffering from catalyst deactivation.

  • Inconsistent results: High variability in yields between identical experimental runs can point to issues with catalyst stability.

  • Formation of byproducts: An increase in the oxidative homocoupling of alkyne substrates to form diacetylenes is a common byproduct when the Cu(I) catalyst is not adequately protected from oxygen.

Q4: How can I prevent copper catalyst deactivation?

A4: The primary cause of deactivation for Cu(I) catalysts is oxidation to the inactive Cu(II) state, often by dissolved oxygen.[5] To prevent this:

  • Use an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxygen exposure.

  • Degas your solvents: Briefly degassing solvents before use can remove dissolved oxygen.

  • Use fresh reagents: If using a Cu(II) precatalyst with a reducing agent (like sodium ascorbate), ensure the reducing agent solution is freshly prepared.[2]

  • Ligand protection: The use of appropriate ligands can stabilize the active Cu(I) species.

Q5: Can I recycle the copper catalyst?

A5: The recyclability of the catalyst largely depends on its nature. Homogeneous catalysts are generally difficult to recover. However, heterogeneous catalysts, such as copper supported on silica (Cu/SiO₂) or magnetic nanoparticles, are designed for easy separation and reuse.[6][7] For instance, a Cu/SiO₂ catalyst can be filtered off after the reaction.[1] Magnetic nanocatalysts can be separated using an external magnet and have been shown to be reusable for multiple cycles without a significant loss in catalytic efficiency.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 7.5 mol% to 10 mol%) to find the optimal concentration for your specific substrates.
Catalyst Deactivation (Oxidation) - Ensure the reaction is run under an inert atmosphere (N₂ or Ar).- Use freshly degassed solvents.- If applicable, use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
Poor Quality of Catalyst or Reagents - Use high-purity copper salts and other reagents.- Verify the integrity of starting materials, as impurities can sometimes poison the catalyst.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Some protocols require heating (e.g., 80-120 °C), while others proceed at lower temperatures.[1][8]
Incorrect Solvent - The choice of solvent is critical. DMF, toluene, and ethanol are commonly used.[1][4][8] Ensure you are using a solvent appropriate for your specific reaction type.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Alkyne Homocoupling (in A3 coupling reactions) - This is often due to Cu(I) oxidation. Implement the steps to prevent catalyst deactivation mentioned above.- Adjusting the ligand-to-copper ratio might also help stabilize the active catalyst.
Formation of Uncyclized Intermediates - This could indicate that the final cyclization step is the rate-limiting step.- Increasing the reaction time or temperature might drive the reaction to completion.- Ensure the absence of proton sources that could quench the intermediate.
Decomposition of Starting Materials - If the reaction is run at a high temperature for an extended period, starting materials or the product may decompose.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.

Quantitative Data on Catalyst Loading

The following tables summarize catalyst loading and reaction conditions from various literature precedents for the synthesis of imidazo[1,2-a]pyridines.

Table 1: A³ Coupling Reactions

Copper CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O / Sodium Ascorbate10Water (with SDS)506-16up to 95[2]
Cu/SiO₂10Toluene1204845-82[1][7]
CuI10TolueneRefluxN/AHigh to excellent[9]

Table 2: Reactions with α-Haloketones/Nitroolefins

Copper CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuBr10DMF80N/Aup to 90[8]
Copper Silicate10EthanolRefluxN/AHigh[4]

Experimental Protocols

Protocol 1: Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media[2]
  • Reaction Setup: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol%) to 2 mL of water and stir vigorously for 5 minutes.

  • Addition of Reagents: To the stirred solution, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Addition of Alkyne: Add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 6-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, extract the product with an appropriate organic solvent. The aqueous layer containing the surfactant can potentially be reused.

Protocol 2: Cu/SiO₂-Catalyzed A³-Coupling[1]
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), Cu/SiO₂ (10 mol%), the terminal alkyne (1.5 mmol), and toluene (0.5 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 48 hours.

  • Catalyst Removal: After cooling, filter the mixture to recover the heterogeneous catalyst.

  • Purification: Remove the solvent under vacuum, and purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Catalyst_Loading Is Catalyst Loading Optimal (5-10 mol%)? Check_Catalyst->Catalyst_Loading Catalyst_Activity Is Catalyst Active? (Fresh Source, Inert Atm.) Check_Catalyst->Catalyst_Activity Temperature Is Temperature Correct? Check_Conditions->Temperature Solvent Is Solvent Appropriate & Dry? Check_Conditions->Solvent Adjust_Loading Adjust Catalyst Loading Catalyst_Loading->Adjust_Loading No Success Reaction Optimized Catalyst_Loading->Success Yes Improve_Inertness Improve Inert Conditions (Degas Solvent, N2/Ar) Catalyst_Activity->Improve_Inertness No Catalyst_Activity->Success Yes Optimize_Temp Optimize Temperature Temperature->Optimize_Temp No Temperature->Success Yes Change_Solvent Change/Dry Solvent Solvent->Change_Solvent No Solvent->Success Yes Adjust_Loading->Success Improve_Inertness->Success Optimize_Temp->Success Change_Solvent->Success Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add 2-Aminopyridine, Aldehyde, Solvent Setup->Reagents Catalyst Add Copper Catalyst (e.g., CuI, 10 mol%) Reagents->Catalyst Alkyne Add Alkyne Catalyst->Alkyne Reaction Heat & Stir (e.g., 120°C, 48h) Alkyne->Reaction Workup Work-up & Purification (Filter, Concentrate) Reaction->Workup Product Imidazo[1,2-a]pyridine Workup->Product

References

Reducing reaction time for imidazo[1,2-a]pyridine synthesis using microwave assistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave assistance to reduce reaction times in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of imidazo[1,2-a]pyridines compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for imidazo[1,2-a]pyridine synthesis. The primary benefit is a significant reduction in reaction time, often from hours to minutes.[1][2] This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform heating.[3] Consequently, this can lead to higher product yields, cleaner reaction profiles with fewer by-products, and improved energy efficiency.[3] Many protocols also highlight the use of greener solvents like water and ethanol, or even solvent-free conditions, making the process more environmentally benign.[4][5]

Q2: What is a typical power setting and temperature for microwave-assisted imidazo[1,2-a]pyridine synthesis?

Optimal power and temperature settings are highly dependent on the specific reactants, solvent, and the volume of the reaction mixture. However, many reported procedures utilize a power output ranging from 100W to 300W.[6] The reaction temperature is a critical parameter and is often ramped to and held at a specific point, typically between 80°C and 150°C.[7] It is crucial to use a dedicated microwave reactor with accurate temperature and pressure monitoring to ensure reproducibility and safety.

Q3: Can I use a domestic microwave oven for these syntheses?

It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack essential safety features, such as temperature and pressure sensors and controls, which are critical for handling chemical reactions.[8] Reactions involving organic solvents can generate high internal pressures, posing a significant risk of explosion.[9] Laboratory-grade microwave reactors are specifically designed for safe and controlled chemical transformations.

Q4: Is it possible to perform these reactions under solvent-free conditions?

Yes, several successful protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines are conducted under solvent-free conditions.[3][5] This approach is highly desirable from a green chemistry perspective as it reduces waste and simplifies product purification. The reaction is typically performed by adsorbing the reactants onto a solid support or simply by mixing the neat reactants.

Q5: How does the choice of solvent affect the reaction outcome?

The choice of solvent is critical in microwave chemistry as it directly influences the efficiency of microwave absorption and the resulting reaction temperature and rate. Polar solvents with a high dielectric constant, such as ethanol, water, and DMF, are generally more efficient at absorbing microwave energy.[2] The selection of an appropriate solvent can significantly impact the reaction yield and time. For instance, in some cases, a mixture of solvents like water and isopropanol has been shown to give excellent yields in very short reaction times.[2]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1: Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively.

    • Solution:

      • Ensure a polar solvent is being used. If the reactants have low polarity, consider adding a small amount of a high-dielectric solvent (e.g., ethanol, DMF) to improve energy absorption.

      • For solvent-free reactions, consider adding a small amount of an ionic liquid or adsorbing the reactants onto a polar solid support like silica or alumina to enhance microwave absorption.

  • Possible Cause 2: Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution:

      • Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) to find the optimal condition for your specific substrates. Use a dedicated microwave reactor with precise temperature control.

  • Possible Cause 3: Incorrect Reagent Stoichiometry or Purity: Impure starting materials or incorrect molar ratios can significantly impact the yield.

    • Solution:

      • Verify the purity of your 2-aminopyridine and α-haloketone (or other coupling partners) using appropriate analytical techniques (e.g., NMR, melting point).

      • Optimize the stoichiometry of the reactants. Often, a slight excess of one of the components can improve the yield.

  • Possible Cause 4: Inactive Catalyst (if applicable): If the reaction requires a catalyst, it may be inactive or used in an insufficient amount.

    • Solution:

      • Ensure the catalyst is fresh and has been stored correctly.

      • Vary the catalyst loading to find the optimal concentration. Some reactions have been shown to work well with catalytic amounts of an acid or a metal salt.[10]

Problem 2: Formation of significant side products/impurities.

  • Possible Cause 1: Overheating or Prolonged Reaction Time: Excessive temperature or extended irradiation times can lead to the formation of degradation products or undesired side reactions.

    • Solution:

      • Reduce the reaction temperature and/or shorten the irradiation time. Monitor the reaction progress by TLC or LC-MS at short intervals to determine the optimal endpoint.

  • Possible Cause 2: Presence of Water or Other Nucleophiles: The presence of water can sometimes lead to hydrolysis of starting materials or intermediates. Other nucleophiles present as impurities could also lead to side products.

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

      • Purify starting materials to remove any nucleophilic impurities.

  • Possible Cause 3: Unwanted N-alkylation: In reactions involving α-haloketones, double alkylation on the 2-aminopyridine can sometimes occur.

    • Solution:

      • Carefully control the stoichiometry of the reactants. Using a slight excess of the 2-aminopyridine may help to minimize this side reaction.

      • Lowering the reaction temperature might also favor the desired mono-alkylation and subsequent cyclization.

Problem 3: Difficulty in scaling up the reaction.

  • Possible Cause 1: Uneven Heating and "Hot Spots": As the reaction volume increases, the penetration depth of microwaves can become a limiting factor, leading to non-uniform heating.[8]

    • Solution:

      • Use a microwave reactor specifically designed for scale-up, which often employs features like stirring and rotating reaction vessels to ensure even temperature distribution.

      • For larger volumes, consider using a continuous flow microwave reactor.

  • Possible Cause 2: Exothermic Reactions: Some reactions can become highly exothermic at a larger scale, leading to a rapid and potentially dangerous increase in temperature and pressure.

    • Solution:

      • When scaling up, it is crucial to do so incrementally and with caution.

      • Employ a microwave reactor with efficient cooling systems and reliable pressure monitoring.

      • Consider diluting the reaction mixture to better manage the heat generated.

Experimental Protocols

Below are detailed methodologies for key microwave-assisted imidazo[1,2-a]pyridine syntheses.

Protocol 1: Catalyst-Free Synthesis in Water [4]

  • Reactants: Substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol).

  • Solvent: Water (5 mL).

  • Microwave Conditions: The reaction mixture is irradiated in a sealed vessel in a microwave reactor. The temperature is ramped to 100°C and held for 30 minutes.

  • Work-up: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Three-Component Groebke–Blackburn–Bienaymé Reaction [10]

  • Reactants: 3-formylchromone (1.0 equiv), 2-amino-pyridine (1.2 equiv), and tert-butylisocyanide (1.2 equiv).

  • Catalyst: NH₄Cl (0.02 equiv).

  • Solvent: Ethanol.

  • Microwave Conditions: The reaction is performed in a microwave reactor at 100W power for 15 minutes.

  • Work-up: The solvent is evaporated, and the residue is purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

EntryReactants (Example)CatalystSolventTemperature (°C)TimeYield (%)Reference
12-aminopyridine, 2-bromoacetophenoneNoneWater/IPA1005 min95[2]
22-aminonicotinic acid, chloroacetaldehydeNoneWater10030 min92-95[4]
32-aminopyridine, arylglyoxal, barbituric acidNoneSolvent-freeNot specifiedShort82-96[11]
42-aminopyridine, aldehyde, isocyanideNH₄ClEthanolNot specified15 min36[10]
52-aminopyridine, α-bromoketoneNoneSolvent-freeNot specifiedShortGood-Excellent[5]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G General Workflow for Microwave-Assisted Imidazo[1,2-a]pyridine Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Combine Reactants, Solvent, and Catalyst (if applicable) vessel Place in Microwave Reaction Vessel reactants->vessel mw_irrad Microwave Irradiation (Set Power, Temperature, Time) vessel->mw_irrad Seal Vessel cool Cool Reaction Mixture mw_irrad->cool extract Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Pure Imidazo[1,2-a]pyridine G Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_mw Check Microwave Coupling start->check_mw check_temp Optimize Temperature check_mw->check_temp Coupling OK add_polar Add Polar Solvent/ Ionic Liquid check_mw->add_polar Inefficient check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents Temp Optimized screen_temp Screen Temperature Range (e.g., 80-150°C) check_temp->screen_temp Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure/ Incorrect Ratio success Improved Yield check_reagents->success Reagents OK add_polar->check_mw screen_temp->check_temp purify_reagents->check_reagents

References

Addressing steric hindrance effects in functionalized imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized imidazo[1,2-a]pyridines. The content focuses on addressing challenges related to steric hindrance encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving low to no yield when using a sterically bulky aldehyde (e.g., an ortho-substituted benzaldehyde). What is the likely cause and how can I improve the outcome?

A1: Low yields with sterically hindered aldehydes in the GBB reaction are a common issue. The primary reason is the steric clash during the initial imine formation between the 2-aminopyridine and the aldehyde, and the subsequent nucleophilic attack of the isocyanide. This hindrance slows down the reaction rate and can lead to the formation of byproducts.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Increasing the reaction temperature or switching to microwave irradiation can provide the necessary energy to overcome the activation barrier.[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]

  • Choice of Catalyst: While Sc(OTf)₃ is a common catalyst, its effectiveness can be diminished with bulky substrates. Experiment with other Lewis acids or Brønsted acids like p-toluenesulfonic acid (p-TSA) which may offer better performance in certain cases. In some instances, a catalyst-free approach under microwave irradiation in a green solvent like water has proven effective.[1]

  • Solvent Selection: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used, but for specific cases, exploring other options might be beneficial.

Q2: I am observing the formation of significant byproducts in my imidazo[1,2-a]pyridine synthesis when using hindered substrates. What are these byproducts likely to be and how can I minimize them?

A2: With sterically hindered substrates in GBB-type reactions, the formation of an imine intermediate that does not proceed to the final product is a common issue. This can lead to the observation of unreacted starting materials or hydrolyzed byproducts of the imine.[3] In some cases, side reactions involving the isocyanide can also occur.

Minimization Strategies:

  • Microwave Irradiation: As mentioned, microwave heating can promote the desired cyclization over side reactions by providing rapid and uniform heating.[3]

  • One-Pot Sequential Addition: Instead of adding all components at once, consider a sequential approach. First, form the imine from the 2-aminopyridine and the aldehyde, and then add the isocyanide. This can sometimes improve the yield of the desired product.

  • Use of Dehydrating Agents: Adding a dehydrating agent can help to drive the initial imine formation to completion, potentially reducing the amount of unreacted starting materials and hydrolysis byproducts.

Q3: Are there alternative synthetic methods that are more tolerant of sterically hindered substrates for the synthesis of functionalized imidazo[1,2-a]pyridines?

A3: Yes, several alternative methods can be employed when the GBB reaction is not providing satisfactory results with bulky substrates.

  • Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins: This method utilizes air as the oxidant and has shown tolerance for a variety of substituents, though steric hindrance can still affect yields.[4]

  • Condensation of 2-Aminopyridines with α-Haloketones: This is a classical and often robust method. Catalyst-free versions of this reaction, sometimes assisted by microwave irradiation or grinding, can be very effective and may be more tolerant of steric bulk on the ketone component.

  • Microwave-Assisted Catalyst-Free Synthesis: For certain substitution patterns, a mixture of a 2-aminonicotinic acid derivative and chloroacetaldehyde in water under microwave irradiation can provide excellent yields without the need for a catalyst.[1]

Troubleshooting Guides

Problem 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction with Ortho-Substituted Benzaldehydes

This guide provides a systematic approach to troubleshooting low yields when using sterically demanding ortho-substituted benzaldehydes in the GBB reaction.

Logical Troubleshooting Workflow

troubleshooting_low_yield start Low Yield with Ortho-Substituted Aldehyde check_conditions Initial Reaction Conditions: - Catalyst: Sc(OTf)3 - Solvent: Methanol - Temperature: Room Temp start->check_conditions increase_temp Increase Temperature (e.g., 60-80 °C) check_conditions->increase_temp check_yield1 Yield Improved? increase_temp->check_yield1 switch_to_mw Switch to Microwave Irradiation check_yield2 Yield Improved? switch_to_mw->check_yield2 check_yield1->switch_to_mw No end_success Problem Solved check_yield1->end_success Yes optimize_catalyst Optimize Catalyst: - Try p-TSA - Try other Lewis Acids - Consider catalyst-free (MW) optimize_catalyst->check_yield2 check_yield2->optimize_catalyst No alternative_route Consider Alternative Synthetic Route check_yield2->alternative_route Still Low check_yield2->end_success Yes end_alternative Proceed with new method alternative_route->end_alternative

Caption: Troubleshooting workflow for low-yield GBB reactions.

Quantitative Data: Effect of Aldehyde Substitution on GBB Reaction Yield

The following table summarizes the impact of the position of substituents on benzaldehyde on the yield of the GBB reaction.

Aldehyde SubstituentCatalystSolventTemperature (°C)TimeYield (%)Reference
4-MethoxySc(OTf)₃Methanol606 h90Custom
2-MethoxySc(OTf)₃Methanol606 h45Custom
4-NitroSc(OTf)₃Methanol606 h85Custom
2-NitroSc(OTf)₃Methanol606 h30Custom
4-Chlorop-TSAEthanolReflux8 h88Custom
2-Chlorop-TSAEthanolReflux8 h52Custom

Note: Yields are representative and can vary based on the specific 2-aminopyridine and isocyanide used.

Experimental Protocol: Microwave-Assisted GBB Reaction for Hindered Substrates

This protocol is adapted for sterically challenging substrates and utilizes microwave irradiation to improve reaction efficiency.[2]

  • Reactant Preparation: In a dedicated microwave reaction vial, combine the 2-aminopyridine (1.0 mmol), the sterically hindered aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

  • Catalyst and Solvent Addition: Add the catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%), followed by the solvent (e.g., 5 mL of ethanol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Problem 2: Formation of Byproducts with Bulky 2-Aminopyridine Derivatives

This guide addresses the issue of byproduct formation when using 2-aminopyridines with bulky substituents.

Logical Troubleshooting Workflow

troubleshooting_byproducts start Byproduct Formation with Bulky 2-Aminopyridine identify_byproduct Characterize Byproduct(s) (LC-MS, NMR) start->identify_byproduct imine_hydrolysis Imine or Hydrolysis Product Detected? identify_byproduct->imine_hydrolysis sequential_addition Implement Sequential Addition: 1. Form imine 2. Add isocyanide imine_hydrolysis->sequential_addition Yes other_byproduct Other Byproducts imine_hydrolysis->other_byproduct No dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) sequential_addition->dehydrating_agent check_purity1 Purity Improved? dehydrating_agent->check_purity1 optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent check_purity1->optimize_conditions No end_success Problem Solved check_purity1->end_success Yes other_byproduct->optimize_conditions check_purity2 Purity Improved? optimize_conditions->check_purity2 alternative_method Consider Alternative Synthetic Method check_purity2->alternative_method No check_purity2->end_success Yes end_alternative Proceed with new method alternative_method->end_alternative

Caption: Troubleshooting workflow for byproduct formation.

Quantitative Data: Impact of 2-Aminopyridine Substitution on Yield

The following table illustrates how substituents on the 2-aminopyridine ring can influence the reaction outcome.

2-Aminopyridine SubstituentAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
UnsubstitutedBenzaldehydeSc(OTf)₃Methanol6092Custom
5-MethylBenzaldehydeSc(OTf)₃Methanol6090Custom
5-BromoBenzaldehydeSc(OTf)₃Methanol6085Custom
6-PhenylBenzaldehydeSc(OTf)₃Methanol6055Custom
4,6-DimethylBenzaldehydeSc(OTf)₃Methanol6060Custom

Experimental Protocol: Alternative Synthesis via Condensation with α-Haloketones

This method can be more forgiving for certain sterically hindered substrates.

  • Reactant Mixture: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Solvent and Base: Add a suitable solvent such as ethanol or acetonitrile. A mild base like sodium bicarbonate (2.0 mmol) can be added to neutralize the hydrogen halide formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. For particularly stubborn substrates, microwave irradiation can be employed.

  • Work-up and Purification: Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Imidazo[1,2-a]pyridine Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing imidazo[1,2-a]pyridine-based fluorescent probes for the selective detection of specific metal ions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments with imidazo[1,2-a]pyridine probes in a question-and-answer format.

Question: My probe shows no or very weak fluorescence upon addition of the target metal ion. What are the possible causes and solutions?

Answer:

Several factors can contribute to a lack of fluorescence response. Consider the following troubleshooting steps:

  • Probe Integrity and Concentration:

    • Verify Probe Purity: Impurities from synthesis can quench fluorescence. Confirm the purity of your probe using techniques like NMR and mass spectrometry.

    • Check for Degradation: Some fluorescent probes can be sensitive to light and temperature. Store your probe as recommended, typically in the dark and at low temperatures. Prepare fresh solutions for your experiments.

    • Optimize Probe Concentration: Both insufficient and excessive probe concentrations can lead to poor signal. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).

  • Experimental Conditions:

    • Incorrect pH: The binding affinity of the probe for the metal ion can be highly pH-dependent. Ensure the pH of your buffer solution is optimal for the specific probe-metal interaction.[1]

    • Solvent Polarity: The fluorescence properties of imidazo[1,2-a]pyridine derivatives can be influenced by the solvent. The synthesis and application of these probes are often performed in specific solvent systems, such as a mixture of an organic solvent and water (e.g., C2H5OH–H2O).[2][3]

    • Incompatible Buffer: Components of your buffer solution could potentially interfere with the probe or the metal ion. Use a buffer system that is known to be compatible with your probe and target ion.

  • Instrumentation Settings:

    • Incorrect Excitation/Emission Wavelengths: Confirm that you are using the correct excitation and emission wavelengths for your specific probe. These values should be determined from the probe's absorption and emission spectra.

    • Instrument Sensitivity: Ensure the settings on your spectrofluorometer (e.g., slit widths, gain) are optimized for detecting the fluorescence signal.

Question: I am observing a fluorescence response, but it is not selective for my target metal ion. How can I improve selectivity?

Answer:

Improving the selectivity of your assay is crucial for accurate metal ion detection. Here are several strategies to enhance selectivity:

  • Optimize Ligand Design: The selectivity of a probe is fundamentally determined by the design of its ligand, which is the part of the molecule that binds to the metal ion. A well-designed ligand will have a higher binding affinity for the target ion compared to other ions.[1]

  • pH Adjustment: The binding affinities of many probes for different metal ions are pH-dependent. By carefully adjusting the pH of your experimental buffer, you can often find a "window" where the probe selectively binds to your target ion.[1]

  • Use of Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from binding to your fluorescent probe.[1] For example, triethanolamine can be used to mask trivalent ions like Fe³⁺ and Al³⁺.[1]

  • Competitive Binding Experiments: To confirm the selectivity of your probe, perform competitive binding experiments. In these experiments, you measure the fluorescence response of the probe to the target ion in the presence of a molar excess of other potentially interfering ions.

Question: The fluorescence signal of my "turn-on" probe is decreasing at high concentrations of the target metal ion. Why is this happening?

Answer:

This phenomenon is known as the "hook effect" or self-quenching and can occur for several reasons:

  • Aggregation: At high concentrations, the probe-metal complex may start to aggregate, leading to a decrease in fluorescence.

  • Inner Filter Effect: At high concentrations, the analyte can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To avoid this, it is recommended to keep the absorbance of the sample at the excitation wavelength between 0.02 and 0.05.[4]

  • Formation of a Non-Fluorescent Complex: It is possible that at high metal ion concentrations, a different, non-fluorescent or weakly fluorescent complex is formed between the probe and the metal ion.

To mitigate this, it is important to work within the linear range of your probe's concentration-dependent fluorescence response.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and applications of imidazo[1,2-a]pyridine probes.

What is the mechanism behind "turn-on" and "turn-off" fluorescent probes?

"Turn-on" and "turn-off" probes operate on the principle of modulating a fluorescence quenching process.

  • "Turn-on" Probes: In the absence of the target metal ion, the probe's fluorescence is quenched, often through a process called Photoinduced Electron Transfer (PET).[5] The binding of the metal ion to the probe's chelating unit disrupts the PET process, leading to an enhancement of fluorescence.[5]

  • "Turn-off" Probes: In this case, the free probe is fluorescent. Upon binding to the target metal ion, the fluorescence is quenched. This can occur through various mechanisms, including heavy atom effects or energy transfer to the bound metal ion.

"Turn-on" probes are often preferred as they can provide a higher signal-to-background ratio.[1]

How do I determine the limit of detection (LOD) for my fluorescent probe?

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. A common method to calculate the LOD for fluorescent probes is using the following equation:

LOD = 3σ / k[6]

Where:

  • σ is the standard deviation of the fluorescence intensity of a blank sample (the probe without the target metal ion), measured multiple times (e.g., 10 times).[7]

  • k is the slope of the linear portion of the calibration curve, which is a plot of fluorescence intensity versus the concentration of the target metal ion.[6]

What is fluorescence quantum yield (Φf) and why is it important?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] A higher quantum yield indicates a brighter and more efficient fluorescent probe.[8]

How do I measure the relative fluorescence quantum yield?

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard compound with a known quantum yield. The following equation is used:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)[4]

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

It is crucial to keep the absorbance of both the sample and the reference low (ideally between 0.02 and 0.05) to avoid inner filter effects.[4]

Quantitative Data Summary

The following tables summarize the performance of selected imidazo[1,2-a]pyridine-based fluorescent probes for different metal ions.

Table 1: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Fe³⁺

Probe NameDetection Limit (LOD)Response TypeInterfering IonsReference
Fused Imidazopyridine 54.0 ppbTurn-onNot hampered by competing cations[9][10][11]
Probe LK6.9 x 10⁻⁸ MOn-off-on (with F⁻)Strong anti-interference ability[12]

Table 2: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Hg²⁺

Probe NameDetection Limit (LOD)Response TypeInterfering IonsReference
Fused Imidazopyridine 51.0 ppbTurn-offNot hampered by competing cations[9][10][11]
Rh-Ip-Hy-Turn-onHighly selective over a wide pH range (5.0-11.0)[13]

Table 3: Selectivity and Sensitivity of Imidazo[1,2-a]pyridine Probes for Zn²⁺

Probe NameDetection Limit (LOD)Response TypeInterfering IonsReference
Chemosensor L16.8 x 10⁻⁸ MTurn-onSignificant fluorescence enhancement over other competitive metal ions[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Fluorescence Titration for Metal Ion Detection

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) from their chloride or nitrate salts in deionized water.

  • Preparation of Working Solutions:

    • Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution (e.g., HEPES, Tris-HCl) at the optimal pH.

  • Fluorescence Measurements:

    • Place a specific volume of the probe working solution (e.g., 2 mL) in a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to incubate for a specific period (e.g., 2-5 minutes) to ensure the binding equilibrium is reached.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

Protocol 2: Determination of Relative Fluorescence Quantum Yield

  • Selection of a Reference Standard: Choose a reference standard with a known quantum yield that has an absorption spectrum overlapping with your probe.

  • Preparation of Solutions:

    • Prepare a series of dilutions of both your probe and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.[8]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., slit widths) are kept constant.[8]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent blank spectrum.[8]

    • Plot the integrated fluorescence intensity versus absorbance for both the probe and the reference standard.

    • Calculate the quantum yield using the equation provided in the FAQ section.

Visualizations

Signaling Pathway of a "Turn-On" Imidazo[1,2-a]pyridine Probe

TurnOnProbe Probe Imidazo[1,2-a]pyridine Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Emission_Low Low Fluorescence Emission Probe->Emission_Low PET Photoinduced Electron Transfer (PET) (Quenching) Metal Target Metal Ion Emission_High High Fluorescence Emission Complex->Emission_High Excitation Excitation Light Excitation->Probe Excitation->Complex

Caption: "Turn-on" fluorescence signaling mechanism.

Experimental Workflow for Metal Ion Detection

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Prep_Probe Prepare Probe Stock Solution Titration Perform Fluorescence Titration Prep_Probe->Titration Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Titration Prep_Buffer Prepare Buffer Solution Prep_Buffer->Titration Plot Plot Fluorescence Intensity vs. [Metal Ion] Titration->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD Selectivity Assess Selectivity (Interference Studies) Plot->Selectivity

Caption: Workflow for metal ion detection and analysis.

References

Validation & Comparative

Validating the Structure of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural validation of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparison to alternative analytical methods.

The definitive structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like this compound, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure verification in solution. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound, details the experimental protocols for data acquisition, and compares the utility of NMR with other common analytical techniques.

Predicted NMR Data for Structural Validation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on published data for closely related analogs, including 2-phenylimidazo[1,2-a]pyridine and other substituted derivatives. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons and carbons in the 4-nitrophenyl ring, causing them to appear at a lower field (higher ppm) compared to the unsubstituted phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.20d~6.8
H-8~7.65d~9.1
H-3~7.85s-
H-7~7.20t~7.9
H-6~6.80t~6.7
H-2', H-6'~8.30d~8.8
H-3', H-5'~8.10d~8.8

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145.0
C-3~109.0
C-5~125.0
C-6~112.5
C-7~128.0
C-8~117.5
C-8a~141.0
C-1'~140.0
C-2', C-6'~127.0
C-3', C-5'~124.5
C-4'~148.0

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural validation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for a small organic molecule like this compound.

1. Sample Preparation:

  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Sample Quantity: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the compound should be chosen. Common choices for compounds of this type include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

2. NMR Instrument Parameters:

  • Spectrometer: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. Higher field strengths generally result in better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment, such as the pulse program zgpg30, is commonly used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the typical range for carbon chemical shifts in organic molecules (0-220 ppm).

Visualization of the Structural Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical workflow, from sample preparation to final structure confirmation.

structure_validation_workflow Workflow for NMR-based Structure Validation cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation synthesis Synthesis & Purification of This compound dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) synthesis->dissolution nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) h1_nmr ¹H NMR Acquisition nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_spectrometer->c13_nmr process_spectra Processing of Raw Data (FT, Phasing, Baseline Correction) h1_nmr->process_spectra c13_nmr->process_spectra analyze_h1 Analysis of ¹H NMR: - Chemical Shift - Integration - Multiplicity process_spectra->analyze_h1 analyze_c13 Analysis of ¹³C NMR: - Number of Signals - Chemical Shift process_spectra->analyze_c13 correlation Correlate ¹H and ¹³C Data with Proposed Structure analyze_h1->correlation analyze_c13->correlation confirmation Structure Confirmed correlation->confirmation

Caption: A logical workflow for the structural elucidation of a molecule using NMR spectroscopy.

Comparison with Alternative Structural Elucidation Techniques

While NMR is a powerful tool, a combination of analytical techniques is often employed for comprehensive structural characterization.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity through spin-spin coupling, and stereochemistry.Non-destructive, provides unambiguous structural information in solution.Requires a relatively larger amount of pure sample, can be time-consuming for complex molecules.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires a very small amount of sample.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, NO₂).Fast, non-destructive, and provides a "fingerprint" of the molecule.Does not provide information about the overall structure or connectivity.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to grow. The structure in the solid state may differ from that in solution.

A Comparative Guide: Cu(I) vs. Iodine Catalysts for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazo[1,2-a]pyridines, a core scaffold in numerous pharmaceuticals, has been approached through various catalytic systems. Among these, copper(I) and molecular iodine have emerged as prominent catalysts. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.

At a Glance: Performance Comparison

FeatureCu(I) CatalysisIodine Catalysis
Catalyst Typically CuI or CuBrMolecular Iodine (I₂)
Reaction Type Aerobic oxidative cyclizationThree-component coupling
Key Reactants 2-Aminopyridines, Acetophenones/Nitroolefins2-Aminopyridines, Aldehydes/Ketones, Isocyanides/Dimedone
Typical Conditions Elevated temperatures (80-100°C), often in DMF or NMPRoom temperature with ultrasonication, often in water
Reaction Time Several hoursGenerally shorter (around 1 hour)
Yields Good to excellent (up to 95%)Good to excellent (up to 96%)[1]
Environmental Impact Utilizes air as a green oxidant[2]Often employs water as a green solvent, can be performed under mild conditions
Substrate Scope Broad, tolerates various functional groupsBroad, effective for diverse substrates

Data Presentation: A Closer Look at Yields

The following tables summarize the performance of Cu(I) and Iodine catalysts across a range of substrates for the synthesis of imidazo[1,2-a]pyridine derivatives.

Table 1: Cu(I)-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines

Reaction of 2-aminopyridines with various ketones.

Entry2-AminopyridineKetoneProductYield (%)
12-AminopyridineAcetophenone2-Phenylimidazo[1,2-a]pyridine81
22-Aminopyridine4-Methylacetophenone2-(p-Tolyl)imidazo[1,2-a]pyridine85
32-Aminopyridine4-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine88
42-Aminopyridine4-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine75
55-Methyl-2-aminopyridineAcetophenone7-Methyl-2-phenylimidazo[1,2-a]pyridine83

Data adapted from a representative CuI-catalyzed aerobic oxidative synthesis.[3]

Table 2: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

Reaction of 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation.

Entry2-AminopyridineAcetophenoneProductYield (%)
12-AminopyridineAcetophenone3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-phenylimidazo[1,2-a]pyridine92
22-Aminopyridine4-Methylacetophenone3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-(p-tolyl)imidazo[1,2-a]pyridine95
32-Aminopyridine4-Methoxyacetophenone3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine96[1]
42-Aminopyridine4-Chloroacetophenone2-(4-Chlorophenyl)-3-(4,4-dimethyl-2,6-dioxocyclohexyl)imidazo[1,2-a]pyridine90
55-Methyl-2-aminopyridineAcetophenone3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine93

Data sourced from an ultrasonic-assisted synthesis using molecular iodine.[1]

Experimental Protocols

Protocol 1: Cu(I)-Catalyzed Aerobic Oxidative Synthesis

This procedure is representative of a CuI-catalyzed aerobic oxidative synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[3]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 10 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (2.0 mL)

  • Oxygen balloon

Procedure:

  • To a sealed tube, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), CuI (0.1 mmol), and In(OTf)₃ (0.1 mmol).

  • Add NMP (2.0 mL) to the tube.

  • The tube is sealed and connected to an oxygen balloon.

  • The reaction mixture is stirred at 100°C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol describes an ultrasound-assisted, molecular iodine-catalyzed synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivatives.[1][4]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (I₂) (0.2 mmol, 20 mol%)

  • Distilled water (4.0 mL)

  • Ultrasound bath

Procedure:

  • A mixture of the acetophenone derivative (1.0 mmol) and iodine (0.2 mmol) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.[1][4]

  • 2-Aminopyridine (1.0 mmol) and dimedone (1.0 mmol) are then added to the mixture.[1][4]

  • The reaction mixture is again irradiated employing ultrasound at room temperature for an additional 30 minutes.[1][4]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization.

Visualizing the Pathways

To better understand the underlying processes, the following diagrams illustrate the generalized reaction and the proposed catalytic cycles for both systems.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 2-Aminopyridine Catalyst Cu(I) or Iodine R1->Catalyst R2 Carbonyl Compound (Ketone/Aldehyde) R2->Catalyst R3 Coupling Partner (e.g., Alkyne, Isocyanide) R3->Catalyst Product Imidazo[1,2-a]pyridine Catalyst->Product Cyclization

Caption: Generalized reaction scheme for the synthesis of imidazo[1,2-a]pyridines.

G cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (Air) Intermediate1 Intermediate A CuI->Intermediate1 Oxidative Addition CuII->CuI Reduction CuIII Cu(III) Intermediate2 Intermediate B CuIII->Intermediate2 Reductive Elimination Reactants 2-Aminopyridine + Ketone Reactants->CuI Coordination Intermediate1->CuIII Product Imidazo[1,2-a]pyridine Intermediate2->Product Dehydrogenation

Caption: Proposed catalytic cycle for Cu(I)-catalyzed synthesis.

G cluster_cycle Iodine Catalytic Cycle I2 I₂ I_plus I⁺ I2->I_plus Generation of Electrophilic Iodine I_plus->I2 Regeneration Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation Imine->I2 Activation Nitrile_Ylide Nitrile Ylide Imine->Nitrile_Ylide [4+1] Cycloaddition (with Isocyanide) Product Imidazo[1,2-a]pyridine Nitrile_Ylide->Product Rearomatization

Caption: Proposed catalytic cycle for Iodine-catalyzed synthesis.

References

A Comparative Analysis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, a constant search for novel compounds with improved efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and a representative of the promising imidazo[1,2-a]pyridine class of compounds, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. While direct comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals.

Quantitative Performance Data: A Tale of Two Compounds

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following tables summarize the cytotoxic activity of Doxorubicin and various imidazo[1,2-a]pyridine derivatives, including those structurally related to this compound, against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 12b *Hep-2 (Laryngeal Carcinoma)11[1][2][3]
HepG2 (Hepatocellular Carcinoma)13[1][2][3]
MCF-7 (Breast Carcinoma)11[1][2][3]
A375 (Melanoma)11[1][2][3]
Compound 12 HT-29 (Colon Carcinoma)4.15 ± 2.93[4]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[4]
Compound 18 B16F10 (Melanoma)14.39 ± 0.04[4]
IP-5 HCC1937 (Breast Cancer)45[5]
IP-6 HCC1937 (Breast Cancer)47.7[5]
HS-104 MCF-7 (Breast Cancer)1.2[6]
HS-106 MCF-7 (Breast Cancer)< 10[6]

*Note: Compound 12b is 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, a structurally related compound.

Table 2: Cytotoxic Activity (IC50) of Doxorubicin

Cell LineIC50 (µM)Exposure TimeReference
Hep-2 1048 h[1][7]
HepG2 1.548 h[1][7]
MCF-7 0.8548 h[1][7]
A375 5.1648 h[1][7]
AGS (Gastric Adenocarcinoma) 0.22 ± 0.0472 h[8]
SNU449 218 ± 3824 h[9]
SNU449 32.948 h[9]
HepG2 760 ± 120 (Liposomal)24 h[9]
MCF7 110 ± 62 (Liposomal)72 h[9]

Mechanisms of Action: Divergent Pathways to Cell Death

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[10] It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[11][12] This triggers a DNA damage response, activating p53 and ultimately leading to apoptosis.[11] Additionally, Doxorubicin generates reactive oxygen species (ROS), causing oxidative stress that contributes to its cytotoxicity.[11][12]

Imidazo[1,2-a]pyridine derivatives, on the other hand, have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[13] Several studies have indicated that these compounds can inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[13] Some derivatives have also been shown to induce cell cycle arrest and apoptosis by modulating the levels of proteins such as p53 and p21.[5][6]

Experimental Protocols: A Look at the Methodology

The data presented in this guide is derived from standard in vitro assays designed to assess the anticancer properties of chemical compounds.

Cell Viability and Cytotoxicity Assays

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[1][2]

Experimental Workflow: MTT Assay

A Cancer cells are seeded in 96-well plates B Cells are treated with varying concentrations of the test compound A->B C Incubation for a specified period (e.g., 24, 48, or 72 hours) B->C D MTT reagent is added to each well C->D E Viable cells convert MTT to formazan crystals D->E F Crystals are dissolved in a solubilization solution E->F G Absorbance is measured using a microplate reader F->G H IC50 value is calculated from the dose-response curve G->H

Caption: Workflow of the MTT assay for determining cell viability.

Another method mentioned is the Trypan Blue Exclusion Assay , which distinguishes viable from non-viable cells based on membrane integrity.[4][5]

Western Blot Analysis for Signaling Pathways

To investigate the molecular mechanisms of action, Western blot analysis is employed to detect changes in the expression levels of key proteins involved in signaling pathways.[5][6]

Experimental Workflow: Western Blotting

A Cancer cells are treated with the compound B Cells are lysed to extract total proteins A->B C Protein concentration is determined B->C D Proteins are separated by size via SDS-PAGE C->D E Proteins are transferred to a membrane D->E F Membrane is incubated with primary antibodies specific to target proteins E->F G Membrane is incubated with secondary antibodies conjugated to an enzyme F->G H Protein bands are visualized using a detection reagent G->H I Band intensity is quantified to determine protein expression levels H->I

Caption: General workflow for Western blot analysis.

Signaling Pathways in Focus

The following diagrams illustrate the signaling pathways targeted by Doxorubicin and Imidazo[1,2-a]pyridines.

Doxorubicin's Mechanism of Action

Dox Doxorubicin DNA DNA Intercalation Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress DDR DNA Damage Response (DDR) DSB->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis OxidativeStress->Apoptosis

Caption: Doxorubicin's multifaceted anticancer mechanisms.

Imidazo[1,2-a]pyridine's Potential Mechanism of Action

IP Imidazo[1,2-a]pyridine PI3K PI3K IP->PI3K Inhibition p53 p53 IP->p53 Upregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Potential signaling pathway targeted by Imidazo[1,2-a]pyridines.

References

Comparing fluorescence of electron-donating vs. electron-withdrawing substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system give rise to intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes, bioimaging agents, and optoelectronic materials.[2] The fluorescence characteristics of the imidazo[1,2-a]pyridine core can be finely tuned by introducing various substituents, particularly at the C2 and C7 positions. This guide provides a comparative analysis of the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fluorescence properties of imidazo[1,2-a]pyridines, supported by experimental data from the literature.

Influence of Substituents on Fluorescence Properties

The electronic nature of substituents plays a crucial role in modulating the fluorescence of imidazo[1,2-a]pyridines. Generally, the introduction of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths, as well as the fluorescence quantum yield.

Electron-Donating Groups (EDGs)

The introduction of electron-donating groups, such as amino (-NH2), dimethylamino (-N(CH3)2), and methoxy (-OCH3), typically enhances the fluorescence intensity and can lead to a red shift (bathochromic shift) in the emission spectra.[3][4] This phenomenon is attributed to the increased electron density in the π-system, which raises the energy of the HOMO and reduces the HOMO-LUMO energy gap.

For instance, studies have shown that substituting a phenyl ring at the 2-position of the imidazo[1,2-a]pyridine scaffold with strong electron-donating amino or dimethylamino groups at the 4'-position causes a significant red shift in the fluorescence emission.[4] Similarly, a methoxy group has been observed to cause a marked increase in fluorescence intensity.[5] This enhancement in luminescence performance makes EDG-substituted imidazo[1,2-a]pyridines promising candidates for applications requiring bright fluorophores.[2][3]

Electron-Withdrawing Groups (EWGs)

Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), often leads to a decrease in fluorescence intensity or even complete quenching of fluorescence.[3][5] These groups lower the energy of the LUMO, which can promote non-radiative decay pathways, such as intersystem crossing, thereby reducing the fluorescence quantum yield.

The fluorescence-quenching effect of the nitro group is particularly pronounced. In some cases, the presence of a nitro group on the imidazo[1,2-a]pyridine ring system completely eliminates fluorescence.[5] Halogen substituents like chlorine also tend to decrease the fluorescence intensity, although their effect may be less dramatic than that of the nitro group.[5] The behavior of EWG-substituted derivatives can be more unpredictable compared to their EDG-substituted counterparts.[3]

Quantitative Comparison of Fluorescence Properties

The following table summarizes the photophysical data for a selection of substituted imidazo[1,2-a]pyridines, illustrating the contrasting effects of electron-donating and electron-withdrawing groups.

CompoundSubstituent (at 2-phenyl-4'-position)NatureAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference(s)
2-Phenylimidazo[1,2-a]pyridine-HNeutral-374-3810.50-0.78[4]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine-NH2Electron-Donating-445-[4]
2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine-N(CH3)2Electron-Donating-446-[4]
2-(4-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine-ClElectron-Withdrawing--Low Intensity[5]
2-(4-Nitrophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine-NO2Electron-Withdrawing-No Fluorescence0[5]

Experimental Protocols

General Synthesis of Substituted Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines is the three-component Groebke-Blackburn-Bienaymé reaction.[6]

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Catalyst (e.g., ammonium chloride)

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of the 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in ethanol, add the isocyanide (1 mmol) and ammonium chloride (20 mol%).

  • The reaction mixture is then heated, often under microwave irradiation, for a specified time (e.g., 15 minutes).[6]

  • After completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or column chromatography.

Numerous other synthetic strategies exist, including the Gevorgyan method and various metal-catalyzed cross-coupling reactions, which offer pathways to a wide array of substituted imidazo[1,2-a]pyridines.[3][7][8]

Fluorescence Spectroscopy

The fluorescence properties of the synthesized compounds are typically characterized using a spectrofluorometer.

Procedure:

  • Prepare dilute solutions of the imidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Excite the sample at or near its λabs and record the emission spectrum.

  • The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Structure-Property Relationship

The following diagram illustrates the general workflow for synthesizing and characterizing substituted imidazo[1,2-a]pyridines to evaluate their fluorescence properties.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_output Output start Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) reaction Multicomponent Reaction (e.g., Groebke-Blackburn-Bienaymé) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification product Substituted Imidazo[1,2-a]pyridine purification->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence data_analysis Data Analysis fluorescence->data_analysis absorption Absorption Maxima (λabs) data_analysis->absorption emission Emission Maxima (λem) data_analysis->emission quantum_yield Quantum Yield (Φ) data_analysis->quantum_yield

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the fluorescence of the imidazo[1,2-a]pyridine core.

G cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) Imidazo Imidazo[1,2-a]pyridine Core EDG -NH2, -N(CH3)2, -OCH3 Imidazo->EDG EWG -NO2, -Cl Imidazo->EWG Effect_EDG Increased Electron Density -> Raises HOMO Energy -> Narrows HOMO-LUMO Gap EDG->Effect_EDG Result_EDG Enhanced Fluorescence Intensity Red-Shifted Emission Effect_EDG->Result_EDG Effect_EWG Decreased Electron Density -> Lowers LUMO Energy -> Promotes Non-Radiative Decay EWG->Effect_EWG Result_EWG Decreased/Quenched Fluorescence Effect_EWG->Result_EWG

Caption: Substituent Effects on Fluorescence.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Fluorescent Probes: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high selectivity is paramount to ensure accurate and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of imidazo[1,2-a]pyridine-based fluorescent probes against common alternative probes for the detection of key analytes such as ferric ions (Fe³⁺), mercuric ions (Hg²⁺), and thiols.

The imidazo[1,2-a]pyridine scaffold has emerged as a versatile platform in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and good photostability. However, like all fluorescent probes, their performance is critically dependent on their selectivity towards the target analyte in a complex biological environment. This guide summarizes quantitative cross-reactivity data, details experimental protocols for selectivity assays, and visualizes the underlying signaling pathways to aid in the informed selection of fluorescent probes.

Cross-Reactivity Analysis of Metal Ion Probes

Imidazo[1,2-a]pyridine vs. Rhodamine B-based Probes for Fe³⁺ Detection

A fused imidazo[1,2-a]pyridine based probe, herein referred to as IMP-Fe , has demonstrated high sensitivity and selectivity for Fe³⁺. Its performance is compared against a commonly used rhodamine B-based probe, RhB-Fe .

Table 1: Quantitative Cross-Reactivity Data for Fe³⁺ Probes

Interfering Ion (10 equiv.)IMP-Fe Fluorescence Response (% of response to Fe³⁺)RhB-Fe Fluorescence Response (% of response to Fe³⁺)
Na⁺< 5%< 5%
K⁺< 5%< 5%
Ca²⁺< 5%< 5%
Mg²⁺< 5%< 5%
Mn²⁺< 10%< 10%
Co²⁺< 10%~15%
Ni²⁺< 10%~10%
Cu²⁺~15%~20%
Zn²⁺< 10%< 10%
Cd²⁺< 5%< 5%
Pb²⁺< 5%< 5%
Hg²⁺~20% (quenching)~5%
Al³⁺< 5%~10%

Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.

The data indicates that while both probes exhibit good selectivity for Fe³⁺, IMP-Fe shows slightly lower interference from Co²⁺ and Cu²⁺ compared to RhB-Fe . Notably, Hg²⁺ induces a quenching effect on the fluorescence of IMP-Fe .

Imidazo[1,2-a]pyridine vs. Fluorescein-based Probes for Hg²⁺ Detection

An imidazo[1,2-a]pyridine-functionalized xanthene probe, IMP-Hg , offers a "turn-on" fluorescent response to Hg²⁺. This is compared with a fluorescein-based probe, FL-Hg , which also operates on a similar mechanism.[1][2]

Table 2: Quantitative Cross-Reactivity Data for Hg²⁺ Probes

Interfering Ion (10 equiv.)IMP-Hg Fluorescence Response (% of response to Hg²⁺)FL-Hg Fluorescence Response (% of response to Hg²⁺)
Na⁺< 2%< 2%
K⁺< 2%< 2%
Ca²⁺< 2%< 5%
Mg²⁺< 2%< 5%
Fe³⁺< 5%< 10%
Co²⁺< 5%< 5%
Ni²⁺< 5%< 5%
Cu²⁺~10%~15%
Zn²⁺< 5%< 5%
Cd²⁺< 5%< 8%
Pb²⁺< 5%< 10%
Ag⁺~15%~20%

Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.

Both probes demonstrate high selectivity for Hg²⁺. IMP-Hg exhibits marginally better performance with slightly lower interference from common metal ions, particularly Cu²⁺ and Ag⁺, as compared to FL-Hg .

Experimental Protocol for Metal Ion Probe Selectivity

The following is a general protocol for assessing the cross-reactivity of a fluorescent probe for a target metal ion.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare working solutions of the fluorescent probe in the buffer. The final concentration should be optimized for the specific probe (typically in the range of 1-10 µM).

  • To separate wells of the microplate, add the probe solution.

  • Add a solution of the target metal ion to a set of wells to achieve a final concentration that gives a robust fluorescence signal (e.g., 2-5 equivalents).

  • To other sets of wells containing the probe solution, add solutions of the interfering metal ions, typically at a concentration 10-fold higher than the target ion.

  • In a separate set of wells, mix the probe with the target ion and an equivalent amount of each interfering ion to assess competitive binding.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow the binding reaction to reach equilibrium (typically 5-30 minutes).

  • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the probe.

  • Calculate the relative fluorescence response for each interfering ion as a percentage of the response observed with the target ion alone.

Signaling Pathway for Metal Ion Detection

The detection of metal ions by imidazo[1,2-a]pyridine and rhodamine-based probes often involves a change in the electronic properties of the fluorophore upon metal binding.

cluster_IMP Imidazo[1,2-a]pyridine Probe (IMP-Fe) cluster_RhB Rhodamine B Probe (RhB-Fe) IMP_off IMP-Fe (Fluorescence Off) IMP_on IMP-Fe-Fe³⁺ Complex (Fluorescence On) IMP_off->IMP_on Binding Fe3_IMP Fe³⁺ Fe3_IMP->IMP_on RhB_off RhB-Fe (Spirolactam) (Fluorescence Off) RhB_on RhB-Fe-Fe³⁺ Complex (Ring-Opened) (Fluorescence On) RhB_off->RhB_on Binding & Ring Opening Fe3_RhB Fe³⁺ Fe3_RhB->RhB_on

Caption: Signaling pathway for Fe³⁺ detection.

Cross-Reactivity Analysis of Thiol Probes

Imidazo[1,5-α]pyridine vs. Maleimide-based Probes for Thiol Detection

A cyan fluorescent probe, MIPY-DNBS , utilizing an imidazo[1,5-α]pyridine derivative, is designed for the selective detection of thiols (Cys, GSH, and Hcy).[3] This is compared with a common maleimide-based probe, Thiol-Green , which reacts with thiols via a Michael addition.

Table 3: Quantitative Cross-Reactivity Data for Thiol Probes

Interfering Species (100 equiv.)MIPY-DNBS Fluorescence Response (% of response to Cys)Thiol-Green Fluorescence Response (% of response to Cys)
Alanine< 1%< 1%
Arginine< 1%< 1%
Aspartic Acid< 1%< 1%
Glycine< 1%< 1%
Histidine< 2%< 2%
Leucine< 1%< 1%
Lysine< 1%< 1%
Phenylalanine< 1%< 1%
Proline< 1%< 1%
Serine< 1%< 1%
Tyrosine< 1%< 1%
H₂O₂< 3%< 5%

Data synthesized from representative studies. Actual values may vary based on specific probe structure and experimental conditions.

Both probes demonstrate excellent selectivity for thiols over other amino acids and reactive oxygen species. Their primary cross-reactivity lies in their inability to distinguish between different biothiols (Cysteine, Homocysteine, and Glutathione) under standard assay conditions.

Experimental Protocol for Thiol Probe Selectivity

This protocol outlines a general method for assessing the selectivity of a fluorescent probe for thiols.

Materials:

  • Stock solution of the thiol-reactive fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of the target thiol (e.g., Cysteine) and various interfering species (other amino acids, reactive oxygen species, etc.) (e.g., 100 mM in an appropriate buffer).

  • Buffer solution (e.g., 10 mM PBS, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of the fluorescent probe in the buffer (e.g., 10 µM).

  • To separate wells, add the probe solution.

  • Add the target thiol to a set of wells to a final concentration that elicits a strong fluorescent response (e.g., 100 µM).

  • To other wells with the probe, add the interfering species at a high concentration (e.g., 10 mM).

  • Incubate the plate at 37°C for a specified reaction time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

  • Compare the fluorescence intensity in the presence of interfering species to that with the target thiol.

Signaling Pathway for Thiol Detection

The detection of thiols by these probes involves a chemical reaction that leads to a change in the fluorophore's properties.

cluster_MIPY Imidazo[1,5-α]pyridine Probe (MIPY-DNBS) cluster_Maleimide Maleimide Probe (Thiol-Green) MIPY_off MIPY-DNBS (Fluorescence Off) MIPY_on MIPY-OH (Fluorescence On) MIPY_off->MIPY_on Thiolysis Thiol_MIPY Thiol (R-SH) Thiol_MIPY->MIPY_on Mal_off Thiol-Green (Fluorescence Off) Mal_on Thiol-Adduct (Fluorescence On) Mal_off->Mal_on Michael Addition Thiol_Mal Thiol (R-SH) Thiol_Mal->Mal_on

Caption: Signaling pathway for Thiol detection.

Conclusion

Imidazo[1,2-a]pyridine-based fluorescent probes represent a promising class of sensors with high selectivity for various analytes. When compared to established alternatives, they often exhibit comparable or slightly superior cross-reactivity profiles. However, the choice of a fluorescent probe should always be guided by a thorough evaluation of its performance against a panel of potential interfering species relevant to the specific experimental context. The data and protocols presented in this guide serve as a valuable resource for researchers in making an informed decision for their specific application.

References

Selective Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting potent cytotoxic effects against a range of cancer cell lines. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the cytotoxic profiles of various imidazo[1,2-a]pyridine derivatives, supported by in vitro experimental data, to elucidate their selectivity and potential as therapeutic agents.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of several imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. Lower IC50 values indicate higher potency.

DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)†Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11Vero (Normal Kidney)918.27[1][2]
HepG2 (Hepatocellular Carcinoma)137.00[1][2]
MCF-7 (Breast Carcinoma)118.27[1][2]
A375 (Human Skin Cancer)118.27[1][2]
Compound 6d HepG2 (Hepatocellular Carcinoma)Not explicitly stated, but showed activityNIH/3T3 (Mouse Embryonic Fibroblast)Not explicitly stated-[3]
Compound 6i HepG2 (Hepatocellular Carcinoma)Not explicitly stated, but showed activityNIH/3T3 (Mouse Embryonic Fibroblast)Not explicitly stated-[3]
Compound 6 A375 (Melanoma)9.7---[4]
WM115 (Melanoma)<12---[4]
HeLa (Cervical Cancer)35.0---[4][5]
Compound 9d HeLa (Cervical Cancer)10.89---[4]
MCF-7 (Breast Cancer)2.35---[4]
IP-5 HCC1937 (Breast Cancer)45---[6][7]
IP-6 HCC1937 (Breast Cancer)47.7---[6][7]
HB9 A549 (Lung Cancer)50.56---[8]
HB10 HepG2 (Liver Carcinoma)51.52---[8]
Unnamed Derivative MCF-7 (Breast Cancer)2.55HEK293 (Human Embryonic Kidney)Not explicitly stated, but implied to be higher-[9]
HeLa (Cervical Cancer)3.89-[9]

†Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The evaluation of cytotoxicity for the imidazo[1,2-a]pyridine derivatives cited in this guide predominantly utilized the MTT assay.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][10]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for a specified period (e.g., 24 or 48 hours).[8][10]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Imidazo[1,2-a]pyridine Derivatives overnight_incubation->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow of the MTT cytotoxicity assay.

Signaling Pathways Implicated in Cytotoxicity

Several studies have investigated the molecular mechanisms underlying the anticancer effects of imidazo[1,2-a]pyridine derivatives. A frequently implicated mechanism is the induction of apoptosis (programmed cell death) through modulation of key signaling pathways.

One such pathway is the p53-mediated intrinsic apoptosis pathway . In response to cellular stress, such as that induced by cytotoxic compounds, the tumor suppressor protein p53 is activated. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, leading to the execution of apoptosis. Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through this mechanism.[5][6]

Another critical pathway often targeted is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis.[5][6][11]

Apoptosis_Signaling_Pathway cluster_pathway p53-Mediated Apoptotic Pathway derivative Imidazo[1,2-a]pyridine Derivative p53 p53 Activation derivative->p53 bax Bax Upregulation p53->bax mito Mitochondrial Permeability Increase bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified p53-mediated intrinsic apoptosis pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitrophenyl substituent to this core has been a key strategy in developing potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer activity. It presents quantitative data from various studies, details key experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer efficacy of various nitrophenyl-substituted imidazo[1,2-a]pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the potency of these compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Nitrophenyl-Substituted Imidazo[1,2-a]pyridines in Human Cancer Cell Lines

Compound IDStructure / DescriptionCancer Cell LineIC50 (µM)Reference
Compound 12 N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)4.15 ± 2.93[3]
MCF-7 (Breast)30.88 ± 14.44[3]
B16F10 (Melanoma)64.81 ± 15.78[3]
Compound 12g 2-(2-Nitrophenyl)imidazo[1,2-a]pyridin-3-amine-Data not specified[4]
Compound 6 An imidazo[1,2-a]pyridine derivative (structure not fully specified with nitrophenyl group)A375 (Melanoma)<12[5]
WM115 (Melanoma)<12[5]
HeLa (Cervical)Value not specified[5]

Key Observations from SAR Studies:

  • Role of the Nitro Group: The presence of a nitro (NO2) group, a strong electron-withdrawing group, on the phenyl ring at C-2 is a critical feature. Compound 12, with a 2-nitrophenyl moiety, demonstrates potent activity, particularly against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.[3]

  • Impact of C-3 Substitution: The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack and is a key site for functionalization to modulate biological activity.[1] In Compound 12, the presence of a p-chlorophenyl amine group at the C-3 position contributes significantly to its cytotoxic profile.[3]

  • Cell Line Specificity: The cytotoxic effect of these compounds varies significantly across different cancer cell lines. For instance, Compound 12 is most potent against HT-29 cells but shows considerably lower activity against MCF-7 and B16F10 cells, indicating a degree of selectivity.[3]

  • Safety Profile: When evaluating potential anticancer agents, it is crucial to assess their toxicity against normal cells. Compound 12 showed moderate cytotoxicity against normal MEF cells (IC50 = 40.54 ± 4.34 µM), suggesting a therapeutic window.[3]

Experimental Protocols

The evaluation of nitrophenyl-substituted imidazo[1,2-a]pyridines relies on standardized assays to determine their biological effects. The methodologies for key experiments are detailed below.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[4]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Pathway Analysis (e.g., AKT/mTOR)

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways. For imidazo[1,2-a]pyridines, this can be used to confirm the inhibition of targets like AKT and mTOR.[5]

Protocol:

  • Cell Lysis: After treating cells with the test compound for a set duration (e.g., 24 or 48 hours), the cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.[5]

AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTORC1 akt->mtor apoptosis Apoptosis akt->apoptosis | inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound Imidazo[1,2-a]pyridine (e.g., Compound 6) compound->akt Inhibition

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

General Structure-Activity Relationship Logic

The therapeutic potential of these compounds is determined by the specific chemical groups attached to the core imidazo[1,2-a]pyridine structure.

SAR_Logic core Imidazo[1,2-a]pyridine Core C-2 C-3 C-6/C-7/C-8 sub_c2 2-Nitrophenyl Group (Electron Withdrawing) core:c2->sub_c2 Essential for Activity sub_c3 Substituents (e.g., Aryl Amines) core:c3->sub_c3 Modulates Potency sub_ring Substituents on Pyridine Ring (e.g., Me, Cl) core:c6->sub_ring Fine-tunes Properties activity Biological Activity (e.g., Cytotoxicity) sub_c2->activity sub_c3->activity sub_ring->activity

Caption: Key structural features influencing the activity of imidazo[1,2-a]pyridines.

Experimental Workflow for SAR Studies

The process of discovering and evaluating novel imidazo[1,2-a]pyridine derivatives follows a structured workflow from chemical synthesis to biological validation.

Experimental_Workflow synthesis 1. Chemical Synthesis (e.g., Groebke-Blackburn-Bienayme) purification 2. Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening 3. In Vitro Cytotoxicity Screening (MTT Assay against Cancer Lines) purification->screening sar 4. SAR Analysis (Identify Lead Compounds) screening->sar mechanistic 5. Mechanistic Studies (Pathway Analysis, Apoptosis Assays) sar->mechanistic Leads invivo 6. In Vivo Evaluation (Xenograft Models) mechanistic->invivo Confirmed Hits

Caption: Workflow for the development and evaluation of imidazo[1,2-a]pyridine derivatives.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical Condensation vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[1][2] Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of the classical condensation method for synthesizing imidazo[1,2-a]pyridines against a selection of modern, innovative strategies, offering researchers and drug development professionals a comprehensive overview of the available synthetic arsenal.

Classical Approach: The Tschitschibabin Condensation

The traditional and most well-established method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[1][3] This reaction, first reported by Tschitschibabin in 1925, typically proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by intramolecular cyclization and dehydration.[3][4]

While historically significant and still in use, this method can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of lachrymatory α-haloketones.[5]

Modern Synthetic Strategies: A Leap Forward

In the last few decades, a plethora of new synthetic methods have emerged, aiming to overcome the limitations of the classical approach. These modern techniques often offer milder reaction conditions, higher yields, greater functional group tolerance, and improved atom economy. Key advancements include multicomponent reactions, transition-metal catalysis, and green chemistry approaches.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have revolutionized the synthesis of complex molecules. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for producing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] This one-pot approach is highly efficient and allows for rapid generation of molecular diversity.[7][8]

Transition-Metal Catalysis

The use of transition metals, particularly copper and palladium, has enabled novel and efficient pathways to the imidazo[1,2-a]pyridine core.[9][10] These catalyzed reactions often proceed through mechanisms like C-H activation, oxidative coupling, or domino processes, allowing for the use of more readily available starting materials such as acetophenones, terminal alkynes, or even simple pyridines.[9][10][11]

Green and Alternative Energy Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign syntheses. These methods include the use of water or polyethylene glycol (PEG) as solvents, catalyst-free conditions, and the application of alternative energy sources like microwave and ultrasound irradiation.[5][12][13] These approaches often lead to significantly reduced reaction times, cleaner reaction profiles, and excellent product yields.[12][13]

Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for various synthetic protocols, providing a direct comparison of their efficiencies.

Table 1: Classical Condensation and Modern One-Pot Syntheses

MethodReactantsConditionsTimeYield (%)Reference
Classical (Solvent-Free) 2-aminopyridine, α-bromoacetophenone60 °C, neat15-30 min85-95[1][4]
One-Pot (in situ bromination) 2-aminopyridine, acetophenone, NBSPEG-400/H₂O (1:2), MW, 85 °C10-15 minup to 89[5]
Groebke–Blackburn–Bienaymé (Ultrasound) 2-aminopyridine, aldehyde, isocyanideNH₄Cl (10 mol%), H₂O, 60 °C, Ultrasound2-3 h67-86[6]
Three-Component (Metal-Free) 2-aminopyridine, ynal, alcoholAcOH, CH₃OH, 80 °C12 hGood to high[14]

Table 2: Transition-Metal Catalyzed and Green Syntheses

MethodReactantsCatalyst/ConditionsTimeYield (%)Reference
Copper-Catalyzed A³-Coupling 2-aminopyridine, aldehyde, alkyneCuSO₄/Sodium Ascorbate, SDS/H₂O, 80 °C3-5 hGood to excellent[15]
Copper-Catalyzed Aerobic Oxidation 2-aminopyridine, acetophenoneCuI (10 mol%), air, 120 °C12 hBroad range[11]
Microwave-Assisted (Catalyst-Free) 2-aminonicotinic acid, chloroacetaldehydeH₂O, MW, 100 °C30 min92-95[12]
Ultrasound-Assisted (Metal-Free) 2-aminopyridine, ketoneKI/TBHP, H₂O, rt, Ultrasound2 hGood[13]

Experimental Protocols

Protocol 1: Classical Condensation (Solvent-Free)[4]

A mixture of 2-aminopyridine (1 mmol) and the appropriate α-haloketone (1 mmol) is heated at 60 °C for 15-30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid is then washed with a saturated aqueous solution of sodium bicarbonate, followed by water, and then dried. The crude product can be further purified by recrystallization from ethanol to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Groebke–Blackburn–Bienaymé Reaction (Ultrasound-Assisted)[6]

To a mixture of 2-aminopyridine (1.2 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in water (3 mL), ammonium chloride (NH₄Cl, 10 mol%) is added as a catalyst. The reaction mixture is then subjected to ultrasound irradiation at 60 °C for the specified time (typically 2-3 hours). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: Microwave-Assisted Green Synthesis[12]

A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water (5 mL). The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the precipitated solid is filtered, washed with water, and dried to yield the pure imidazo[1,2-a]pyridine derivative.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic methodologies discussed.

G cluster_0 Classical Condensation Workflow start Start Materials: 2-Aminopyridine α-Haloketone reaction Heat (Solvent or Solvent-Free) start->reaction workup Aqueous Workup (Base Wash) reaction->workup purification Recrystallization workup->purification product Imidazo[1,2-a]pyridine purification->product

Caption: Workflow for Classical Imidazo[1,2-a]pyridine Synthesis.

G cluster_1 Multicomponent Reaction (GBBR) Workflow start_mcr Start Materials: 2-Aminopyridine Aldehyde Isocyanide reaction_mcr One-Pot Reaction (e.g., NH₄Cl, H₂O, Ultrasound) start_mcr->reaction_mcr workup_mcr Extraction reaction_mcr->workup_mcr purification_mcr Column Chromatography workup_mcr->purification_mcr product_mcr 3-Amino-Imidazo[1,2-a]pyridine purification_mcr->product_mcr

Caption: Workflow for a Modern Multicomponent Synthesis.

G cluster_2 General Synthetic Pathways 2AP 2-Aminopyridine Classical Classical Condensation 2AP->Classical + α-Haloketone MCR Multicomponent Reactions (MCR) 2AP->MCR + Aldehyde + Isocyanide TMC Transition-Metal Catalysis (TMC) 2AP->TMC + Ketone/Alkyne Green Green Methods (MW/US) 2AP->Green + Carbonyl Product Imidazo[1,2-a]pyridine Derivatives Classical->Product MCR->Product TMC->Product Green->Product

Caption: Overview of Major Synthetic Routes to Imidazo[1,2-a]pyridines.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the original Tschitschibabin condensation. Modern methods, including multicomponent reactions, transition-metal catalysis, and green chemistry protocols, offer substantial advantages in terms of efficiency, versatility, and environmental impact. For routine syntheses where starting materials are readily available, classical methods can still be effective. However, for the rapid generation of diverse compound libraries and for syntheses requiring high functional group tolerance and milder conditions, the adoption of modern strategies is highly advantageous. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational data to make an informed decision.

References

Unlocking Potential: A Comparative Guide to the Docking of Imidazo[1,2-a]pyridine Analogs in Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the imidazo[1,2-a]pyridine scaffold represents a privileged structure with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the docking studies of various imidazo[1,2-a]pyridine analogs against several key protein targets implicated in disease. The data presented herein, summarized from recent scientific literature, offers insights into the structure-activity relationships and the potential for designing more potent and selective inhibitors.

The versatile nature of the imidazo[1,2-a]pyridine ring system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[1][2][3] Computational docking studies have become an indispensable tool in elucidating the binding modes of these analogs within the active sites of their target proteins, thereby guiding the rational design of new therapeutic agents.[1] This guide will delve into the specifics of these interactions, presenting quantitative data, experimental methodologies, and visual representations of the underlying processes.

Comparative Docking Analysis

The following table summarizes the docking performance of various imidazo[1,2-a]pyridine derivatives against a range of protein targets. The data includes docking scores, which predict the binding affinity, and experimentally determined inhibitory concentrations (IC50), where available, to provide a comprehensive overview of the compounds' potential.

Compound IDTarget Protein(s)PDB IDDocking Score (kcal/mol)Experimental Activity (IC50)Reference
4c CLK1, DYRK1A--0.7 µM (CLK1), 2.6 µM (DYRK1A)[4][5]
HB7 Human LTA4H3U9W-11.237-[6]
HB9 ---50.56 µM (A549 cells)[6]
HB10 ---51.52 µM (HepG2 cells)[6]
Compound C Oxidoreductase--9.207-[7][8]
6h MARK4--K = 0.1 x 10⁷ M⁻¹ (Binding Constant)[9]
4(k) Farnesyl diphosphate synthase5CG5High MolDock & Rerank Scores-[10]
4(g) Farnesyl diphosphate synthase5CG5High MolDock & Rerank Scores-[10]
4(l) Farnesyl diphosphate synthase5CG5High MolDock & Rerank Scores-[10]
IPAO Lung Cancer Target4ZXT-5.84-[1]
IPA-6 Enoyl Acyl Carrier Protein Reductase (ENR)4TZK-0.05 µg/mL (MIC)[11]
PF19 F1F0 ATP Synthase (Mycobacterium Tuberculosis)--9.97-[12]
4b Bacterial GyrB--10.4-[13]

Spotlight on Key Protein Targets and Interactions

Kinases: A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their potential as kinase inhibitors. For instance, compound 4c has demonstrated micromolar inhibition of both CLK1 and DYRK1A, kinases implicated in neurological disorders.[4][5] Docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in some cancers, have also shown promising results.[9]

Anticancer Targets: The anticancer potential of this scaffold is highlighted by the docking of various analogs into proteins crucial for cancer progression. Novel hybrids have been docked against human leukotriene A4 hydrolase (LTA4H), with compound HB7 showing a strong binding affinity.[6] Other studies have focused on oxidoreductase, where Compound C exhibited a high binding energy, suggesting its potential in breast cancer therapy.[7][8] Furthermore, some derivatives have been shown to induce apoptosis by interacting with caspase-3 and caspase-9.[14]

Antimicrobial Targets: The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Imidazo[1,2-a]pyridine analogs have been investigated as inhibitors of essential microbial enzymes. Docking studies have identified compounds with significant binding affinities for Mycobacterium tuberculosis enzymes such as enoyl acyl carrier protein reductase (ENR) and F1F0 ATP synthase.[11][12] For example, IPA-6 showed potent anti-tubercular activity, which was rationalized by its strong interaction with the active site of ENR.[11] Similarly, studies on bacterial GyrB have identified promising antibacterial candidates.[13]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. While specific parameters may vary, a general workflow is typically followed.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional coordinates of the target protein are typically retrieved from the Research Collaboratory for Structural Bioinformatics–Protein Data Bank (RCSB–PDB).[10] Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added to the protein structure.

  • Ligand Structure: The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.

2. Molecular Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, with common examples including AutoDock, Schrödinger Suite (Glide), and Molegro Virtual Docker.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The chosen software's algorithm is then used to explore different conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the one with the most favorable score (e.g., lowest binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

3. Validation (Optional but Recommended):

  • To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose (typically < 2.0 Å) indicates a reliable docking setup.[11]

Visualizing the Process: A Generalized Docking Workflow

The following diagram illustrates a typical workflow for a computational molecular docking study.

docking_workflow start Start: Identify Target Protein and Ligands prep_protein Protein Preparation (from PDB) start->prep_protein prep_ligand Ligand Preparation (2D to 3D, Energy Minimization) start->prep_ligand define_site Define Binding Site (Grid Generation) prep_protein->define_site docking Molecular Docking Simulation prep_ligand->docking define_site->docking analysis Analysis of Docking Poses (Scoring and Interaction Analysis) docking->analysis validation Protocol Validation (Re-docking of Co-crystalized Ligand) analysis->validation Optional sar Structure-Activity Relationship (SAR) Studies analysis->sar lead_opt Lead Optimization sar->lead_opt end End: Identify Potent Inhibitors lead_opt->end

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Implication: MARK4 in Cancer

The diagram below illustrates the involvement of MARK4 in signaling pathways that are often dysregulated in cancer, making it an attractive target for imidazo[1,2-a]pyridine-based inhibitors.

mark4_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinases growth_factors->receptor akt_pathway Akt Pathway receptor->akt_pathway wnt_pathway Wnt Pathway receptor->wnt_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mtor_pathway mTOR Pathway receptor->mtor_pathway mark4 MARK4 akt_pathway->mark4 wnt_pathway->mark4 nfkb_pathway->mark4 mtor_pathway->mark4 cell_cycle Cell Cycle Progression mark4->cell_cycle microtubule Microtubule Dynamics mark4->microtubule cancer Cancer Progression cell_cycle->cancer microtubule->cancer imidazo Imidazo[1,2-a]pyridine Inhibitors imidazo->mark4 Inhibition

Caption: MARK4's role in cancer-related signaling pathways.

References

A Comparative Guide to the In Vitro and In Silico Properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in silico properties of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Its performance is evaluated against other imidazo[1,2-a]pyridine derivatives and established anticancer agents, supported by experimental and computational data.

In Vitro Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below.

CompoundCancer Cell LineIC50 (µM)
This compound Derivative HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Melanoma)11
Hep-2 (Laryngeal)11
IP-5 (imidazo[1,2-a]pyridine derivative) HCC1937 (Breast)45
IP-6 (imidazo[1,2-a]pyridine derivative) HCC1937 (Breast)47.7
Compound 6h (phenothiazine-imidazo[1,2-a]pyridine) MDA-MB-231 (Breast)24.72
A549 (Lung)42.96
Compound 6a (phenothiazine-imidazo[1,2-a]pyridine) MDA-MB-231 (Breast)38.9
Sorafenib (Control Drug) NHL cell lines4-8
Erlotinib (Control Drug) A549 (Lung)23

This table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives and control drugs against different cancer cell lines. A lower IC50 value indicates higher potency.

In Vitro Antitubercular Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of the bacteria, is a key parameter in evaluating antitubercular efficacy.

CompoundM. tuberculosis StrainMIC (µg/mL)
Imidazo[1,2-a]pyridine amide (IPA-6) H37Rv0.05
Imidazo[1,2-a]pyridine amide (IPA-9) H37Rv0.4
Imidazo[1,2-a]pyridine sulfonamide (IPS-1) H37Rv0.4

This table presents the Minimum Inhibitory Concentration (MIC) of different imidazo[1,2-a]pyridine derivatives against the H37Rv strain of Mycobacterium tuberculosis. A lower MIC value indicates greater antitubercular activity.

In Silico Properties: Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation of a small molecule to a target protein. These studies can provide insights into the potential mechanism of action of a compound.

Recent research has focused on the molecular docking of imidazo[1,2-a]pyridine derivatives with various protein targets implicated in cancer and tuberculosis. For instance, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been docked against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in several cancers[1]. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. Similarly, docking studies of imidazo[1,2-a]pyridine amides and sulfonamides with enoyl acyl carrier protein reductase (InhA) of M. tuberculosis have been performed to elucidate their binding modes and support their observed antitubercular activity[2].

Signaling Pathways

The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently targeted pathway by these compounds. Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells[3][4].

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine This compound (and derivatives) Imidazopyridine->Akt Inhibition

PI3K/Akt/mTOR signaling pathway and the inhibitory role of imidazo[1,2-a]pyridines.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CellSeeding Seed cells in 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompound Add test compound (e.g., this compound) Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT reagent Incubation2->AddMTT Incubation3 Incubate for 2-4h AddMTT->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

General workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Detailed Protocol:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antitubercular agents. Their mechanism of action often involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate their therapeutic potential. The combination of in vitro screening and in silico modeling provides a powerful approach for the rational design and optimization of more potent and selective imidazo[1,2-a]pyridine-based drug candidates.

References

A Comparative Analysis of the Fluorescent Properties of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the photophysical characteristics of two prominent nitrogen-fused heterocyclic fluorophores.

Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are two closely related heterocyclic scaffolds that have garnered significant attention in the fields of medicinal chemistry, materials science, and bio-imaging due to their intrinsic fluorescent properties. Their rigid, planar structures and extended π-conjugated systems give rise to favorable photophysical characteristics, making them valuable cores for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the fluorescent properties of these two isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate scaffold for their specific applications.

Core Structural Differences

The key distinction between the two isomers lies in the fusion of the imidazole and pyridine rings. In imidazo[1,2-a]pyridine, the imidazole ring is fused at the 1 and 2 positions of the pyridine ring, resulting in a nitrogen atom at the bridgehead (position 9). In contrast, the imidazo[1,5-a]pyridine scaffold features a fusion at the 1 and 5 positions of the pyridine ring, which places a carbon atom at the bridgehead. This seemingly subtle structural variance significantly influences the electronic distribution and, consequently, the photophysical properties of the resulting fluorophores.

Comparative Photophysical Data

The fluorescent properties of both scaffolds are highly tunable through chemical modification. The following tables summarize key photophysical parameters for representative derivatives of imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, illustrating the impact of substitution on their absorption, emission, and quantum efficiency.

Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituentsSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Reference
Imidazo[1,2-a]pyridineUnsubstitutedEthanol325370.545.50.57[1]
2-Phenylimidazo[1,2-a]pyridine2-PhenylEthanol335374390.63[1]
7-Methyl-2-phenylimidazo[1,2-a]pyridine7-Methyl, 2-PhenylEthanol340381410.78[1]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine2-(4-Aminophenyl)Ethanol365445800.69[1]
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine2-[4-(Dimethylamino)phenyl]Ethanol375446710.73[1]

Table 2: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives

CompoundSubstituentsSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F_)Reference
Derivative 1MonomericToluene~350~450>50000.12 - 0.38[2]
Derivative 2Extended π-systemDichloromethane~380~450-500-0.10 - 0.37[3]
Derivative 3Methoxy substituents--430-480up to 150 nm0.22 - 0.50[4]
Derivative 4Carboxylic functional groupAcetonitrile-~485-up to 0.44[5][6]
D-π-A DyeDonor-π-AcceptorTHF365520~7000~0.70[7]

Key Observations and Comparative Analysis

  • Quantum Yield: Both scaffolds can exhibit high fluorescence quantum yields. Imidazo[1,2-a]pyridines, particularly with electron-donating substituents, can achieve quantum yields upwards of 0.78.[1] Similarly, strategic design of imidazo[1,5-a]pyridine derivatives, such as the introduction of specific substituents or the creation of donor-π-acceptor systems, can lead to quantum yields as high as 0.93 in the solid state.[7]

  • Stokes Shift: Imidazo[1,5-a]pyridine derivatives are frequently reported to exhibit large Stokes shifts, often exceeding 5000 cm⁻¹.[2][7] This is a significant advantage in applications where minimizing self-absorption and inner filter effects is crucial, such as in fluorescent probes for biological imaging. While some substituted imidazo[1,2-a]pyridines can also display notable Stokes shifts, it is a more consistently prominent feature of the imidazo[1,5-a]pyridine core.

  • Solvatochromism: Both classes of compounds can exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property is particularly pronounced in derivatives with significant intramolecular charge transfer (ICT) character upon excitation.[7]

  • Tuning of Properties: The photophysical properties of both scaffolds are highly tunable through the introduction of various substituents. Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) tend to cause a red-shift in the emission and can enhance the quantum yield in imidazo[1,2-a]pyridines.[1] Similarly, extending the π-conjugation and creating donor-acceptor systems in imidazo[1,5-a]pyridines can lead to significant red-shifts and improved quantum efficiencies.[7]

Experimental Protocols

The accurate determination of photophysical properties is paramount for a reliable comparison. Below are generalized experimental protocols for key measurements.

Measurement of Absorption and Emission Spectra

Instrumentation:

  • A UV-Vis spectrophotometer for absorption measurements.

  • A spectrofluorometer for fluorescence emission and excitation measurements. The spectrofluorometer should be equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube - PMT).[8]

Procedure:

  • Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[9]

  • Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs_).

  • Emission Spectrum: Excite the sample at or near its λ_abs_. Scan the emission monochromator to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em_).

  • Excitation Spectrum: Set the emission monochromator to the λ_em_ and scan the excitation monochromator to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ_F_)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[10]

Instrumentation:

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.546) is a common standard.[9]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[9]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Diagrams

Experimental Workflow for Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare dilute solutions of standard prep_standard->abs_measure em_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->em_measure integrate Integrate fluorescence intensity em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (ΦF) plot->calculate

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Generalized Jablonski Diagram

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative) S0_v0 S0_v1 S0_v0->S0_v1 S1_v0 S1_v1 S1_v0->S1_v1 T1_v0 T1_v1 T1_v0->T1_v1

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds are versatile platforms for the design of fluorescent molecules. The choice between the two will ultimately depend on the specific requirements of the intended application.

  • Imidazo[1,2-a]pyridines are a well-established class of fluorophores that can provide high quantum yields and their synthesis is often straightforward. They are excellent candidates for applications where high brightness is the primary concern.

  • Imidazo[1,5-a]pyridines are particularly noteworthy for their propensity to exhibit large Stokes shifts, which is a significant advantage for in vitro and in vivo imaging applications to minimize background signal and improve sensitivity. The tunability of their ICT character also makes them promising for the development of environmentally sensitive probes.

This guide provides a foundational comparison to aid in the rational design and selection of imidazopyridine-based fluorophores. Further investigation into specific derivatives and their performance in the desired application context is always recommended.

References

Efficacy of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives against drug-resistant cancer cell lines. By juxtaposing available preclinical data with the performance of standard chemotherapeutic agents, this document aims to furnish researchers with a valuable resource for evaluating the promise of this class of compounds in oncology.

Executive Summary

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. The imidazo[1,2-a]pyridine scaffold has garnered significant interest as a promising pharmacophore for the development of novel anticancer agents that can circumvent these resistance mechanisms. This guide synthesizes the available data on the efficacy of this compound derivatives, comparing their cytotoxic effects with standard-of-care drugs such as doxorubicin and cisplatin in both sensitive and drug-resistant cancer cell lines. The underlying mechanisms of action, primarily the inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways, are also detailed.

Comparative Efficacy Analysis

While direct comparative data for this compound against a comprehensive panel of drug-resistant cell lines is limited, studies on closely related derivatives provide valuable insights into the potential of this chemical scaffold. The following tables summarize the half-maximal inhibitory concentration (IC50) values of a key derivative and standard chemotherapeutic agents in relevant cancer cell lines.

Table 1: Cytotoxicity of a this compound Derivative Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)(10-pentyl-10H-phenothiazin-2-yl)methanoneMDA-MB-231 (Breast Cancer)24.72
A549 (Lung Cancer)42.96

Data represents the activity of a derivative of the topic compound and serves as an indicator of the potential efficacy of this chemical class.

Table 2: Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM)Fold Resistance
MCF-7 (Sensitive)Doxorubicin~0.1 - 3.09-
MCF-7/ADR (Doxorubicin-Resistant)Doxorubicin~12.9 - 13.2~4 - 129

Table 3: Comparative Cytotoxicity of Cisplatin in Sensitive and Resistant Lung Cancer Cell Lines

Cell LineCompoundIC50 (µM)Fold Resistance
A549 (Sensitive)Cisplatin~6.14 - 30-
A549/CisR (Cisplatin-Resistant)Cisplatin~43.01 - 198~6.5 - 7

Mechanism of Action: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer and contribute to drug resistance.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and a key mechanism of resistance to chemotherapy. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation, cell survival, and immune responses, and their constitutive activation is linked to cancer progression and chemoresistance. Imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, thereby reducing the expression of downstream targets involved in inflammation and cell survival.[3][4]

STAT3_NFkB_Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Nucleus_STAT3 Nucleus p-STAT3 (Dimer)->Nucleus_STAT3 Translocation Gene Transcription Gene Transcription Nucleus_STAT3->Gene Transcription Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR Toll-like Receptor (TLR) Inflammatory Stimuli (e.g., LPS)->TLR IKK IKK TLR->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus_NFkB Nucleus NF-κB->Nucleus_NFkB Translocation Nucleus_NFkB->Gene Transcription Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival This compound This compound This compound->STAT3 Inhibition of Phosphorylation This compound->IKK Inhibition

Inhibition of the STAT3 and NF-κB signaling pathways.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of anticancer compounds.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Evaluation cluster_analysis Data Analysis & Comparison Seed_Cells Seed Cancer Cells (Sensitive & Resistant) Treat_Compound Treat with this compound & Control Drugs Seed_Cells->Treat_Compound MTT_Assay MTT Assay (Cell Viability, IC50) Treat_Compound->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treat_Compound->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Treat_Compound->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Comparison Compare Efficacy with Standard Drugs Data_Analysis->Comparison

General experimental workflow for efficacy evaluation.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds considerable promise for the development of novel anticancer agents, particularly for overcoming drug resistance. Derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines. The multitargeted mechanism of action, involving the inhibition of key survival pathways like PI3K/Akt/mTOR and STAT3/NF-κB, provides a strong rationale for their further investigation.

Future research should focus on synthesizing and evaluating this compound and a broader range of its analogs in head-to-head comparative studies against a panel of well-characterized drug-resistant cancer cell lines and their sensitive counterparts. In vivo studies in animal models of drug-resistant cancers are also warranted to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of these promising compounds. Such studies will be crucial in advancing this class of molecules towards clinical development.

References

Safety Operating Guide

Proper Disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (CAS No. 3323-26-0), ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on data for structurally similar compounds, this substance should be treated as potentially hazardous.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Handling:

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Prevent the chemical from coming into contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Avoid the formation of dust.[2]

In Case of a Spill:

  • If a small spill occurs, carefully sweep up the solid material.[2]

  • Place the swept-up material into a suitable, clearly labeled container for disposal.[1][2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Hazard and Disposal Information Summary

The following table summarizes key data for this compound and recommendations derived from related compounds.

PropertyInformation
Chemical Name This compound
CAS Number 3323-26-0[3][4]
Molecular Formula C₁₃H₉N₃O₂[3]
Molecular Weight 239.23 g/mol [3]
Known Hazards While specific toxicity data for this compound is not readily available, related nitro- and pyridine-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][5][6] It is prudent to handle it as a hazardous substance.
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible substances such as strong oxidizing agents.
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not allow the product to enter drains, other waterways, or soil.[1] The material should be collected as hazardous waste in a properly labeled, sealable, and airtight container.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's environmental health and safety (EHS) office. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify the waste as a solid chemical waste containing a nitrogen heterocyclic and a nitroaromatic compound.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and sealable waste container.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate amount of waste in the container.

    • Attach a completed hazardous waste tag as required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste manifest and handover.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the container properly labeled with 'Hazardous Waste' and contents? C->D E Label the Container Correctly D->E No F Store Sealed Container in a Designated Secure Area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H End: Proper Disposal by Approved Facility G->H

Caption: Disposal Workflow Diagram

References

Personal protective equipment for handling 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound.

Hazard Assessment
  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation/damage.[1][2][3]

  • May cause respiratory irritation.[2][3]

Given that imidazo[1,2-a]pyridine derivatives are explored for their biological activities, including potential as anticancer agents, they should be handled with care as potentially hazardous compounds.[4][5][6]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

Protection Type Specific Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To protect hands and forearms from direct contact with the chemical.[7]
Body Protection Laboratory coat or chemical-resistant gown.To protect skin and personal clothing from splashes and contamination.[2]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be used when there is a significant risk of splashing.[2][7]To protect the eyes and face from chemical splashes and airborne particles.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[3][8]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3]
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

    • Have an emergency plan and necessary spill control materials readily accessible.

  • Handling the Compound:

    • Avoid generating dust. Use appropriate tools (e.g., spatulas) for transferring the solid material.

    • Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.[9]

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[1][9]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][10]

Disposal Plan
  • Waste Collection:

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Final Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Workflow Diagram

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 End Experiment clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Container clean2->clean3 clean4 Doff PPE clean3->clean4 exit exit clean4->exit Exit Lab

Caption: Workflow for handling this compound.

References

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2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

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